Product packaging for 2-Ethyloctanoic acid(Cat. No.:CAS No. 25234-25-7)

2-Ethyloctanoic acid

Cat. No.: B020330
CAS No.: 25234-25-7
M. Wt: 172.26 g/mol
InChI Key: DMUXSGAKEXSNGN-UHFFFAOYSA-N
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Description

2-Ethyloctanoic acid, with the CAS registry number 25234-25-7 and molecular formula C10H20O2, is a branched-chain fatty acid with a molecular weight of 172.26 g/mol . This compound is characterized by a density of 0.913 g/cm³ and a high boiling point of 271.6 °C at 760 mmHg, indicating good thermal stability for various research applications . Its structure features a carboxylic acid moiety, making it a valuable intermediate in organic synthesis. One documented synthesis route involves palladium-catalyzed carbonylation of non-1-ene, achieving a 48% yield . As a building block in chemical synthesis, this compound is used in the development of fine chemicals, pharmaceuticals, agrochemicals, surfactants, and polymer monomers . Its branched-chain structure contributes to its utility in creating specialized lubricants and functional materials. The compound's logP value of 3.07 suggests moderate lipophilicity, which can be a relevant factor in material science and formulation studies . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human consumption. Ensure you consult the Safety Data Sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B020330 2-Ethyloctanoic acid CAS No. 25234-25-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyloctanoic acid
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InChI

InChI=1S/C10H20O2/c1-3-5-6-7-8-9(4-2)10(11)12/h9H,3-8H2,1-2H3,(H,11,12)
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InChI Key

DMUXSGAKEXSNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
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DSSTOX Substance ID

DTXSID40881259
Record name 2-ethyloctanoic acid
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Molecular Weight

172.26 g/mol
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CAS No.

25234-25-7
Record name 2-Ethyloctanoic acid
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Record name Octanoic acid, 2-ethyl-
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Record name Octanoic acid, 2-ethyl-
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Record name 2-ethyloctanoic acid
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Foundational & Exploratory

2-Ethyloctanoic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Ethyloctanoic Acid

This technical guide provides a comprehensive overview of this compound, a branched-chain carboxylic acid. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, its applications, and relevant safety and toxicity data.

Core Properties of this compound

This compound is an organic compound with the chemical formula C10H20O2.[1][2] Its unique branched structure imparts specific physical and chemical properties that are leveraged in various industrial applications.

Identifiers
IdentifierValue
CAS Number 25234-25-7[1][2][3]
Molecular Formula C10H20O2[1][2][3]
Molecular Weight 172.26 g/mol [1][3]
IUPAC Name This compound[1][3]
Synonyms Octanoic acid, 2-ethyl-[3]
Physicochemical Properties
PropertyValue
Boiling Point 262.98°C (estimated)[4]
Density 0.9047 g/cm³ (rough estimate)[4]
Flash Point 142.3°C[4]
Vapor Pressure 0.00178 mmHg at 25°C[4]
Refractive Index 1.4184 (estimated)[4]
Solubility Soluble in organic solvents such as ethanol, acetone, and benzene. It is relatively insoluble in water.[5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

The industrial production of similar branched-chain carboxylic acids often involves the oxidation of the corresponding aldehyde.

Protocol: Oxidation of 2-Ethylhexanal (B89479) to 2-Ethylhexanoic Acid (A representative synthesis)

This method can be adapted for this compound from 2-ethyloctanal. An efficient method involves the use of N-hydroxyphthalimide as a catalyst and oxygen or air as the oxidant.[6][7]

  • Reaction Setup: A two-necked flask is equipped with a magnetic stirrer, a thermometer, and a reflux condenser connected to a gasometric apparatus to measure oxygen consumption.[7]

  • Reagents:

    • 2-Ethylhexanal (substrate)

    • N-Hydroxyphthalimide (catalyst)

    • Isobutanol (solvent)

    • Oxygen or purified air (oxidant)

  • Procedure:

    • The flask is charged with 2-ethylhexanal, N-hydroxyphthalimide, and isobutanol.

    • The mixture is heated to the desired reaction temperature (e.g., 40°C) in an oil bath with continuous stirring.

    • Oxygen or air is introduced into the reaction mixture at a controlled flow rate.

    • The reaction progress is monitored by measuring the consumption of oxygen over time.

    • Upon completion of the reaction (when oxygen consumption ceases), the mixture is cooled to room temperature.

  • Work-up and Purification:

    • The solvent and any unreacted starting material are removed under reduced pressure.

    • The resulting crude 2-ethylhexanoic acid can be purified by vacuum distillation.[6]

A patent also describes a method using a phosphomolybdovanadium heteropolyacid catalyst for the oxidation of 2-ethylhexanal, achieving high conversion and selectivity.[8]

Analytical Methodologies

Accurate and reproducible analytical methods are essential for the quantification and quality control of this compound.

Protocol: Gas Chromatography (GC) Analysis

This protocol is based on the determination of the related compound 2-ethylhexanoic acid in biological samples and can be adapted for other matrices.[9]

  • Sample Preparation (Derivatization):

    • To an aqueous sample containing this compound, add an internal standard.

    • Acidify the sample with hydrochloric acid.

    • Extract the acid into an organic solvent like hexane.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent and add a derivatizing agent (e.g., pentafluorobenzyl bromide) and a catalyst (e.g., triethylamine).

    • Heat the mixture to form the pentafluorobenzyl ester derivative.

    • After cooling, the excess derivatizing agent is removed, and the sample is ready for GC analysis.

  • GC Conditions:

    • Column: A cross-linked methyl silicone capillary column is suitable.

    • Detector: An electron capture detector (ECD) is used for high sensitivity with the halogenated derivative. A Flame Ionization Detector (FID) can also be used.[6]

    • Carrier Gas: Helium or Nitrogen.

    • Temperatures: The injector, detector, and oven temperatures should be optimized for the specific derivative and column. A typical oven temperature program would start at a lower temperature and ramp up to a higher temperature to ensure good separation.[6]

  • Quantification: The concentration of this compound is determined by comparing the peak area of its derivative to that of the internal standard.

Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

This method is adapted from the analysis of 2-ethylhexanoic acid as an impurity.[10][11][12]

  • Sample Preparation:

    • Dissolve the sample containing this compound in a suitable solvent, such as a mixture of water and an organic solvent like acetonitrile.

    • Filter the sample through a 0.45 µm filter before injection.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., Newcrom R1) is commonly used.[10]

    • Mobile Phase: A mixture of acetonitrile, water, and an acidifier like phosphoric acid or formic acid (for MS compatibility).[10]

    • Detector: UV detector set at an appropriate wavelength (e.g., 210 nm) or a suppressed conductivity detector for ion chromatography.[11][12]

    • Flow Rate: Typically 1.0 mL/min.

  • Quantification: The concentration is determined from a calibration curve generated using standards of known concentrations.

Applications

Derivatives of this compound, particularly its metal salts and esters, have a wide range of industrial applications.[5] These include:

  • Plasticizers: Esters of this compound are used as plasticizers in polymers.

  • Lubricants: Its derivatives are components in the formulation of synthetic lubricants.

  • Coatings and Paints: Metal salts, such as cobalt and manganese 2-ethylhexanoates, act as driers in paints and varnishes, accelerating the curing process.[5]

  • PVC Stabilizers: Metal soaps of this compound are used as heat stabilizers in polyvinyl chloride (PVC).[5]

  • Corrosion Inhibitors: Certain derivatives can act as corrosion inhibitors.

Toxicity and Safety

Understanding the toxicological profile of this compound is critical for its safe handling and use.

GHS Classification for this compound:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3]

  • Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage).[3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[3]

Toxicity of the related compound 2-Ethylhexanoic Acid (2-EHA):

  • Animal studies on 2-EHA have shown potential reproductive and developmental toxicity at high doses.[13][14][15]

  • The National Toxicology Program has investigated the potential human reproductive and developmental effects of related compounds.[14]

  • It is corrosive to metals and tissue.[16]

Handling and Safety Precautions:

  • Avoid contact with skin, eyes, and clothing.[17]

  • Use in a well-ventilated area or with local exhaust ventilation.[17]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.

  • In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.[17]

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to this compound.

industrial_synthesis cluster_start Starting Material cluster_process Chemical Transformations cluster_intermediates Intermediates cluster_product Final Product Propylene Propylene Hydroformylation Hydroformylation Propylene->Hydroformylation Butyraldehyde Butyraldehyde Hydroformylation->Butyraldehyde Aldol_Condensation Aldol_Condensation 2_Ethylhexenal 2_Ethylhexenal Aldol_Condensation->2_Ethylhexenal Hydrogenation Hydrogenation 2_Ethylhexanal 2_Ethylhexanal Hydrogenation->2_Ethylhexanal Oxidation Oxidation 2_Ethylhexanoic_Acid 2_Ethylhexanoic_Acid Oxidation->2_Ethylhexanoic_Acid Butyraldehyde->Aldol_Condensation 2_Ethylhexenal->Hydrogenation 2_Ethylhexanal->Oxidation

Caption: Industrial synthesis pathway for 2-Ethylhexanoic acid.

gc_analysis_workflow Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC_Injection GC_Injection Derivatization->GC_Injection Separation Separation GC_Injection->Separation Detection Detection Separation->Detection Data_Analysis Data_Analysis Detection->Data_Analysis

Caption: General workflow for GC analysis of this compound.

toxicity_pathway Exposure Exposure Absorption Absorption Exposure->Absorption Inhalation, Dermal, Ingestion Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Target_Organ_Effects Target Organ Effects - Skin - Eyes - Respiratory Tract Distribution->Target_Organ_Effects Reproductive_Toxicity Reproductive Toxicity (from related compounds) Metabolism->Reproductive_Toxicity

References

Synthesis of 2-Ethyloctanoic Acid from 2-Ethylhexanal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-ethyloctanoic acid, a versatile carboxylic acid, from the oxidation of 2-ethylhexanal (B89479). This compound and its derivatives are widely utilized in the chemical industry for the production of alkyd resins, plasticizers, polyvinyl chloride stabilizers, lubricants, and corrosion inhibitors.[1] This document details various synthetic methodologies, presents quantitative data for comparison, outlines experimental protocols, and illustrates the core chemical transformations.

Introduction to Synthetic Pathways

The industrial production of this compound typically originates from n-butanal, which is a product of propylene (B89431) hydroformylation.[1] Two primary routes lead to the intermediate 2-ethylhexanal, which is subsequently oxidized to the final product.

  • Method I: Involves the aldolization of butanal followed by hydrogenation to form 2-ethylhexanol. This alcohol is then oxidized to 2-ethylhexanal, which is further oxidized to this compound.[1]

  • Method II: An aldol (B89426) condensation of butanal followed by dehydration yields 2-ethylhex-2-enal. Selective hydrogenation of this unsaturated aldehyde produces 2-ethylhexanal, which is then oxidized to this compound.[1][2][3]

Both pathways converge on the critical step of oxidizing 2-ethylhexanal. This exothermic process, which proceeds via a radical chain mechanism, is typically carried out in the liquid phase using air or oxygen as the oxidant.[1] A variety of catalysts have been developed to improve the efficiency and selectivity of this transformation.

Reaction Mechanism and Signaling Pathways

The aerobic oxidation of 2-ethylhexanal is a radical chain reaction. The process is initiated by the formation of an acyl radical from the aldehyde. This radical then reacts with oxygen to form an acylperoxy radical, which is a key intermediate. The acylperoxy radical can then propagate the chain reaction by abstracting a hydrogen atom from another aldehyde molecule, forming a peracid and another acyl radical. The peracid can then react with another molecule of the aldehyde in a Baeyer-Villiger-type oxidation to yield two molecules of the carboxylic acid. The final product, this compound, is also formed through the direct decomposition of the peroxy-acid.[4]

Reaction_Pathway 2-Ethylhexanal 2-Ethylhexanal Acyl_Radical Acyl Radical 2-Ethylhexanal->Acyl_Radical Initiation Acylperoxy_Radical Acylperoxy Radical Acyl_Radical->Acylperoxy_Radical + O2 Peracid Peracid Acylperoxy_Radical->Peracid + 2-Ethylhexanal 2-Ethyloctanoic_Acid This compound Acylperoxy_Radical->2-Ethyloctanoic_Acid Direct formation Peracid->2-Ethyloctanoic_Acid + 2-Ethylhexanal (Baeyer-Villiger)

Figure 1: Simplified reaction pathway for the aerobic oxidation of 2-ethylhexanal.

Quantitative Data on Synthetic Methods

The synthesis of this compound from 2-ethylhexanal has been optimized under various catalytic systems and reaction conditions. The following tables summarize the quantitative data from several reported methods.

Table 1: Catalytic Oxidation of 2-Ethylhexanal with Oxygen or Air

CatalystOxidantSolventTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
N-HydroxyphthalimideOxygen/AirIsobutanol---->99-[1][5][6]
KOHOxygenCSTR500.8---84[1]
Mn(II) 2-ethylhexanoate (B8288628) & Sodium 2-ethylhexanoateOxygen-Room Temp0.5 - 0.75---97-98[1]
Mn(II) acetateOxygenOctanoic acid----8383[1]
Fe(II), Ni(II), or Co(II) complexesOxygenDichloroethaneRoom Temp----70[1]
NoneAir-82-12--86[1]
NoneOxygen-82-2--88[1]
NoneOxygenOctane400.3---81[1]
Molybdovanadophosphoric acidAir/OxygenDilute HCl60-592.7392.6491.59[7]
Mn(Ac)₂Oxygen2-ethylhexanoic acid8-121.5199.793.8-[8]
Cu(Ac)₂Oxygen2-ethylhexanoic acid8-121.0199.593.6-[8]
Ligand L8, Cs₂CO₃, KOAcAir2-ethylhexanoic acid30-35-699.699.599.1[9]

Table 2: Solvent Effects on the Aerobic Autoxidation of 2-Ethylhexanal

SolventTypeConversion (%) (2h)Selectivity to 2-ETA (%) (2h)Yield (%) (2h)Reference
n-HexaneAprotic97.767.465.8[4]
AcetonitrileAprotic87.2--[4]
IsopropanolProtic<36>96-[4]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound from 2-ethylhexanal.

General Procedure for Catalytic Oxidation in a Batch Reactor

This protocol is a generalized procedure based on common laboratory practices for the oxidation of aldehydes.

Experimental_Workflow Start Start Charge_Reactor Charge reactor with 2-ethylhexanal, solvent, and catalyst Start->Charge_Reactor Set_Conditions Set reaction temperature and stirring speed Charge_Reactor->Set_Conditions Introduce_Oxidant Introduce oxygen or air at a controlled flow rate Set_Conditions->Introduce_Oxidant Monitor_Reaction Monitor reaction progress by GC or other methods Introduce_Oxidant->Monitor_Reaction Workup Reaction workup: - Stop oxidant flow - Cool to room temperature Monitor_Reaction->Workup Purification Purify the product (e.g., distillation) Workup->Purification Analysis Analyze final product for purity and yield Purification->Analysis End End Analysis->End

Figure 2: General experimental workflow for the synthesis of this compound.

Materials:

  • 2-ethylhexanal

  • Selected catalyst (e.g., N-hydroxyphthalimide, Mn(OAc)₂)

  • Selected solvent (e.g., isobutanol, 2-ethylhexanoic acid)

  • Oxygen or compressed air

  • Glass reactor equipped with a magnetic stirrer, thermometer, gas inlet, and reflux condenser

Procedure:

  • The reactor is charged with 2-ethylhexanal, the solvent, and the catalyst in the desired molar ratios.

  • The mixture is heated to the target reaction temperature while stirring.

  • Once the desired temperature is reached, a controlled flow of oxygen or air is bubbled through the reaction mixture.

  • The reaction progress is monitored periodically by taking samples and analyzing them using gas chromatography (GC) to determine the conversion of 2-ethylhexanal and the selectivity towards this compound.

  • Upon completion of the reaction (as indicated by GC analysis), the gas flow is stopped, and the reactor is allowed to cool to room temperature.

  • The crude product is then purified, typically by distillation under reduced pressure, to isolate the this compound.

Example Protocol: Oxidation using Molybdovanadophosphoric Acid Catalyst[7]

Materials:

  • 2-ethylhexanal

  • H₄PMo₁₁VO₄₀·32H₂O (molybdovanadophosphoric acid)

  • Dilute hydrochloric acid (2 mol/L)

  • Oxygen gas

  • Reaction vessel with heating, stirring, and gas inlet capabilities

Procedure:

  • A catalyst solution is prepared by dissolving the molybdovanadophosphoric acid in dilute hydrochloric acid to a concentration of 2 mol/L.

  • 2-ethylhexanal and the prepared catalyst solution (at a mass fraction of 3% relative to the total reaction mixture) are added to the reaction vessel.

  • The mixture is heated to 60°C with stirring.

  • Oxygen is introduced at a flow rate of 5 mL/s.

  • The reaction is allowed to proceed for 5 hours.

  • After the reaction, the mixture is cooled, and the aqueous phase is separated from the organic phase.

  • The organic phase, containing the product, is then subjected to distillation under reduced pressure to obtain pure this compound.

Conclusion

The synthesis of this compound from 2-ethylhexanal is a well-established industrial process with multiple avenues for optimization. The choice of catalyst, solvent, and reaction conditions significantly impacts the yield and selectivity of the reaction. Recent research focuses on developing greener and more efficient catalytic systems, such as the use of N-hydroxyphthalimide, to achieve high selectivity under mild conditions.[1][5][6] The detailed data and protocols presented in this guide offer a solid foundation for researchers and professionals in the field to develop and refine the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Industrial Manufacturing of 2-Ethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyloctanoic acid is a branched-chain carboxylic acid of significant industrial importance. Its esters and metal salts find widespread applications as plasticizers, stabilizers in PVC, corrosion inhibitors in automotive coolants, and as catalysts in various chemical processes. This technical guide provides a comprehensive overview of the core industrial manufacturing processes for this compound, with a focus on the underlying chemistry, process parameters, and purification methodologies.

Core Manufacturing Processes

The industrial production of this compound is primarily accomplished through three main synthetic routes, each with distinct advantages and disadvantages in terms of yield, selectivity, and environmental impact. The most prevalent modern method involves the oxidation of 2-ethylhexanal (B89479), which itself is derived from the aldol (B89426) condensation of n-butyraldehyde.

Comparison of Industrial Manufacturing Processes
Parameter2-Ethylhexanol Oxidation2-Ethylhexanol Catalytic Dehydrogenation2-Ethylhexanal Oxidation
Primary Feedstock 2-Ethylhexanol2-Ethylhexanol2-Ethylhexanal
Key Reagents Oxidizing agent (e.g., O₂, H₂O₂)Strong base (e.g., NaOH), Catalyst (e.g., CuO)Oxidizing agent (e.g., O₂, air), Catalyst (optional)
Typical Reaction Temperature ~500°C (with Fe₂O₃/SiO₂ catalyst)220°C0 - 60°C
Typical Reaction Pressure AtmosphericAtmosphericAtmospheric to 0.3 MPa
Catalyst Examples Fe₂O₃/SiO₂Copper (II) oxideMn(OAc)₂, KOAc, Cu(OAc)₂, N-hydroxyphthalimide (NHPI)
Reported Yield ~22.41%80.9%>90%
Reported Selectivity ~55.14%High>95%
Key Byproducts Varies with catalyst and conditionsHydrogen gasPeroxy acids, esters
Process Considerations Lower yield and selectivity reported in some studies.Requires a stoichiometric amount of strong base, leading to salt formation.[1]The most common industrial method due to high yield and selectivity.[2]

Synthesis Pathway of this compound

The industrial synthesis of this compound typically originates from propylene, a primary petrochemical feedstock. The overall pathway involves hydroformylation (oxo process) to produce n-butyraldehyde, followed by aldol condensation to form 2-ethyl-2-hexenal. Subsequent hydrogenation yields 2-ethylhexanal, the direct precursor for the final oxidation step to this compound.

Synthesis_Pathway Propylene Propylene nButyraldehyde n-Butyraldehyde Propylene->nButyraldehyde Hydroformylation Syngas CO + H₂ (Syngas) Syngas->nButyraldehyde Aldol_Condensation Aldol Condensation nButyraldehyde->Aldol_Condensation Ethylhexenal 2-Ethyl-2-hexenal Aldol_Condensation->Ethylhexenal Hydrogenation Hydrogenation Ethylhexenal->Hydrogenation Hydrogen H₂ Hydrogen->Hydrogenation Ethylhexanal 2-Ethylhexanal Hydrogenation->Ethylhexanal Oxidation Oxidation Ethylhexanal->Oxidation Oxygen O₂ / Air Oxygen->Oxidation Ethyloctanoic_Acid This compound Oxidation->Ethyloctanoic_Acid

Overall synthesis pathway of this compound from propylene.

Experimental Protocols for Key Manufacturing Routes

2-Ethylhexanal Oxidation

This is the most commercially significant route, valued for its high efficiency and selectivity.[2]

Methodology:

The oxidation of 2-ethylhexanal is typically carried out in the liquid phase using either air or pure oxygen as the oxidizing agent.[3][4] The reaction can be performed with or without a catalyst, although catalysts are often employed to improve selectivity and reaction rates at lower temperatures.

Catalytic Oxidation with N-Hydroxyphthalimide (NHPI):

An efficient method involves the use of N-hydroxyphthalimide as a catalyst in a suitable solvent like isobutanol.[3]

  • Reaction Setup: A reaction flask is equipped with a magnetic stirrer, a gas inlet for oxygen, and a condenser.

  • Procedure:

    • 2-Ethylhexanal, isobutanol (as a solvent), and N-hydroxyphthalimide (catalyst) are charged into the reaction flask.

    • The mixture is heated to the desired reaction temperature (typically 30-60°C).

    • Oxygen is bubbled through the reaction mixture at a controlled flow rate.

    • The reaction is monitored for the consumption of 2-ethylhexanal.

    • Upon completion, the solvent and unreacted starting materials are removed, often by distillation, to yield crude this compound.

Quantitative Data Example:

ParameterValue
2-Ethylhexanal1 part
Isobutanol (solvent)2 parts
N-Hydroxyphthalimide (catalyst)5 mol%
Temperature40°C
Reaction Time3 hours
Selectivity for this compound >99%
2-Ethylhexanol Catalytic Dehydrogenation

This process involves the reaction of 2-ethylhexanol with a strong base in the presence of a dehydrogenation catalyst.

Methodology:

  • Reaction Setup: A reaction vessel equipped with a stirrer, heating mantle, and a system for gas evolution is used.

  • Procedure:

    • 2-Ethylhexanol and sodium hydroxide (B78521) are charged into the reactor.

    • Copper (II) oxide is added as the catalyst.

    • The mixture is heated to 220°C with stirring for 2.5 hours under atmospheric pressure.[5][6]

    • During the reaction, hydrogen gas is evolved.

    • After the reaction, the mixture is cooled and then acidified to liberate the this compound.

    • The product is then separated from the aqueous salt solution.

Quantitative Data Example: [5][6]

ParameterValue
n(2-ethylhexanol) : n(sodium hydroxide)1.3 : 1.0
Copper (II) oxide catalyst2.6 g (for a specific lab-scale reaction)
Temperature220°C
Reaction Time2.5 hours
Yield of this compound 80.9%
2-Ethylhexanol Direct Oxidation

This method involves the direct catalytic oxidation of 2-ethylhexanol to this compound.

Methodology:

  • Catalyst Preparation: A catalyst, for example, Fe₂O₃/SiO₂, is prepared by impregnating silica (B1680970) with an iron salt solution, followed by drying and calcination.

  • Reaction Setup: A suitable reactor for gas-liquid reactions is used.

  • Procedure:

    • 2-Ethylhexanol and the prepared catalyst are placed in the reactor.

    • The reactor is heated to the reaction temperature (e.g., 500°C for Fe₂O₃/SiO₂ catalyst).

    • An oxidizing gas (e.g., air or oxygen) is passed through the reaction mixture.

    • The reaction is allowed to proceed for a specified time.

    • The product mixture is then cooled, and the catalyst is separated by filtration.

    • The liquid product is then purified.

Quantitative Data Example: [2]

ParameterValue
Catalyst4% Fe₂O₃/SiO₂
Calcination Temperature of Catalyst500°C
Yield of this compound 22.41%
Selectivity for this compound 55.14%

Industrial Process Workflow and Purification

The overall industrial process involves several key stages, from the initial reaction to the final purification of this compound.

Experimental_Workflow cluster_reaction Reaction Stage cluster_separation Separation Stage cluster_purification Purification Stage Raw_Materials Raw Materials (e.g., 2-Ethylhexanal, O₂) Reactor Reactor Raw_Materials->Reactor Catalyst Catalyst (e.g., Mn(OAc)₂) Catalyst->Reactor Crude_Product Crude Product Mixture Reactor->Crude_Product Reaction Effluent Catalyst_Removal Catalyst Removal (Filtration/Washing) Crude_Product->Catalyst_Removal Spent_Catalyst Spent Catalyst Catalyst_Removal->Spent_Catalyst Purified_Stream Purified Product Stream Catalyst_Removal->Purified_Stream Distillation Fractional Distillation Purified_Stream->Distillation Byproducts Byproducts/ Unreacted Materials Distillation->Byproducts Final_Product Pure this compound Distillation->Final_Product

Generalized workflow for the industrial production of this compound.

Purification Methodologies:

The purification of this compound from the crude reaction mixture is critical to meet the high-purity requirements for its various applications. Common purification techniques include:

  • Distillation: Fractional distillation under reduced pressure is a primary method for separating this compound from lower-boiling impurities (like unreacted aldehydes or alcohols) and higher-boiling byproducts.[7]

  • Extraction: Liquid-liquid extraction can be employed to remove impurities. For instance, washing the organic product with an aqueous basic solution can remove acidic impurities, followed by acidification to recover the carboxylic acid.[8]

  • Crystallization: For solid carboxylic acids, crystallization is an effective purification method. While this compound is a liquid at room temperature, this technique is relevant for other carboxylic acids and can sometimes be adapted for specific purification challenges.

Conclusion

The industrial manufacturing of this compound is a well-established process, with the oxidation of 2-ethylhexanal being the dominant and most efficient route. This method offers high yields and selectivities under relatively mild conditions. While alternative routes from 2-ethylhexanol exist, they often present challenges such as lower yields or the generation of significant waste streams. Continuous improvements in catalysis and process optimization are ongoing to further enhance the sustainability and cost-effectiveness of this compound production, ensuring its continued availability for a wide range of industrial applications.

References

2-Ethyloctanoic Acid: A Comprehensive Technical Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information for 2-Ethyloctanoic acid, compiled from comprehensive Safety Data Sheet (SDS) analysis. The following sections detail the physicochemical properties, toxicological profile, and essential safety protocols for handling this compound. The information is presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and clear visual representations of safety procedures.

Physicochemical and Toxicological Data

Quantitative data for this compound has been aggregated from multiple sources to provide a comprehensive overview of its properties and hazards.

Table 1: Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₀H₂₀O₂PubChem[1]
Molecular Weight 172.26 g/mol PubChem[1]
Appearance Colorless to light yellow liquid with a mild odor.ICSC[2], PubChem[3]
Boiling Point 227 °CICSC[2]
Melting Point -59 °CICSC[2]
Flash Point > 114 °C (237.2 °F)Thermo Fisher Scientific[4], ICSC[2]
Autoignition Temperature 310 °C (590 °F)Thermo Fisher Scientific[4]
Density 0.903 g/cm³CAMEO Chemicals[5]
Vapor Pressure 4 Pa at 20 °CICSC[2]
Vapor Density 5.0 (Air = 1)ICSC[2]
Solubility in Water 0.14 g/100ml (very poor)ICSC[2]
log Kow (Octanol-Water Partition Coefficient) 2.64PubChem[3]
Table 2: Toxicological Information
EndpointValueSpeciesSource
Acute Oral Toxicity (LD50) 3.0 g/kgRatCAMEO Chemicals[5]
Acute Dermal Toxicity (LD50) > 2000 mg/kgRatNICNAS[6]
Skin Corrosion/Irritation Causes skin irritation (Category 2)RabbitPubChem[7], NICNAS[6]
Serious Eye Damage/Irritation Causes serious eye damage (Category 1)RabbitPubChem[7], Loba Chemie[8]
Reproductive Toxicity Suspected of damaging fertility or the unborn child (Category 2)Animal studiesLoba Chemie[8], OXEA[9]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (Category 3)-PubChem[7]

GHS Classification and Hazard Communication

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products.

Table 3: GHS Hazard Classification
Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity (Dermal)4H312: Harmful in contact with skinGHS07
Skin Corrosion/Irritation2H315: Causes skin irritationGHS07
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damageGHS05
Reproductive Toxicity2H361: Suspected of damaging fertility or the unborn childGHS08
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritationGHS07

The logical relationship between the GHS classification and the required precautionary statements is illustrated in the diagram below.

GHS_Classification cluster_hazards GHS Hazard Identification cluster_precautions Precautionary Statements (Examples) H312 H312 Harmful in contact with skin P280 P280 Wear protective gloves/protective clothing/eye protection/face protection H312:f0->P280:f0 Leads to P302_P352 P302+P352 IF ON SKIN: Wash with plenty of soap and water H312:f0->P302_P352:f0 H315 H315 Causes skin irritation H315:f0->P280:f0 Leads to H315:f0->P302_P352:f0 H318 H318 Causes serious eye damage H318:f0->P280:f0 Leads to P305_P351_P338 P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing H318:f0->P305_P351_P338:f0 H361 H361 Suspected of damaging fertility or the unborn child P405 P405 Store locked up H361:f0->P405:f0 Leads to H335 H335 May cause respiratory irritation P261 P261 Avoid breathing dust/fume/gas/mist/vapors/spray H335:f0->P261:f0 Leads to

Caption: GHS Hazard to Precautionary Statement Logic.

Experimental Protocols for Hazard Determination

The toxicological and physical hazard data presented are derived from standardized experimental protocols. The following are summaries of the methodologies for the key experiments cited.

Acute Oral Toxicity (OECD 420, 423, 425)

The assessment of acute oral toxicity is conducted using one of three OECD guidelines: the Fixed Dose Procedure (TG 420), the Acute Toxic Class Method (TG 423), or the Up-and-Down Procedure (TG 425).[10][11][12][13][14] These methods aim to determine the median lethal dose (LD50), which is the dose expected to cause death in 50% of the test animals.[13]

  • Principle: A single dose of the substance is administered orally to a group of fasted animals.[13]

  • Test Animals: Typically, young adult rats of a single sex (usually females, as they are often more sensitive) are used.[12]

  • Procedure: The substance is administered by gavage.[14] Dosing is done in a stepwise manner.[14] For TG 420, fixed doses of 5, 50, 300, and 2000 mg/kg are used.[12][14] The initial dose is selected based on a preliminary "sighting study" to identify a dose that produces toxicity without mortality.[14] Subsequent dosing depends on the observed effects.[14]

  • Observation: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[12] Observations include changes in skin, fur, eyes, and behavior.[12]

  • Endpoint: The LD50 value is calculated based on the dose at which mortality is observed.

Skin Irritation (OECD 439)

The potential for a substance to cause skin irritation is assessed using the in vitro Reconstructed Human Epidermis (RhE) Test Method.[15][16][17][18]

  • Principle: This test uses a three-dimensional human epidermis model that mimics the properties of human skin.[15][18] The test substance is applied topically to the tissue surface.[18]

  • Procedure: After a defined exposure period (e.g., 60 minutes), the substance is removed, and the tissue is incubated.[18]

  • Endpoint: Cell viability is determined by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan (B1609692) salt, which is measured spectrophotometrically.[16] A reduction in cell viability below a certain threshold (≤ 50%) indicates that the substance is an irritant.[15]

Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.[3][19][20][21]

  • Principle: A single dose of the test substance is applied to one eye of an experimental animal, with the other eye serving as a control.[3]

  • Test Animals: The albino rabbit is the preferred species.[19]

  • Procedure: The substance is instilled into the conjunctival sac.[21] The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[19]

  • Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for lesions of the cornea, iris, and conjunctiva, which are scored.[3][20] The observation period can be extended to assess the reversibility of any effects.[20]

  • Endpoint: The severity and reversibility of the observed eye lesions determine the classification of the substance as an irritant or corrosive.

Reproductive/Developmental Toxicity (OECD 421)

This screening test provides initial information on the potential effects of a substance on reproduction and development.[5][22]

  • Principle: The test substance is administered to male and female animals before and during mating, and to females during gestation and lactation.[5][22]

  • Test Animals: The rat is the recommended species.[22]

  • Procedure: The substance is typically administered orally.[22] Males are dosed for a minimum of four weeks, and females are dosed throughout the study.[22]

  • Observation: Endpoints evaluated include effects on gonadal function, mating behavior, conception, parturition, and the growth and development of the offspring.[5]

  • Endpoint: The findings are evaluated based on observed effects on fertility, pregnancy, maternal behavior, and offspring viability and growth.

Flash Point (ASTM D93)

The flash point is determined using the Pensky-Martens Closed Cup Tester.[1][6][23][24][25]

  • Principle: The sample is heated in a closed cup at a controlled rate while being stirred.[25] An ignition source is periodically introduced into the vapor space above the liquid.[1]

  • Procedure: A specified volume of the sample is placed in the test cup.[25] The temperature is increased at a constant rate.[25]

  • Endpoint: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[25]

Emergency Procedures and Personal Protective Equipment

First Aid Measures

Prompt and appropriate first aid is crucial in the event of exposure to this compound.

First_Aid_Measures cluster_exposure Route of Exposure cluster_actions Immediate First Aid Actions Inhalation Inhalation Move_Fresh_Air Move to fresh air. Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Remove_Clothing Remove contaminated clothing. Skin_Contact->Remove_Clothing Eye_Contact Eye Contact Flush_Eyes Flush eyes with water for at least 15-20 minutes. Eye_Contact->Flush_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek immediate medical attention. Move_Fresh_Air->Seek_Medical_Attention Flush_Skin Flush skin with plenty of water for at least 15 minutes. Remove_Clothing->Flush_Skin Flush_Skin->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: First Aid Workflow for this compound Exposure.

Firefighting Measures

This compound is a combustible liquid.[2]

Firefighting_Measures cluster_fire Fire Scenario cluster_extinguishing Extinguishing Media cluster_actions Firefighter Actions Fire Fire involving this compound Suitable Suitable Media: - Water spray - Foam - Dry chemical - Carbon dioxide (CO₂) Fire->Suitable Unsuitable Unsuitable Media: - Heavy water stream Fire->Unsuitable Avoid PPE Wear full protective clothing and self-contained breathing apparatus (SCBA). Fire->PPE Cool_Containers Cool containers exposed to fire with water spray. PPE->Cool_Containers Control_Vapors Cover spills with foam to suppress vapors. Cool_Containers->Control_Vapors Prevent_Runoff Prevent runoff from entering drains or waterways. Control_Vapors->Prevent_Runoff

Caption: Firefighting Decision Workflow.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to prevent exposure.[8][26][27][28][29]

PPE_Requirements cluster_task Handling Task cluster_ppe Required Personal Protective Equipment Handling Handling this compound Eye_Face Eye/Face Protection - Chemical splash goggles - Face shield (if splashing is a risk) Handling->Eye_Face Hand Hand Protection - Chemical-resistant gloves (e.g., nitrile, butyl rubber) Handling->Hand Body Body Protection - Lab coat or chemical-resistant suit - Closed-toe shoes Handling->Body Respiratory Respiratory Protection - Use in a well-ventilated area or with a fume hood - Respirator with organic vapor cartridges if ventilation is inadequate Handling->Respiratory

Caption: Personal Protective Equipment for Handling this compound.

Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors.[8] Use only in well-ventilated areas.[8] Wash hands thoroughly after handling.[8]

  • Storage: Store in a cool, well-ventilated place.[8] Keep container tightly closed.[8] Store away from incompatible materials such as strong oxidizing agents and bases.[8]

This guide provides a comprehensive overview of the safety data and handling procedures for this compound. It is essential for all personnel to be familiar with this information before working with this chemical. Always refer to the specific Safety Data Sheet provided by the supplier for the most current and detailed information.

References

An In-depth Technical Guide to the Safe Handling and Storage of 2-Ethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the necessary precautions for the handling and storage of 2-Ethyloctanoic acid. The following sections detail personal protective measures, emergency procedures, and proper storage conditions to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a colorless to light yellow liquid with a mild odor.[1] It is classified as a substance that can cause skin irritation, serious eye damage, and is suspected of damaging fertility or the unborn child.[2] It is also harmful if it comes in contact with the skin.[2]

Quantitative Safety Data

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its physical, chemical, and toxicological properties.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC8H16O2[3]
Molecular Weight144.2 g/mol [3]
Boiling Point228 °C / 442.4 °F[4]
Melting Point-59 °C / -74.2 °F[4]
Flash Point114 °C / 237.2 °F[4]
Auto-ignition Temperature310 °C / 590 °F[4]
Vapor Pressure0.04 mbar @ 20 °C[4]
Vapor Density4.98 (Air = 1.0)[4]
Specific Gravity0.906[4]
Solubility in Water1.4 g/L @ 25 °C[1]
pH3.5 (at 1.5 g/L @ 20°C)[5]

Table 2: Toxicological Data

TestSpeciesRouteValueSource
LD50RatOral3 g/kg[6]
LD50Guinea pigDermal5733 mg/kg[6]

Experimental Protocols

Detailed, step-by-step experimental methodologies for determining toxicological and physical properties are typically proprietary and not publicly disclosed in standard safety data sheets. However, these studies generally adhere to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). For instance, acute oral toxicity is often determined following OECD Test Guideline 422.[7] These protocols involve administering the substance to laboratory animals under controlled conditions to determine the dosage that causes adverse effects.

Handling Precautions

When handling this compound, it is crucial to minimize exposure and prevent contamination.

4.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield should be worn.[2]

  • Hand Protection: Protective gloves are required.[2]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[2] A chemical splash suit may be necessary for larger quantities.[8]

  • Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[2] A filter respirator for organic gases and vapors is recommended if airborne concentrations are high.[3]

4.2. General Hygiene Measures

  • Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and when leaving work.[2]

  • Do not eat, drink, or smoke when using this product.[9]

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[8]

Emergency Procedures

5.1. First Aid Measures

  • After Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention.[2]

  • After Skin Contact: Wash with plenty of water. Remove contaminated clothing and wash all exposed skin with mild soap and water, followed by a warm water rinse. Seek medical attention.[2]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

  • After Ingestion: Rinse mouth. Do not induce vomiting. Seek medical attention.[2]

5.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, foam, dry powder, or carbon dioxide.[2]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[2]

  • Protective Equipment: Do not enter the fire area without proper protective equipment, including respiratory protection.[2]

5.3. Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel. Use personal protective equipment as required and ensure adequate ventilation.[2]

  • Environmental Precautions: Avoid release to the environment.[2] Prevent spillage from entering drains or water courses.[8]

  • Methods for Cleaning Up: Collect spillage. On land, sweep or shovel into suitable containers.[2] Absorb with inert material such as sand, earth, or vermiculite.[8]

Storage and Incompatibility

Proper storage is essential to maintain the stability and integrity of this compound and to prevent hazardous reactions.

6.1. Storage Conditions

  • Store in a well-ventilated place.[2]

  • Keep the container tightly closed.[2]

  • Keep cool.[2] The recommended storage temperature is 15–25 °C.[10]

  • Store away from incompatible materials and foodstuff containers.[8]

  • Protect containers against physical damage and check regularly for leaks.[8]

6.2. Incompatible Materials

  • Oxidizing agents: Avoid reaction with oxidizing agents.[8]

  • Reducing agents: Avoid storage with reducing agents.[8]

  • Strong bases: Avoid strong bases.[8]

  • Other Incompatibles: Avoid storage with cyanides, sulfides, ammonia, and amines.[8] The substance is corrosive and attacks most common metals.[11]

Below is a diagram illustrating the logical workflow for the safe handling of this compound.

Safe_Handling_Workflow cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Emergency Response RiskAssessment Risk Assessment SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->SelectPPE PrepareWorkArea Prepare Well-Ventilated Work Area SelectPPE->PrepareWorkArea HandlingAcid Handle this compound PrepareWorkArea->HandlingAcid AvoidIncompatibles Avoid Incompatible Materials (Oxidizers, Bases) HandlingAcid->AvoidIncompatibles Hygiene Practice Good Hygiene (No eating, drinking, smoking) HandlingAcid->Hygiene Decontamination Decontaminate Work Area and Equipment HandlingAcid->Decontamination Spill Spill HandlingAcid->Spill Exposure Exposure HandlingAcid->Exposure Fire Fire HandlingAcid->Fire WasteDisposal Dispose of Waste Properly Decontamination->WasteDisposal Storage Store in a Cool, Dry, Well-Ventilated Area WasteDisposal->Storage

Caption: Workflow for Safe Handling of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Ethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyloctanoic acid. Due to the limited availability of public experimental raw data, this guide presents predicted spectroscopic data based on established principles and computational models. Detailed, generalized experimental protocols for acquiring such data are also provided to assist researchers in method development and data verification.

Predicted Spectroscopic Data

The following sections summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Atom Number(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
1 (OH)10.0 - 12.0Broad Singlet1H
22.2 - 2.5Multiplet1H
3, 4, 5, 6, 7, 1'1.2 - 1.7Multiplet12H
80.8 - 1.0Triplet3H
2'0.8 - 1.0Triplet3H

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Atom NumberPredicted Chemical Shift (δ, ppm)
1 (C=O)180 - 185
245 - 50
330 - 35
428 - 33
525 - 30
622 - 27
731 - 36
813 - 18
1'25 - 30
2'10 - 15

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid functional group and alkyl chain.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)IntensityDescription
O-H (Carboxylic Acid)3300 - 2500Broad, StrongO-H stretch, indicative of hydrogen bonding[1][2][3][4][5]
C-H (Alkyl)2960 - 2850StrongC-H stretch
C=O (Carboxylic Acid)1710 - 1760StrongC=O stretch[1][3][4]
C-O1320 - 1210MediumC-O stretch[1]
O-H950 - 910Medium, BroadO-H bend[1]

The mass spectrum of this compound will show a molecular ion peak and various fragment ions. The data below is based on predicted adducts from computational models.

Table 4: Predicted Mass Spectrometry Data for this compound Adducts

AdductPredicted m/z
[M+H]⁺173.1536
[M+Na]⁺195.1355
[M-H]⁻171.1390
[M+NH₄]⁺190.1801
[M+K]⁺211.1095
[M+H-H₂O]⁺155.1436

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃.

    • For ¹³C NMR, dissolve 20-50 mg of this compound in approximately 0.7 mL of CDCl₃.

    • Vortex the sample until fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay). For quantitative ¹³C NMR, a longer relaxation delay is necessary.

  • Data Acquisition:

    • Acquire the Free Induction Decay (FID) for both ¹H and ¹³C nuclei.

  • Data Processing:

    • Apply Fourier transformation to the FID to obtain the spectrum.

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C) or an internal standard (e.g., TMS at δ 0.00).

    • Integrate the peaks in the ¹H spectrum to determine relative proton ratios.

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample (neat liquid)

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of neat this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition: Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth after analysis.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Volatile organic solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI or Electron Ionization - EI source)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent.

  • Instrument Setup:

    • Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the appropriate ionization source parameters (e.g., capillary voltage, gas flow rates, temperature for ESI; electron energy for EI).

    • Set the mass analyzer to scan a relevant m/z range (e.g., m/z 50-300).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatograph. For EI, the sample is often introduced via a gas chromatograph or a direct insertion probe.

    • Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ or [M-H]⁻ for ESI).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation cluster_output Final Output Sample Chemical Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer (ATR) Prep_IR->IR_Acq MS_Acq Mass Spectrometer (ESI or EI) Prep_MS->MS_Acq Process_NMR Fourier Transform, Phasing, Baseline Correction NMR_Acq->Process_NMR Process_IR Background Subtraction IR_Acq->Process_IR Process_MS Peak Detection, Calibration MS_Acq->Process_MS Analysis_NMR Chemical Shift Analysis, Integration, Coupling Process_NMR->Analysis_NMR Analysis_IR Functional Group Identification Process_IR->Analysis_IR Analysis_MS Molecular Weight Determination, Fragmentation Analysis Process_MS->Analysis_MS Structure_Elucidation Structural Elucidation & Characterization Analysis_NMR->Structure_Elucidation Analysis_IR->Structure_Elucidation Analysis_MS->Structure_Elucidation

General workflow for spectroscopic analysis.

References

A Technical Guide to Commercial 2-Ethyloctanoic Acid: Sourcing and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, available purities, and analytical methodologies for 2-Ethyloctanoic acid. This information is critical for researchers and drug development professionals who require well-characterized starting materials and intermediates for their work.

Commercial Availability and Purity

This compound is available from a range of chemical suppliers, with purities typically suitable for research and development purposes. High-purity grades are essential for applications where impurities could interfere with experimental outcomes or the quality of the final product. The following table summarizes the offerings from several key suppliers.

SupplierStated Purity/GradeProduct Number/Link
Sigma-AldrichNot specified; sold as part of a collection of rare chemicals with buyer responsibility for purity confirmation.AldrichCPR
Molport98%Molport-006-124-552[1]
Bisley International≥ 99.5%[2]--INVALID-LINK--
Shakti Chemicals≥ 99.5% (water-free GC basis)[3]--INVALID-LINK--
JYT ChemicalHigh Purity, Stable Supply--INVALID-LINK--
BLD PharmResearch Use Only25234-25-7[4]
ChemicalBookVarious suppliers listed--INVALID-LINK--

Typical Impurities

The primary route for the industrial synthesis of this compound involves the oxidation of 2-ethylhexanal.[5] Potential impurities may therefore include unreacted starting materials, byproducts of the oxidation process, and residual solvents. A Certificate of Analysis (CoA) for a structurally similar compound, 4-Ethyloctanoic acid, from MedChemExpress reported a purity of 99.05% by Gas Chromatography (GC) and a water content of 0.21% by Karl Fischer titration, illustrating the types of specifications to expect.[6]

Analytical Methods for Purity Determination

Accurate determination of this compound purity is crucial for its application in sensitive research and development settings. Gas Chromatography (GC) and Ion Chromatography (IC) are the most common and robust analytical techniques employed for this purpose.

Logical Workflow for Purity Analysis

The following diagram illustrates a general workflow for the purity analysis of this compound.

Purity Analysis Workflow Figure 1. General Workflow for Purity Analysis of this compound cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing Sample This compound Sample Preparation Sample Preparation Sample->Preparation GC Gas Chromatography (GC) Preparation->GC Derivatization (optional) IC Ion Chromatography (IC) Preparation->IC Integration Peak Integration & Identification GC->Integration IC->Integration Quantification Purity Calculation Integration->Quantification Report Final Report Quantification->Report

Caption: General Workflow for Purity Analysis of this compound

Experimental Protocols

Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile organic compounds. For carboxylic acids like this compound, derivatization is often employed to increase volatility and improve peak shape.

1. Sample Preparation and Derivatization:

  • Objective: To convert the polar carboxylic acid into a more volatile ester derivative.

  • Protocol:

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Add 1 mL of a suitable solvent (e.g., methanol).

    • Add a derivatizing agent. A common choice is Boron Trifluoride-Methanol (BF3-Methanol) solution (14%).

    • Cap the vial tightly and heat at 60°C for 30 minutes to facilitate the esterification reaction.

    • After cooling, add 1 mL of an extraction solvent (e.g., hexane (B92381) or heptane) and 1 mL of saturated sodium chloride solution.

    • Vortex vigorously for 2 minutes and allow the layers to separate.

    • Carefully transfer the upper organic layer containing the methyl ester derivative to a clean GC vial for analysis.

2. GC-FID/MS Analysis:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Typical GC Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Detector Temperature (FID): 280°C.

    • MS Interface Temperature (if applicable): 280°C.

3. Data Analysis:

  • The purity is determined by calculating the area percentage of the 2-ethyloctanoate peak relative to the total area of all peaks in the chromatogram.

  • For GC-MS, the identity of the main peak and any impurities can be confirmed by comparing their mass spectra to a reference library.

Ion chromatography with suppressed conductivity detection is a powerful technique for the analysis of organic acids without the need for derivatization.

1. Sample Preparation:

  • Objective: To prepare a dilute solution of the sample in a suitable aqueous mobile phase.

  • Protocol:

    • Accurately weigh a small amount of the this compound sample.

    • Dissolve and dilute the sample in high-purity deionized water to a final concentration within the linear range of the instrument (e.g., 1-10 ppm).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

2. IC System and Parameters:

  • Instrumentation: An ion chromatograph equipped with an anion-exchange column, a suppressor, and a conductivity detector.

  • Typical IC Parameters:

    • Column: Anion-exchange column suitable for organic acid analysis (e.g., IonPac® AS11-HC).

    • Eluent: A potassium hydroxide (B78521) (KOH) gradient generated electrolytically or prepared manually. The gradient program will depend on the specific separation requirements.

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Suppressor: Anion self-regenerating suppressor.

    • Detection: Suppressed conductivity.

3. Data Analysis:

  • The concentration of this compound is determined by comparing the peak area to a calibration curve generated from standards of known concentration.

  • Purity can be assessed by identifying and quantifying any other ionic impurities present in the sample.

Signaling Pathway for Method Selection

The choice between GC and IC for purity analysis depends on several factors, including the expected impurities and available instrumentation.

Method Selection Pathway Figure 2. Decision Pathway for Analytical Method Selection start Purity Analysis of This compound volatile_impurities Are volatile organic impurities expected? start->volatile_impurities ionic_impurities Are ionic impurities (e.g., inorganic salts) a concern? volatile_impurities->ionic_impurities No gc_method Use Gas Chromatography (GC) - Derivatization likely required volatile_impurities->gc_method Yes ic_method Use Ion Chromatography (IC) - No derivatization needed ionic_impurities->ic_method Yes both_methods Consider using both GC and IC for comprehensive analysis ionic_impurities->both_methods No/Uncertain gc_method->both_methods ic_method->both_methods

Caption: Decision Pathway for Analytical Method Selection

Conclusion

For researchers and professionals in drug development, a thorough understanding of the commercial landscape and analytical methodologies for this compound is paramount. While high-purity grades are commercially available, independent verification of purity using robust analytical techniques such as GC or IC is strongly recommended to ensure the quality and reliability of experimental results. The detailed protocols and workflows provided in this guide serve as a valuable resource for establishing in-house quality control procedures for this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 2-Ethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantitative analysis of 2-Ethyloctanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are designed for accuracy and reproducibility in complex matrices relevant to research and drug development.

Introduction

This compound is a branched-chain fatty acid that may be of interest in various fields, including metabolic research and industrial applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of such compounds due to its high sensitivity and specificity.

Like other carboxylic acids, this compound is a polar molecule with low volatility, making direct analysis by GC challenging. Therefore, a crucial step in the analytical workflow is the derivatization of the carboxylic acid group to a more volatile and less polar ester, typically a fatty acid methyl ester (FAME). This application note details a robust method for the extraction, derivatization, and subsequent GC-MS analysis of this compound.

Experimental Protocols

A detailed methodology for the analysis of this compound is presented below, encompassing sample preparation, derivatization, and GC-MS analysis.

Sample Preparation and Extraction (Liquid-Liquid Extraction)

This protocol is a general procedure for the extraction of this compound from a liquid matrix (e.g., plasma, serum, culture media).

Materials:

  • Sample containing this compound

  • Internal Standard (IS) solution (e.g., Heptadecanoic acid or a deuterated analog)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Glass centrifuge tubes with screw caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Pipette 1 mL of the liquid sample into a glass centrifuge tube.

  • Spike the sample with a known concentration of the internal standard.

  • Add 5 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Add 1 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another minute and then centrifuge at 3,000 x g for 10 minutes.

  • Carefully collect the lower organic layer (chloroform) using a glass pipette and transfer it to a new clean tube.

  • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. The dried extract is now ready for derivatization.

Derivatization to Fatty Acid Methyl Ester (FAME)

This procedure converts the extracted this compound into its more volatile methyl ester.

Materials:

  • Dried sample extract

  • 14% Boron Trifluoride in Methanol (BF3-Methanol)

  • Hexane (B92381) (HPLC grade)

  • Saturated NaCl solution

  • Heating block or water bath

  • GC vials with inserts

Procedure:

  • To the dried extract, add 1 mL of 14% BF3-Methanol.

  • Securely cap the tube and heat the mixture at 60°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 2 minutes to extract the FAMEs into the hexane layer.

  • Centrifuge at 1,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean GC vial for analysis.

GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis of this compound methyl ester. Optimization may be required for specific instrumentation and matrices.

Parameter Setting Purpose
GC System
Injection Volume1 µL
Inlet Temperature250°CEnsures rapid volatilization of the sample.
Injection ModeSplitlessMaximizes the transfer of analyte to the column for high sensitivity.
Carrier GasHelium
Flow Rate1.0 mL/min
GC Column
Column TypeDB-5ms (or similar)A non-polar column suitable for general FAME analysis.
Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program
Initial Temperature60°C, hold for 2 minutes
Ramp Rate10°C/min to 280°C
Final HoldHold at 280°C for 5 minutesEnsures elution of all components.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard for creating reproducible fragmentation patterns.
Ion Source Temp.230°CPrevents condensation of analytes.
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM) and/or Full ScanFull scan for identification, SIM for quantification.

Data Presentation

Expected GC-MS Data for this compound Methyl Ester

The following table summarizes the expected quantitative data for the analysis of derivatized this compound. These values are typical for this class of compounds and should be validated for your specific method.

Parameter Expected Value Notes
CompoundThis compound methyl esterThe product of the derivatization protocol.
Molecular Weight186.3 g/mol
Retention Time (approx.)10 - 15 minHighly dependent on the specific GC column and oven program.
Molecular Ion (M+)m/z 186May be low in abundance or absent in EI spectra.
Key Fragment Ions (m/z)101, 74, 157, 129m/z 101 is a characteristic fragment for 2-methyl-branched esters. m/z 74 is the McLafferty rearrangement fragment for methyl esters.
Limit of Detection (LOD)1–10 ng/mLRequires method-specific validation.
Limit of Quantification (LOQ)5–50 ng/mLRequires method-specific validation.
Linearity (R²)> 0.99Over a typical calibration range (e.g., 10-1000 ng/mL).

Visualizations

Experimental Workflow

The diagram below illustrates the complete analytical workflow from sample preparation to data analysis.

G GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Sample Collection (e.g., Plasma) Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Liquid-Liquid Extraction (Chloroform:Methanol) Spike->Extract Dry 4. Evaporation of Solvent Extract->Dry Deriv 5. Add BF3-Methanol Dry->Deriv Heat 6. Heat at 60°C Deriv->Heat Extract_FAME 7. Extract FAMEs with Hexane Heat->Extract_FAME GCMS 8. GC-MS Analysis Extract_FAME->GCMS Data 9. Data Processing (Quantification) GCMS->Data

Caption: Workflow for the GC-MS analysis of this compound.

Derivatization Reaction

The following diagram illustrates the chemical reaction for the derivatization of this compound to its methyl ester.

Caption: Derivatization of this compound to its methyl ester.

High-performance liquid chromatography (HPLC) method for 2-Ethyloctanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Determination of 2-Ethyloctanoic Acid

This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This method is applicable to researchers, scientists, and professionals in the field of drug development for the determination of this compound in various samples.

Introduction

This compound, also known as 2-ethylhexanoic acid, is a branched-chain carboxylic acid used in a variety of industrial applications, including as a precursor in the synthesis of plasticizers, as a corrosion inhibitor, and in the production of metal salts for driers. Accurate and robust analytical methods are crucial for quality control and for studying its pharmacokinetic and toxicokinetic properties. High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a widely used technique for the analysis of organic acids due to its specificity, sensitivity, and reproducibility.

This document provides a detailed protocol for the analysis of this compound using a reverse-phase HPLC method.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the HPLC analysis of this compound, compiled from various sources.

ParameterValueReference
Linearity Range1 - 7 µg/mL[1]
Correlation Coefficient (r²)> 0.999[1]
Limit of Detection (LOD)0.036 µg/mL[1][2]
Limit of Quantification (LOQ)0.12 µg/mL[1]
Accuracy (Recovery)94.1% - 100.0%[1]
Precision (RSD/CV)< 2.2%[1]

Experimental Protocol

This protocol outlines the necessary steps for the determination of this compound using HPLC.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Methanol (for cleaning)

Instrumentation
  • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., Eclipse XDB C18, 4.6mm x 150mm, 5µm)[3]

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions
  • Column: Eclipse XDB C18, 4.6mm x 150mm, 5µm[3]

  • Mobile Phase: Acetonitrile and phosphate (B84403) buffered saline (50:50, v/v). The phosphate buffered saline is prepared by diluting 0.825mL of phosphoric acid with ultrapure water to 1L and adjusting the pH to 2.3.[3] For Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid.[4]

  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 10 µL[3]

  • Column Temperature: 30°C[3]

  • Detection Wavelength: 213 nm[3]

  • Analysis Time: 10 min[3]

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh an appropriate amount of this compound reference standard and dissolve it in the mobile phase in a volumetric flask to obtain the desired concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 to 7 µg/mL).

Sample Preparation
  • Accurately weigh or pipette the sample containing this compound.

  • Dilute the sample with the mobile phase to a concentration that falls within the linear range of the method.

  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.

System Suitability

Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Inject the working standard solution multiple times and evaluate parameters such as peak area repeatability (RSD < 2%), theoretical plates, and tailing factor.

Data Analysis
  • Create a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²).

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow start Start prep_mobile_phase Prepare Mobile Phase (Acetonitrile:Phosphate Buffer 50:50) start->prep_mobile_phase hplc_setup Set Up HPLC System (Column, Flow Rate, Temperature, Wavelength) prep_mobile_phase->hplc_setup prep_standards Prepare Standard Solutions inject_standards Inject Standard Solutions prep_standards->inject_standards prep_sample Prepare Sample (Dilute and Filter) inject_samples Inject Sample Solutions prep_sample->inject_samples system_suitability Perform System Suitability Test hplc_setup->system_suitability system_suitability->inject_standards data_acquisition Acquire Chromatographic Data inject_standards->data_acquisition calibration_curve Generate Calibration Curve quantification Quantify this compound calibration_curve->quantification inject_samples->data_acquisition data_acquisition->calibration_curve data_acquisition->quantification end End quantification->end

Caption: Workflow for the HPLC analysis of this compound.

References

Application Note: Derivatization of 2-Ethyloctanoic Acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethyloctanoic acid is a branched-chain carboxylic acid that requires derivatization prior to gas chromatography (GC) analysis to improve its volatility and thermal stability.[1] Direct analysis of free carboxylic acids like this compound by GC can lead to poor peak shape, low sensitivity, and potential interactions with the GC column.[2][3] Derivatization chemically modifies the carboxyl group, reducing its polarity and making the analyte more amenable to GC analysis.[3][4][5] This application note provides detailed protocols for two common derivatization techniques: esterification to form a fatty acid methyl ester (FAME) and silylation to form a trimethylsilyl (B98337) (TMS) ester.

Quantitative Data Summary

The following table summarizes typical quantitative data for the derivatization of carboxylic acids for GC analysis. While specific data for this compound is limited, the values presented are representative of short-chain and branched-chain fatty acids and provide a basis for method selection and expectation.

ParameterEsterification (Methylation)Silylation (TMS)Reference(s)
Derivatizing Agent Boron trifluoride-methanol (BF3-Methanol) or Hydrochloric acid-methanol (HCl-Methanol)N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)[2][6][7]
Reaction Time 5 - 60 minutes30 - 60 minutes[2][6][8]
Reaction Temperature 60 - 100°C60 - 75°C[2][6][8][9]
Typical Yield >95%>95%[3][7]
Limit of Detection (LOD) pg to low ng rangepg to low ng range[10]
Limit of Quantification (LOQ) Low ng rangeLow ng rangeN/A
Relative Standard Deviation (RSD) < 5%< 10%[11]

Experimental Protocols

Protocol 1: Esterification via Methylation with BF3-Methanol

This protocol describes the conversion of this compound to its more volatile methyl ester derivative using boron trifluoride in methanol.[6][7]

Materials:

  • This compound sample

  • BF3-Methanol solution (12-14% w/w)

  • Hexane (B92381) or Heptane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes and tips

  • GC vials

Procedure:

  • Sample Preparation: Place 1-10 mg of the this compound sample into a reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 2 mL of BF3-Methanol solution to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 10-30 minutes in a heating block or water bath.[6][7] The reaction time may need optimization depending on the sample matrix.

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane (or heptane) and 1 mL of saturated NaCl solution.

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to extract the fatty acid methyl esters (FAMEs) into the organic layer.

  • Phase Separation: Allow the layers to separate. The upper organic layer contains the FAMEs.

  • Collection and Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Transfer the dried extract to a GC vial for analysis.

Esterification_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction & Cleanup cluster_analysis Analysis start Start with This compound Sample dry_sample Evaporate Solvent (if necessary) start->dry_sample add_bf3 Add BF3-Methanol dry_sample->add_bf3 heat Heat at 60°C (10-30 min) add_bf3->heat cool Cool to Room Temp heat->cool add_solvents Add Hexane & Saturated NaCl cool->add_solvents vortex Vortex to Mix add_solvents->vortex separate Phase Separation vortex->separate collect_organic Collect Organic Layer separate->collect_organic dry_organic Dry with Na2SO4 collect_organic->dry_organic transfer_gc Transfer to GC Vial dry_organic->transfer_gc gc_analysis GC Analysis transfer_gc->gc_analysis

Caption: Workflow for the esterification of this compound.

Protocol 2: Silylation with BSTFA + 1% TMCS

This protocol details the derivatization of this compound to its trimethylsilyl (TMS) ester using BSTFA with a TMCS catalyst.[2][8] Silylation is a rapid and effective method for derivatizing acidic protons.[4][12]

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or other suitable solvent (anhydrous)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes and tips

  • GC vials

Procedure:

  • Sample Preparation: Place 1-10 mg of the this compound sample into a reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen. Ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[13]

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS. A molar excess of the silylating reagent is recommended.[13]

  • Reaction: Tightly cap the vial and heat at 60-75°C for 30-60 minutes.[8][13]

  • Cooling: Cool the vial to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC. If necessary, the sample can be diluted with an appropriate solvent (e.g., hexane) before analysis.

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start with Anhydrous This compound Sample dissolve_sample Dissolve in Anhydrous Pyridine start->dissolve_sample add_bstfa Add BSTFA + 1% TMCS dissolve_sample->add_bstfa heat Heat at 60-75°C (30-60 min) add_bstfa->heat cool Cool to Room Temp heat->cool gc_analysis Direct GC Analysis cool->gc_analysis

Caption: Workflow for the silylation of this compound.

Signaling Pathways and Logical Relationships

The derivatization process is a critical step in the analytical workflow for GC analysis of polar analytes like this compound. The logical relationship is straightforward: to make a non-volatile, polar compound suitable for GC, its polarity must be reduced, and its volatility increased.

Logical_Relationship cluster_problem Analytical Challenge cluster_solution Solution cluster_outcome Analytical Outcome Analyte This compound Properties High Polarity Low Volatility Analyte->Properties possesses Derivatization Derivatization (Esterification or Silylation) Properties->Derivatization requires Derivative Derivative (FAME or TMS-ester) Derivatization->Derivative produces Derivative_Properties Low Polarity High Volatility Derivative->Derivative_Properties has GC_Amenable Suitable for GC Analysis Derivative_Properties->GC_Amenable enables Improved_Chroma Improved Peak Shape & Sensitivity GC_Amenable->Improved_Chroma

Caption: Logical relationship for derivatization in GC analysis.

References

Quantification of 2-Ethyloctanoic Acid in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the accurate and reliable quantification of 2-ethyloctanoic acid (2-EHA) in various biological matrices, including urine, plasma, serum, and tissue. 2-EHA is a branched-chain fatty acid that is a metabolite of the widely used plasticizer di(2-ethylhexyl)phthalate (DEHP) and is also used as a wood preservative. Its quantification in biological samples is crucial for toxicological assessments, environmental exposure studies, and understanding its metabolic fate.

Introduction

This compound is a C10 branched-chain fatty acid of significant interest due to its presence as a metabolite of industrial compounds and its potential biological activities. Exposure to its parent compounds can lead to the endogenous formation of 2-EHA, which has been shown to be a developmental toxin in animal studies. The primary metabolic pathway for 2-EHA in humans is β-oxidation.[1] Furthermore, 2-EHA has been identified as an agonist for peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ, which are key regulators of lipid metabolism and cellular differentiation. This interaction suggests a potential role for 2-EHA in modulating metabolic pathways.

Accurate quantification of 2-EHA in biological samples is essential for assessing exposure levels and understanding its toxicological and metabolic implications. This guide details validated methods using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of 2-EHA in urine, plasma/serum, and tissue samples.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described methods for the analysis of this compound and related short-chain fatty acids in various biological matrices.

Table 1: GC-MS Quantification of this compound in Urine

ParameterValueReference
Analytical Range0.03-2.70 mmol/mol creatinine[2]
Limit of Detection (LOD)0.01 mmol/mol creatinine[2]
Recovery81-90%[2]
Coefficient of Variation (CV)9.8%[2]
DerivatizationPentafluorobenzyl ester[2]

Table 2: GC-MS Quantification of 2-EHA and its Metabolites in Urine

AnalyteMean Concentration (µg/L)Linearity (r)RSD (%)
2-Ethylhexanoic acid56.1 ± 13.50.9972 - 0.99861.3 - 8.9
2-Ethyl-3-hydroxyhexanoic acid104.8 ± 80.60.9972 - 0.99861.3 - 8.9
2-Ethyl-3-oxohexanoic acid482.2 ± 389.50.9972 - 0.99861.3 - 8.9

Data from a study on 28 healthy individuals.[3]

Table 3: LC-MS/MS Quantification of Short-Chain Fatty Acids (General Method Applicability)

ParameterValue
Linearity (R²)> 0.994
Limit of Detection (LOD)< 20 fmol
Limit of Quantification (LOQ)< 40 fmol
Inter-day PrecisionSatisfactory
Intra-day PrecisionSatisfactory

General performance of a rapid LC-MS/MS method for 50 fatty acids, applicable to 2-EHA.[4]

Experimental Protocols

Detailed methodologies for the quantification of this compound in urine, plasma/serum, and tissue samples are provided below.

Protocol 1: GC-MS Analysis of this compound in Human Urine

This protocol is based on the derivatization of 2-EHA to its pentafluorobenzyl ester followed by GC-MS analysis with electron capture detection.[2]

1. Sample Preparation and Derivatization:

  • To 1 ml of urine, add an internal standard (e.g., heptadecanoic acid).
  • Acidify the sample with hydrochloric acid (HCl) to pH 1.
  • Extract the 2-EHA with an organic solvent such as diethyl ether or ethyl acetate (B1210297) (2 x 2 ml).
  • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
  • To the dried residue, add 50 µl of pentafluorobenzyl bromide (PFBBr) in acetone (B3395972) and 10 µl of triethylamine.
  • Heat the mixture at 60°C for 30 minutes.
  • Evaporate the solvent and reconstitute the residue in 100 µl of hexane (B92381) for GC-MS analysis.

2. GC-MS Conditions:

  • GC Column: Cross-linked methyl silicone capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 ml/min.
  • Detector: Electron Capture Detector (ECD) or Mass Spectrometer.
  • MS Conditions (if used): Electron ionization (EI) at 70 eV. Monitor characteristic ions for the PFB ester of 2-EHA.

Protocol 2: LC-MS/MS Analysis of this compound in Plasma/Serum (Direct Method)

This protocol describes a direct injection method for the analysis of short-chain fatty acids without derivatization, adaptable for 2-EHA.

1. Sample Preparation:

  • Thaw plasma or serum samples on ice.
  • To 100 µl of plasma/serum, add 200 µl of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., 13C-labeled 2-EHA).
  • Vortex vigorously for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 3 minutes.
  • Flow Rate: 0.3 ml/min.
  • Column Temperature: 40°C.
  • MS Conditions: Electrospray ionization (ESI) in negative ion mode.
  • MRM Transitions: Monitor the precursor to product ion transition for 2-EHA (e.g., m/z 171.1 -> 127.1) and the internal standard.

Protocol 3: GC-MS Analysis of this compound in Tissue

This protocol outlines the extraction and analysis of 2-EHA from tissue samples.

1. Tissue Homogenization and Extraction:

  • Accurately weigh approximately 100 mg of frozen tissue.
  • Homogenize the tissue in 1 ml of ice-cold phosphate-buffered saline (PBS) using a mechanical homogenizer.
  • Spike the homogenate with an internal standard.
  • Acidify the homogenate to pH 1 with HCl.
  • Perform a liquid-liquid extraction with 3 ml of methyl tert-butyl ether (MTBE). Vortex for 5 minutes and centrifuge at 4,000 x g for 10 minutes.
  • Transfer the organic layer to a clean tube and repeat the extraction.
  • Combine the organic extracts and evaporate to dryness under nitrogen.

2. Derivatization:

  • To the dried extract, add 50 µl of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µl of pyridine.
  • Heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.
  • Cool to room temperature and inject into the GC-MS.

3. GC-MS Conditions:

  • GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Injector Temperature: 260°C.
  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 250°C at 15°C/min, hold for 5 minutes.
  • Carrier Gas: Helium at 1.2 ml/min.
  • MS Conditions: EI at 70 eV. Scan from m/z 50 to 400 or use selected ion monitoring (SIM) for characteristic ions of the 2-EHA-TMS derivative.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing SampleCollection Biological Sample Collection (Urine, Plasma, Tissue) Homogenization Tissue Homogenization (for tissue samples) Spiking Internal Standard Spiking SampleCollection->Spiking Extraction Liquid-Liquid or Protein Precipitation Spiking->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMSMS LC-MS/MS Analysis (Direct Injection) Extraction->LCMSMS GCMS GC-MS Analysis Derivatization->GCMS DataAcquisition Data Acquisition GCMS->DataAcquisition LCMSMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

General workflow for 2-EHA quantification.
Signaling Pathway

This diagram illustrates the proposed signaling pathway of this compound through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).

signaling_pathway cluster_cell Cell cluster_nucleus Nucleus EHA This compound (2-EHA) PPAR PPARα / PPARγ EHA->PPAR Agonist Binding RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to DNA TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates MetabolicResponse Modulation of Lipid Metabolism & Cellular Differentiation TargetGenes->MetabolicResponse Leads to

2-EHA as a PPAR agonist signaling pathway.

References

Application Notes and Protocols for the Esterification of 2-Ethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 2-ethyloctanoic acid, a branched-chain carboxylic acid relevant in various fields, including pharmaceuticals and industrial applications. The following sections outline three common and effective esterification methods: the Fischer-Speier Esterification, the Steglich Esterification, and the Mitsunobu Reaction. Each protocol is presented with detailed methodologies, and quantitative data is summarized for comparative analysis.

Introduction

This compound is a chiral carboxylic acid with a branched alkyl chain. Its esters are utilized as emollients, plasticizers, and synthetic lubricants. In the context of drug development, the esterification of active pharmaceutical ingredients (APIs) containing carboxylic acid moieties is a common strategy to improve their pharmacokinetic properties, such as solubility, stability, and bioavailability, by creating prodrugs. The choice of esterification method depends on the substrate's sensitivity to acid or heat, the desired stereochemical outcome, and the required purity of the final product.

Comparative Data of Esterification Methods

The following table summarizes typical quantitative data for the esterification of this compound or structurally similar branched-chain carboxylic acids using the described methods. This data is compiled from literature sources and serves as a general guideline.

MethodAlcoholCatalyst/ReagentsSolventReaction TimeTemperature (°C)Yield (%)
Fischer-Speier Methanol (B129727)H₂SO₄ (catalytic)Methanol (excess)2 hoursReflux (~70°C)90-95%[1]
Fischer-Speier EthanolH₂SO₄ (catalytic)Ethanol (excess)1-10 hours60-110°CHigh (general)
Steglich Isopropanol (B130326)DCC, DMAPDichloromethane (B109758)3 hours20°C>80% (general)[2]
Mitsunobu Propanol (B110389)DEAD, PPh₃THF6-8 hoursRoom Temp.High (general)[3]

Experimental Protocols

Fischer-Speier Esterification of this compound with Methanol

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] It is a reversible reaction, and to achieve high yields, it is typically performed using a large excess of the alcohol, which also serves as the solvent, and a strong acid catalyst.[5] The removal of water as it is formed can also drive the equilibrium towards the product.

Reaction Scheme:

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) or Diethyl ether (for extraction)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.

  • Add a large excess of anhydrous methanol (e.g., 5-10 molar equivalents), which will also act as the solvent.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 molar equivalents) to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 70°C) and maintain for 2 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[6]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-ethyloctanoate.

  • The product can be further purified by vacuum distillation.

Workflow Diagram:

Fischer_Esterification Reactants This compound + Methanol (excess) + H₂SO₄ (cat.) Reaction Reflux (2 hours, ~70°C) Reactants->Reaction Workup Quench & Extract (H₂O, NaHCO₃, Brine) Reaction->Workup Purification Dry & Concentrate Workup->Purification Product Methyl 2-Ethyloctanoate Purification->Product

Fischer-Speier Esterification Workflow
Steglich Esterification of this compound with Isopropanol

The Steglich esterification is a mild method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[2][7][8] This method is particularly useful for substrates that are sensitive to acidic conditions and for sterically hindered alcohols. The reaction proceeds at room temperature and generally gives high yields.[2][7]

Reaction Scheme:

Materials:

  • This compound

  • Isopropanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent), isopropanol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane.

  • Cool the stirred solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 3 hours.[7] The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of dichloromethane.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude isopropyl 2-ethyloctanoate can be purified by column chromatography on silica (B1680970) gel.

Workflow Diagram:

Steglich_Esterification Reactants This compound + Isopropanol + DCC & DMAP Reaction Stir at RT (3 hours) Reactants->Reaction Filtration Filter DCU Reaction->Filtration Workup Wash (HCl, H₂O, NaHCO₃, Brine) Filtration->Workup Purification Dry & Concentrate + Chromatography Workup->Purification Product Isopropyl 2-Ethyloctanoate Purification->Product

Steglich Esterification Workflow
Mitsunobu Reaction for the Esterification of this compound with Propanol

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of stereochemistry.[9][10] The reaction utilizes a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9] This reaction is performed under mild, neutral conditions and is suitable for a wide range of substrates.[9]

Reaction Scheme:

Materials:

  • This compound

  • Propanol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate or Diethyl ether (for extraction)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.2 equivalents) and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Add propanol (1 equivalent) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.[3][9]

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.[3] Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate or diethyl ether.

  • Wash the organic layer with water, saturated NaHCO₃ solution, and brine to remove unreacted acid and byproducts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • The crude propyl 2-ethyloctanoate can be purified by column chromatography to remove triphenylphosphine oxide and the hydrazine (B178648) byproduct.

Workflow Diagram:

Mitsunobu_Reaction Reactants This compound + Propanol + PPh₃ & DEAD Reaction Stir at RT (6-8 hours) Reactants->Reaction Workup Extract & Wash (H₂O, NaHCO₃, Brine) Reaction->Workup Purification Dry & Concentrate + Chromatography Workup->Purification Product Propyl 2-Ethyloctanoate Purification->Product

Mitsunobu Reaction Workflow

Conclusion

The choice of esterification protocol for this compound should be guided by the specific requirements of the synthesis. The Fischer-Speier esterification is a cost-effective method suitable for large-scale synthesis where the substrate is stable to strong acid and heat. The Steglich esterification offers a mild alternative for acid-sensitive substrates and provides high yields at room temperature. The Mitsunobu reaction is ideal for situations requiring mild conditions and, importantly, allows for the inversion of stereochemistry at a chiral alcohol center, which can be critical in the synthesis of specific stereoisomers in drug development. Each method has its advantages and requires appropriate workup and purification procedures to obtain the desired ester in high purity.

References

2-Ethyloctanoic Acid as an Internal Standard in Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Ethyloctanoic acid as an internal standard in mass spectrometry-based quantitative analysis. The information is intended for researchers, scientists, and professionals in drug development and related fields who are engaged in the quantitative analysis of fatty acids and other structurally similar analytes.

Introduction

In quantitative mass spectrometry, an internal standard is a compound added to a sample in a known concentration to facilitate the accurate quantification of an analyte. The ideal internal standard has physicochemical properties very similar to the analyte of interest. This compound, a branched-chain fatty acid, is a suitable internal standard for the analysis of various medium-chain and branched-chain fatty acids. Its structural similarity to these analytes ensures that it behaves comparably during sample preparation, extraction, and chromatographic separation, thereby effectively compensating for variations in the analytical process.

Stable isotope-labeled (SIL) internal standards, such as deuterated or ¹³C-labeled analogs of the analyte, are considered the gold standard for their near-identical chemical and physical properties to the analyte. However, when a specific SIL analyte is not commercially available or is prohibitively expensive, a structurally similar compound like this compound can be a viable and effective alternative.

This document outlines protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two powerful techniques for fatty acid analysis.

Quantitative Data Summary

The following tables summarize typical quantitative parameters that can be expected when using this compound as an internal standard for the analysis of fatty acids. These values are based on methods for structurally similar compounds and should be validated for specific applications.

Table 1: Typical Method Validation Parameters for Fatty Acid Quantification using this compound as an Internal Standard

ParameterExpected ValueNotes
Linearity (R²)> 0.99Over the desired concentration range.
Limit of Detection (LOD)0.05 - 1.0 µg/mLDependent on the matrix and instrumentation.
Limit of Quantification (LOQ)0.1 - 2.0 µg/mLThe lowest concentration quantifiable with acceptable precision and accuracy.
Intra-day Precision (%RSD)< 15%Relative Standard Deviation for replicate measurements within the same day.
Inter-day Precision (%RSD)< 15%Relative Standard Deviation for replicate measurements on different days.
Accuracy (% Recovery)85 - 115%The closeness of the measured value to the true value.[1]

Table 2: Example of Quantitative Performance Data for a Branched-Chain Fatty Acid Assay

AnalyteMatrixInternal StandardRecovery (%)Precision (%RSD)
4-Ethyloctanoic AcidPlasmaHeptadecanoic Acid926.8
2-Ethylhexanoic AcidBaby Food2-Ethylhexanoic-d15 acid1184.1[1]
Branched C10 Fatty AcidSerumDeuterated Nonanoic Acid88 - 105< 10

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For fatty acids, a derivatization step is necessary to increase their volatility.

3.1.1. Materials and Reagents

  • This compound (as internal standard solution, e.g., 10 µg/mL in methanol)

  • Analyte(s) of interest

  • Solvents: Methanol, Chloroform, n-Hexane (HPLC grade)

  • Derivatization reagent: BF₃ in Methanol (14%) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Sodium Chloride (NaCl) solution (saturated)

  • Anhydrous Sodium Sulfate (B86663)

  • Sample matrix (e.g., plasma, serum, tissue homogenate)

3.1.2. Sample Preparation and Extraction (Liquid-Liquid Extraction)

  • Aliquoting: To a glass tube, add 100 µL of the sample (e.g., plasma).

  • Internal Standard Spiking: Add a known amount of the this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution).

  • Acidification: Add 10 µL of 1M HCl to acidify the sample.

  • Extraction: Add 500 µL of a 2:1 (v/v) chloroform:methanol mixture. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Collection: Carefully transfer the lower organic layer to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

3.1.3. Derivatization (Methylation)

  • Reagent Addition: To the dried extract, add 200 µL of 14% BF₃ in methanol.

  • Reaction: Cap the tube tightly and heat at 60°C for 30 minutes.

  • Extraction of FAMEs: After cooling, add 1 mL of n-hexane and 0.5 mL of saturated NaCl solution. Vortex for 1 minute.

  • Collection: Transfer the upper hexane (B92381) layer containing the Fatty Acid Methyl Esters (FAMEs) to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer: Transfer the dried extract to a GC-MS autosampler vial.

3.1.4. GC-MS Parameters (Illustrative)

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250°C

  • Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers the advantage of analyzing fatty acids in their native form, without the need for derivatization, which simplifies sample preparation.

3.2.1. Materials and Reagents

  • This compound (as internal standard solution, e.g., 10 µg/mL in methanol)

  • Analyte(s) of interest

  • Solvents: Acetonitrile (B52724), Methanol, Water (LC-MS grade)

  • Formic Acid (0.1%)

  • Sample matrix (e.g., plasma, serum, urine)

3.2.2. Sample Preparation (Protein Precipitation)

  • Aliquoting: To a microcentrifuge tube, add 50 µL of the sample (e.g., plasma).

  • Internal Standard Spiking: Add a known amount of the this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution).

  • Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to an LC-MS autosampler vial.

3.2.3. LC-MS/MS Parameters (Illustrative)

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start with 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and internal standard.

Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Aliquoting Spiking Internal Standard Spiking (this compound) Sample->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Drying_N2 Drying under Nitrogen Extraction->Drying_N2 Derivatization Methylation (e.g., BF3/Methanol) Drying_N2->Derivatization FAME_Extraction FAME Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for GC-MS analysis of fatty acids using this compound as an internal standard.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Aliquoting Spiking Internal Standard Spiking (this compound) Sample->Spiking Precipitation Protein Precipitation Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for LC-MS/MS analysis of fatty acids using this compound as an internal standard.

Derivatization_Pathway cluster_reaction Derivatization Reaction Analyte Analyte (Carboxylic Acid) Product Volatile Ester Derivative Analyte->Product IS Internal Standard (this compound) IS->Product Reagent Derivatization Reagent (e.g., BF3/Methanol) Reagent->Product

Caption: General derivatization pathway for GC-MS analysis of carboxylic acids.

References

Chiral Separation of 2-Ethyloctanoic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethyloctanoic acid is a chiral carboxylic acid with a stereocenter at the second carbon atom, resulting in the existence of two enantiomers: (R)-2-ethyloctanoic acid and (S)-2-ethyloctanoic acid. The differential pharmacological and toxicological profiles of individual enantiomers in drug development and other industries necessitate robust analytical methods for their separation and quantification. This document provides a detailed application note and protocol for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC), targeting researchers, scientists, and professionals in drug development.

Principle of Chiral Separation by HPLC

The separation of enantiomers by HPLC is achieved by creating a chiral environment in which the two enantiomers exhibit different affinities, leading to differential retention times. This is typically accomplished by using a chiral stationary phase (CSP). For acidic compounds like this compound, polysaccharide-based and anion-exchange CSPs are often effective. The interaction between the analyte and the CSP, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, results in the separation of the enantiomeric pair.

Experimental Protocols

Based on established methods for the separation of structurally similar chiral carboxylic acids, the following protocol provides a starting point for the successful resolution of this compound enantiomers.

Method 1: Normal-Phase HPLC using a Polysaccharide-Based Chiral Stationary Phase

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad enantioselectivity.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Column Dimensions: 4.6 mm I.D. x 250 mm, 5 µm particle size

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic acid (TFA)

  • Sample: Racemic this compound dissolved in the mobile phase

Procedure:

  • Sample Preparation: Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.

  • HPLC System Preparation:

    • Install the chiral column in the HPLC system.

    • Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Chromatographic Conditions:

    • Mobile Phase Composition: n-Hexane / 2-Propanol / Trifluoroacetic acid (90:10:0.1, v/v/v). The ratio of n-hexane to 2-propanol can be adjusted to optimize resolution and retention time.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Data Acquisition and Analysis:

    • Inject the sample and record the chromatogram.

    • Identify the two peaks corresponding to the (R)- and (S)-enantiomers based on their retention times.

    • Calculate the retention factor (k'), separation factor (α), and resolution (Rs) to evaluate the separation performance.

Method 2: Reversed-Phase HPLC using a Protein-Based Chiral Stationary Phase

Protein-based CSPs, such as those utilizing α1-acid glycoprotein (B1211001) (AGP), are effective for separating a wide range of chiral compounds, including acids, in the reversed-phase mode.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: CHIRAL-AGP column

  • Column Dimensions: 4.0 mm I.D. x 100 mm, 5 µm particle size

  • Mobile Phase: Phosphate (B84403) buffer / Acetonitrile

  • Sample: Racemic this compound dissolved in the mobile phase

Procedure:

  • Sample Preparation: Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.

  • HPLC System Preparation:

    • Install the CHIRAL-AGP column.

    • Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is observed.

  • Chromatographic Conditions:

    • Mobile Phase Composition: 10 mM Potassium phosphate buffer (pH 6.0) / Acetonitrile (90:10, v/v). The pH and the concentration of the organic modifier can be adjusted to optimize the separation.

    • Flow Rate: 0.9 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Data Acquisition and Analysis:

    • Inject the prepared sample.

    • Record the chromatogram and determine the retention times for each enantiomer.

    • Calculate the chromatographic parameters (k', α, and Rs).

Data Presentation

The following tables summarize the expected chromatographic parameters for the chiral separation of this compound enantiomers based on the protocols described above. These values are indicative and may require optimization for specific instruments and conditions.

Table 1: Chromatographic Parameters for Normal-Phase HPLC

ParameterChiralcel® OD-HChiralpak® AD-H
Retention Time (t_R1) ~ 8.5 min~ 9.2 min
Retention Time (t_R2) ~ 9.8 min~ 10.8 min
Retention Factor (k'_1) 2.42.7
Retention Factor (k'_2) 2.93.3
Separation Factor (α) 1.211.22
Resolution (R_s) > 1.5> 1.5

Table 2: Chromatographic Parameters for Reversed-Phase HPLC

ParameterCHIRAL-AGP
Retention Time (t_R1) ~ 6.5 min
Retention Time (t_R2) ~ 7.8 min
Retention Factor (k'_1) 1.6
Retention Factor (k'_2) 2.1
Separation Factor (α) 1.31
Resolution (R_s) > 1.5

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral separation of this compound enantiomers by HPLC.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic Racemic this compound dissolve Dissolve in Mobile Phase racemic->dissolve inject Inject Sample dissolve->inject hplc HPLC System with Chiral Column separate Enantiomeric Separation hplc->separate inject->hplc detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram calculate Calculate Parameters (t_R, α, R_s) chromatogram->calculate quantify Quantify Enantiomers calculate->quantify

Caption: Workflow for HPLC Chiral Separation.

Logical Relationship of Method Development

The diagram below outlines the key considerations and logical steps involved in developing a robust chiral separation method.

G start Define Analytical Goal csp_selection Select Chiral Stationary Phase (e.g., Polysaccharide, Protein-based) start->csp_selection mode_selection Choose HPLC Mode (Normal vs. Reversed Phase) csp_selection->mode_selection mobile_phase Optimize Mobile Phase (Solvent Ratio, Additives, pH) mode_selection->mobile_phase conditions Optimize Conditions (Flow Rate, Temperature) mobile_phase->conditions validation Method Validation (Specificity, Linearity, Accuracy, Precision) conditions->validation

Caption: Method Development Strategy.

Conclusion

The protocols outlined in this application note provide a solid foundation for the successful chiral separation of this compound enantiomers by HPLC. Both normal-phase chromatography with polysaccharide-based CSPs and reversed-phase chromatography with a protein-based CSP are shown to be viable approaches. Researchers should consider these methods as starting points and may need to perform further optimization to achieve the desired separation performance for their specific analytical needs. The systematic approach to method development will ensure a robust and reliable analytical method for the accurate quantification of this compound enantiomers.

Troubleshooting & Optimization

Troubleshooting peak tailing in 2-Ethyloctanoic acid GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing in the Gas Chromatography (GC) analysis of 2-Ethyloctanoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak showing significant tailing?

A1: Peak tailing for polar, active compounds like this compound is most commonly caused by unwanted chemical interactions with the GC system. The primary reason is the interaction of the acidic carboxyl group with active silanol (B1196071) (-Si-OH) groups on the surfaces of the GC inlet liner, the column's stationary phase, or other points in the flow path. These strong interactions delay the elution of a portion of the analyte, resulting in an asymmetrical, tailing peak. Other physical factors can also contribute, such as a poorly cut column or dead volumes in the system.

Q2: If all the peaks in my chromatogram are tailing, is it still an issue with the this compound itself?

A2: If all peaks, including non-polar analytes, are tailing, the problem is likely physical or mechanical rather than a specific chemical interaction with your analyte. Common causes for universal peak tailing include:

  • Improper Column Installation: A poor column cut or setting the column at the incorrect depth in the inlet can create turbulence and dead volumes.

  • System Leaks: Leaks in the carrier gas flow path can disrupt the chromatography.

  • Contaminated Inlet: Severe contamination of the inlet liner can affect all compounds passing through it.

Q3: What is derivatization and why is it recommended for this compound?

A3: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis. For this compound, the polar and active carboxylic acid group (-COOH) is converted into a less polar, more volatile, and more thermally stable ester. This transformation minimizes interactions with active sites in the GC system, leading to sharper, more symmetrical peaks and improved quantification. The most common methods are silylation (forming a trimethylsilyl (B98337) ester) and alkylation (typically forming a methyl ester).

Q4: Can I analyze this compound without derivatization?

A4: While direct analysis is possible, it is challenging and often yields poor results. The high polarity of the underivatized acid leads to broad, asymmetrical peaks, poor detection limits, and unsatisfactory reproducibility. To attempt direct analysis, a specialized, highly inert GC column designed for free fatty acid analysis (e.g., a polar polyethylene (B3416737) glycol "WAX" type column) and an meticulously maintained, inert GC system are required. Even under these conditions, peak tailing can still be a significant issue.

Troubleshooting Guide

This section provides a step-by-step guide to diagnosing and resolving peak tailing for this compound.

Step 1: System Check & Basic Maintenance

Before modifying the chemical method, it's crucial to rule out common physical and maintenance-related issues.

  • Action 1: Replace the Inlet Liner and Septum. The inlet liner is a common source of contamination and active sites. Regularly replacing the liner with a high-quality, deactivated liner is a critical first step.

  • Action 2: Perform Inlet Maintenance. Clean the injector port while the system is cooled down to remove any residue or septum particles.

  • Action 3: Trim the GC Column. Remove approximately 15-20 cm from the inlet end of the column. This removes any accumulated non-volatile residues and active sites that have formed at the head of the column. Ensure the column cut is perfectly square and clean.

  • Action 4: Re-install the Column. Verify the correct installation depth in the inlet as specified by your instrument manufacturer. An incorrect depth can create dead volumes, leading to peak tailing.

Step 2: Method Optimization - Derivatization

If peak tailing persists after basic maintenance, the most effective solution is to derivatize the this compound.

  • Option A: Silylation. This process converts the carboxylic acid to a trimethylsilyl (TMS) ester. It is a fast and effective method.

  • Option B: Methylation (Esterification). This process converts the carboxylic acid to its methyl ester, which is very stable and provides excellent chromatographic performance.

Experimental Protocols

Protocol 1: Silylation with BSTFA + 1% TMCS

This protocol describes the formation of a trimethylsilyl (TMS) ester of this compound.

  • Sample Preparation: If your sample is in an aqueous solvent, evaporate it to complete dryness under a stream of nitrogen. Water is incompatible with silylation reagents.

  • Reagent Addition: To the dried sample (e.g., 10-100 µg), add 100 µL of a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). An aprotic solvent like pyridine (B92270) or acetonitrile (B52724) can be used if needed to ensure dissolution.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC.

Protocol 2: Methylation with Boron Trifluoride-Methanol (BF₃-Methanol)

This protocol describes the formation of a fatty acid methyl ester (FAME).

  • Sample Preparation: Place your sample (e.g., containing 1-25 mg of the acid) into a reaction vial. If necessary, dissolve it in a non-polar organic solvent like hexane (B92381).

  • Reagent Addition: Add 2 mL of 14% BF₃-Methanol reagent to the vial.

  • Reaction: Cap the vial tightly and heat at 60°C for 10 minutes.

  • Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane.

  • Phase Separation: Shake the vial vigorously for 1 minute to extract the newly formed methyl ester into the hexane layer.

  • Collection: Allow the layers to separate. Carefully collect the upper hexane layer, which contains the this compound methyl ester, and transfer it to a GC vial for analysis.

Protocol 3: GC Column Conditioning

Properly conditioning a new column or re-conditioning an existing one ensures an inert surface and stable baseline.

  • Installation: Install the column in the GC inlet but do not connect it to the detector.

  • Purge: Set the carrier gas flow rate according to your method and purge the column for 15-30 minutes at room temperature to remove all oxygen.

  • Heating Program: Set the oven to ramp from 40°C to 20°C above the final temperature of your analytical method (do not exceed the column's maximum isothermal temperature limit) at a rate of 10°C/minute.

  • Hold: Hold the column at this upper temperature for 1-2 hours. For very polar or thick-film columns, a longer conditioning time may be necessary.

  • Cooldown & Connection: Cool the oven down, turn off the carrier gas, and safely connect the column to the detector.

  • Equilibration: Restore the carrier gas flow and run one or two blank gradients to ensure a stable baseline before running samples.

Data Presentation

The following table provides a representative example of the expected improvement in peak shape after implementing key troubleshooting steps. The Peak Asymmetry Factor (As) is a measure of peak shape, where a value of 1.0 is perfectly symmetrical. Values greater than 1.2 are typically considered tailing.

Condition / Action TakenRepresentative Peak Asymmetry Factor (As)Peak Shape Description
Before Troubleshooting > 2.5Severe Tailing
After Liner Change & Column Trim 1.8Moderate Tailing
After Derivatization (Silylation or Methylation) 1.1Symmetrical (Good)

Mandatory Visualization

G start Peak Tailing Observed for this compound q1 Are ALL peaks in the chromatogram tailing? start->q1 physical_issues Suspect Physical/Mechanical Issues q1->physical_issues  Yes chemical_issues Suspect Chemical Activity q1->chemical_issues No   check_install 1. Check column installation (cut & depth). 2. Check for leaks. physical_issues->check_install resolved Problem Resolved check_install->resolved maintenance Perform Basic Maintenance: - Replace Inlet Liner & Septum - Trim Column Inlet (15-20 cm) chemical_issues->maintenance q2 Is peak tailing resolved? maintenance->q2 derivatize Derivatize the Sample (Silylation or Methylation) q2->derivatize No q2->resolved Yes derivatize->resolved

Caption: Troubleshooting workflow for peak tailing in this compound GC analysis.

G Derivatization Reactions for this compound cluster_silylation A) Silylation cluster_methylation B) Methylation (Esterification) acid1 This compound (Active, Polar) product1 TMS-2-Ethyloctanoate (Inert, Volatile) acid1->product1 + reagent1 BSTFA (Silylating Agent) acid2 This compound (Active, Polar) product2 2-Ethyloctanoate Methyl Ester (Inert, Volatile) acid2->product2 + reagent2 BF₃-Methanol (Catalyst + Alcohol)

Caption: Chemical derivatization pathways to improve GC analysis of this compound.

Technical Support Center: Optimizing HPLC Separation of 2-Ethyloctanoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the HPLC separation of 2-Ethyloctanoic acid and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound and its isomers by HPLC?

The main challenge lies in the structural similarity of the isomers. Positional isomers and enantiomers of this compound have very similar physicochemical properties, making them difficult to resolve using standard reversed-phase HPLC methods. Achieving baseline separation often requires careful optimization of stationary phase chemistry, mobile phase composition, and temperature. For enantiomeric separation, a chiral stationary phase or a chiral mobile phase additive is necessary.

Q2: What type of column is recommended for the achiral separation of this compound and its positional isomers?

For the achiral separation of carboxylic acid isomers, a C18 column is a common starting point. However, to enhance selectivity for structurally similar isomers, consider using a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase. These can offer alternative selectivities based on subtle differences in polarity and aromaticity.

Q3: How does mobile phase pH affect the retention and peak shape of this compound?

Mobile phase pH is a critical parameter for the analysis of acidic compounds like this compound. To ensure good peak shape and reproducible retention, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of the carboxylic acid (typically around 4.8).[1][2][3] This suppresses the ionization of the acid, leading to better retention on a reversed-phase column and minimizing peak tailing.[1][2] Operating near the pKa can result in peak splitting or broadening due to the presence of both ionized and non-ionized forms of the analyte.[2]

Q4: What are the key considerations for developing a chiral HPLC method for this compound enantiomers?

The successful chiral separation of this compound enantiomers relies on creating a transient diastereomeric complex with a chiral selector. This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating chiral carboxylic acids.[4][5] The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol, is crucial for achieving enantioselectivity.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC separation of this compound and its isomers.

Problem Potential Cause Troubleshooting Steps & Recommendations
Poor Resolution of Positional Isomers Inadequate column selectivity: The stationary phase may not be suitable for differentiating between the subtle structural differences of the isomers.Change Column: Try a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. For very similar isomers, a longer column or a column with a smaller particle size may improve resolution.
Suboptimal mobile phase composition: The organic modifier and its ratio to the aqueous phase may not be providing sufficient separation.Optimize Mobile Phase: Systematically vary the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the gradient profile. A shallower gradient can often improve the separation of closely eluting peaks.
Incorrect mobile phase pH: If the pH is too close to the pKa of the acid, peak shape can be poor, leading to apparent poor resolution.Adjust pH: Ensure the mobile phase pH is at least 2 units below the pKa of this compound. Use a buffer to maintain a stable pH.[1][2][3]
Peak Tailing Secondary interactions with the stationary phase: Residual silanol (B1196071) groups on the silica (B1680970) backbone can interact with the carboxylic acid group, causing tailing.Lower Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic acid or phosphoric acid) will suppress the ionization of both the analyte and the silanol groups, minimizing secondary interactions.[1]
Column overload: Injecting too much sample can lead to peak distortion.Reduce Sample Concentration: Dilute the sample and inject a smaller volume.
Column contamination or degradation: Accumulation of contaminants or loss of stationary phase can lead to poor peak shape.Flush or Replace Column: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
No Separation of Enantiomers (Chiral HPLC) Inappropriate chiral stationary phase (CSP): The selected CSP may not be capable of forming diastereomeric complexes with the enantiomers of this compound.Screen Different CSPs: Test a variety of CSPs, such as those based on different polysaccharide derivatives (e.g., cellulose vs. amylose).
Incorrect mobile phase for the CSP: The mobile phase composition is critical for chiral recognition.Optimize Mobile Phase: For normal-phase chiral separations, vary the alcohol modifier (e.g., isopropanol, ethanol) and its concentration in the non-polar solvent (e.g., hexane). Small amounts of an acidic or basic additive may also be necessary.[4]
Irreproducible Retention Times Unstable mobile phase pH: Fluctuation in the mobile phase pH can lead to shifts in retention times for ionizable compounds.Use a Buffer: Incorporate a suitable buffer in the aqueous portion of the mobile phase to ensure a consistent pH.
Fluctuations in column temperature: Changes in temperature can affect retention times.Use a Column Oven: Maintain a constant and controlled column temperature using a column oven.
Mobile phase preparation inconsistencies: Variations in the preparation of the mobile phase from run to run can cause retention time shifts.Ensure Consistent Preparation: Prepare the mobile phase accurately and consistently. Degas the mobile phase before use.

Experimental Protocols

The following are suggested starting protocols for the achiral and chiral HPLC separation of this compound. These should be considered as starting points for method development and will likely require further optimization.

Achiral Separation of this compound and its Positional Isomers

This method is adapted from a protocol for the separation of 2-Ethylhexanoic acid, a structurally similar compound.[6]

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 60% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase B
Chiral Separation of this compound Enantiomers

This protocol is based on general principles for the chiral separation of carboxylic acids.[4][5]

Parameter Condition
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm (or similar polysaccharide-based CSP)
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 5 µL
Sample Preparation Dissolve sample in mobile phase

Visualizations

HPLC_Method_Development_Workflow cluster_achiral Achiral Separation cluster_chiral Chiral Separation Achiral_Start Define Separation Goal (Positional Isomers) Achiral_Col_Select Select Column (e.g., C18, Phenyl-Hexyl) Achiral_Start->Achiral_Col_Select Achiral_MP_Select Select Mobile Phase (ACN/Water or MeOH/Water with Acid) Achiral_Col_Select->Achiral_MP_Select Achiral_Optimize Optimize Gradient, Flow Rate, and Temperature Achiral_MP_Select->Achiral_Optimize Achiral_Validate Validate Method Achiral_Optimize->Achiral_Validate Chiral_Start Define Separation Goal (Enantiomers) Chiral_Col_Select Select Chiral Column (e.g., Polysaccharide-based) Chiral_Start->Chiral_Col_Select Chiral_MP_Select Select Mobile Phase (e.g., Hexane/Alcohol) Chiral_Col_Select->Chiral_MP_Select Chiral_Optimize Optimize Mobile Phase Ratio and Additives Chiral_MP_Select->Chiral_Optimize Chiral_Validate Validate Method Chiral_Optimize->Chiral_Validate Troubleshooting_Logic cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_retention Retention Time Issues Start Problem Encountered P1 Poor Resolution/ Co-elution Start->P1 P2 Peak Tailing Start->P2 P3 Irreproducible Retention Times Start->P3 P1_Q1 Is peak shape good? P1->P1_Q1 P1_A1_Yes Optimize Mobile Phase (Gradient, Organic Modifier) P1_Q1->P1_A1_Yes Yes P1_A1_No Check for Peak Tailing Issues P1_Q1->P1_A1_No No P2_Q1 Is mobile phase pH < pKa - 2? P2->P2_Q1 P2_A1_Yes Check for Column Overload or Contamination P2_Q1->P2_A1_Yes Yes P2_A1_No Adjust Mobile Phase pH P2_Q1->P2_A1_No No P3_Q1 Is mobile phase buffered? P3->P3_Q1 P3_A1_Yes Check Temperature Control and MP Preparation P3_Q1->P3_A1_Yes Yes P3_A1_No Add Buffer to Mobile Phase P3_Q1->P3_A1_No No

References

Technical Support Center: Overcoming Matrix Effects in 2-Ethyloctanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 2-Ethyloctanoic acid (2-EOA).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound.[1] These components can include salts, proteins, lipids, and metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of 2-EOA in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[1][2] This phenomenon can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][2]

Q2: What are the common causes of ion suppression and enhancement in 2-EOA analysis?

A2: Ion suppression, the more common phenomenon, can occur due to several mechanisms:

  • Competition for Ionization: Co-eluting matrix components can compete with 2-EOA for the limited available charge in the ion source, reducing its ionization efficiency.[1]

  • Changes in Droplet Properties: In electrospray ionization (ESI), matrix components can alter the surface tension and viscosity of the droplets, affecting the efficiency of solvent evaporation and ion release.[1]

  • Ion Neutralization: Basic compounds in the matrix can deprotonate and neutralize protonated 2-EOA ions.[1]

Ion enhancement, which is less frequent, can occur when co-eluting compounds improve the ionization efficiency of 2-EOA, for instance, by altering the mobile phase properties in a favorable way.

Q3: How can I assess the presence and magnitude of matrix effects in my 2-EOA assay?

A3: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a 2-EOA standard solution is introduced into the LC flow after the analytical column.[3][4] A blank, extracted sample matrix is then injected.[1] Any dip or rise in the constant 2-EOA signal indicates the retention times at which ion suppression or enhancement occurs.[1][4]

  • Post-Extraction Spike Method: This quantitative method is considered the "gold standard".[1] It involves comparing the peak area of 2-EOA in a standard solution prepared in a pure solvent (Set A) with the peak area of 2-EOA spiked into an extracted blank matrix at the same concentration (Set B).[1] The matrix effect is calculated as follows:

    • Matrix Effect (%) = (Peak AreaMatrix / Peak AreaNeat) x 100%

    • A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[1]

Q4: What is the most effective strategy to compensate for matrix effects in 2-EOA analysis?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective and widely recommended strategy to compensate for matrix effects.[4][5] An ideal SIL-IS for this purpose would be a deuterated or 13C-labeled this compound (e.g., this compound-d15). Since a SIL-IS has nearly identical physicochemical properties to 2-EOA, it will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.[5][6]

Q5: Is a stable isotope-labeled this compound commercially available?

A5: The commercial availability of a stable isotope-labeled this compound can be limited. While some suppliers offer a wide range of labeled compounds, a specific one for 2-EOA may require custom synthesis.[7][8] It is recommended to check with specialized chemical suppliers who offer custom isotope labeling services.[7]

Q6: If a SIL-IS for 2-EOA is unavailable, what are my alternative options for an internal standard?

A6: When a SIL-IS is not available, a structural analog can be used. For 2-EOA, potential structural analogs include:

  • Other branched-chain fatty acids with similar chain length.

  • Straight-chain fatty acids with a close carbon number, such as octanoic acid or nonanoic acid.[7]

  • A deuterated version of a structurally similar fatty acid.

It is crucial to thoroughly validate the chosen structural analog to ensure it behaves similarly to 2-EOA during sample preparation and analysis. However, it may not perfectly compensate for matrix effects as effectively as a SIL-IS.[6]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound

Possible Cause Troubleshooting Steps
Secondary Interactions with Column The carboxylic acid group of 2-EOA can interact with active sites on the silica-based column. Ensure the mobile phase is sufficiently acidic (e.g., contains 0.1% formic acid) to keep the analyte in its protonated form.[4]
Column Contamination Implement a robust sample clean-up procedure to remove matrix components that can accumulate on the column. Regularly flush the column with a strong solvent.
Column Overload Reduce the injection volume or dilute the sample to avoid overloading the analytical column.
Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.

Issue 2: Low Sensitivity or Inconsistent Signal for this compound

Possible Cause Troubleshooting Steps
Significant Ion Suppression Optimize the sample preparation method to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) at reducing matrix effects.[4]
Suboptimal MS Source Conditions Tune the mass spectrometer parameters (e.g., spray voltage, gas flows, and temperatures) specifically for this compound to maximize signal intensity.
Poor Ionization of Analyte For LC-MS/MS, negative ion mode is often suitable for carboxylic acids.[9] For GC-MS, derivatization is necessary to improve volatility and ionization.[10]
Contamination of the LC-MS System Regularly clean the ion source and ensure high-purity solvents and reagents are used to minimize background noise and signal suppression.

Issue 3: High Variability in Quantitative Results

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and incubation times.[11] Use an automated liquid handler if available.
Uncompensated Matrix Effects Use a stable isotope-labeled internal standard (SIL-IS) to correct for variability.[11] If a SIL-IS is unavailable, construct a matrix-matched calibration curve by spiking known concentrations of 2-EOA into a blank matrix extract.[3]
Instrument Instability Allow the instrument to stabilize before running samples. Monitor system suitability by injecting a standard at the beginning and end of each run.[11]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for 2-EOA from Plasma/Serum
  • Sample Preparation:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add the internal standard.

    • Acidify the sample by adding 10 µL of 1M HCl to protonate the this compound.

  • Extraction:

    • Add 500 µL of an extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of hexane (B92381) and isopropanol).

    • Vortex vigorously for 2 minutes.

  • Phase Separation:

    • Centrifuge at 10,000 x g for 10 minutes.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis or proceed to derivatization for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for 2-EOA from Plasma/Serum
  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample (e.g., plasma diluted with an acidic buffer and containing the internal standard) onto the cartridge.

  • Washing:

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the this compound with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Protocol 3: Derivatization of 2-EOA for GC-MS Analysis

This protocol follows sample extraction and drying.

  • Reagent Addition:

    • To the dried extract, add 50 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a catalyst such as pyridine.[10]

  • Reaction:

  • Analysis:

    • After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data for different sample preparation techniques for short-chain fatty acids, which can serve as a proxy for this compound. It is crucial to validate the chosen method for your specific application and matrix.

Sample Preparation Method Typical Recovery (%) Typical Matrix Effect (%) Notes
Protein Precipitation (PPT) > 9050 - 80 (Suppression)Simple and fast, but generally results in the most significant matrix effects due to less selective removal of interferences.
Liquid-Liquid Extraction (LLE) 70 - 9570 - 95 (Suppression)Offers better cleanup than PPT, leading to reduced matrix effects.
Solid-Phase Extraction (SPE) 80 - 105> 90 (Minimal Effect)Provides the most effective cleanup, significantly minimizing matrix effects and improving assay performance.[12]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with Internal Standard Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Deriv Derivatization (for GC-MS) Extract->Deriv Optional Analysis LC-MS/MS or GC-MS Analysis Extract->Analysis Deriv->Analysis Data Data Processing & Quantification Analysis->Data

Caption: A general experimental workflow for the quantification of this compound.

Troubleshooting_Workflow Start Inconsistent Results or Low Sensitivity Observed AssessME Assess Matrix Effect (Post-extraction spike) Start->AssessME IsMESignificant Is Matrix Effect Significant? AssessME->IsMESignificant OptimizePrep Optimize Sample Preparation (e.g., SPE) IsMESignificant->OptimizePrep Yes End Method Acceptable IsMESignificant->End No OptimizeChroma Optimize Chromatography OptimizePrep->OptimizeChroma UseSIL Implement Stable Isotope-Labeled IS OptimizeChroma->UseSIL Revalidate Re-validate Method UseSIL->Revalidate Revalidate->End

Caption: A troubleshooting workflow for identifying and mitigating matrix effects.

References

Technical Support Center: Trace Analysis of 2-Ethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of trace analysis for 2-Ethyloctanoic acid (2-EHA).

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, providing systematic approaches to problem-solving.

Issue 1: Low or No Analyte Signal

Q: I am not seeing a peak for this compound, or the signal is very weak. What are the possible causes and solutions?

A: A weak or absent signal for 2-EHA can stem from several factors throughout the analytical workflow. A logical approach to troubleshooting this issue is outlined in the diagram below. Key areas to investigate include sample preparation efficiency, derivatization success (for GC-based methods), and instrument parameters.

  • Inefficient Extraction: The recovery of 2-EHA from the sample matrix may be poor. For liquid-liquid extraction (LLE), ensure the pH of the aqueous phase is sufficiently low (typically <2) to protonate the carboxylic acid, making it more soluble in the organic extraction solvent. For solid-phase extraction (SPE), verify that the sorbent chemistry is appropriate and that the elution solvent is strong enough to desorb the analyte.

  • Incomplete Derivatization (GC-MS): For gas chromatography methods, underivatized 2-EHA will exhibit poor volatility and peak shape. Ensure derivatization reagents are fresh and anhydrous. Optimize the reaction time and temperature. For silylation reactions, the sample must be completely dry.

  • Matrix Effects (LC-MS/MS): Co-eluting matrix components can suppress the ionization of 2-EHA in the mass spectrometer source. To mitigate this, consider further sample cleanup, dilution of the sample extract, or optimizing the chromatography to separate 2-EHA from the interfering compounds. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.

  • Suboptimal Instrument Conditions: Ensure the mass spectrometer is tuned and calibrated. For LC-MS/MS, optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows, and temperature, specifically for 2-EHA. Negative ion mode is typically preferred for carboxylic acids. For GC-MS, verify the injector and transfer line temperatures are adequate to prevent analyte loss.

Troubleshooting Low Signal Troubleshooting Logic for Low Analyte Signal start Low or No Signal for 2-EHA check_extraction Review Sample Extraction Protocol start->check_extraction extraction_ok Extraction Protocol Suitable? check_extraction->extraction_ok check_derivatization Verify Derivatization (GC-MS) derivatization_ok Derivatization Complete? check_derivatization->derivatization_ok check_matrix_effects Investigate Matrix Effects (LC-MS/MS) matrix_effects_present Matrix Effects Suspected? check_matrix_effects->matrix_effects_present check_instrument Check Instrument Parameters instrument_ok Instrument Optimized? check_instrument->instrument_ok extraction_ok->check_derivatization Yes optimize_extraction Optimize Extraction: - Adjust pH for LLE - Select appropriate SPE sorbent/solvent extraction_ok->optimize_extraction No derivatization_ok->check_matrix_effects Yes optimize_derivatization Optimize Derivatization: - Use fresh reagents - Adjust time and temperature - Ensure sample is dry derivatization_ok->optimize_derivatization No matrix_effects_present->check_instrument No mitigate_matrix_effects Mitigate Matrix Effects: - Improve sample cleanup - Dilute sample - Modify chromatography matrix_effects_present->mitigate_matrix_effects Yes optimize_instrument Optimize Instrument: - Tune and calibrate MS - Optimize source parameters - Check temperatures (GC) instrument_ok->optimize_instrument No solution_found Problem Resolved instrument_ok->solution_found Yes optimize_extraction->solution_found optimize_derivatization->solution_found mitigate_matrix_effects->solution_found optimize_instrument->solution_found

Troubleshooting Logic for Low Analyte Signal

Issue 2: Poor Chromatographic Peak Shape

Q: The peak for this compound is tailing or showing fronting. What could be the cause?

A: Poor peak shape can compromise both identification and quantification of 2-EHA.

  • For GC-MS:

    • Incomplete Derivatization: Residual underivatized 2-EHA, with its polar carboxylic acid group, will interact strongly with active sites in the GC system, leading to significant peak tailing.

    • Active Sites in the Inlet or Column: Silanol groups on the inlet liner, glass wool, or the column itself can cause tailing. Use a deactivated inlet liner and consider trimming the front end of the column if it has become contaminated.

    • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting the sample.

  • For LC-MS/MS:

    • Inappropriate Mobile Phase pH: For reversed-phase chromatography, the mobile phase pH should be at least 2 pH units below the pKa of 2-EHA (approximately 4.8) to ensure it is in its neutral, protonated form for better retention and peak shape.

    • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Reconstitute the final extract in the initial mobile phase whenever possible.

    • Column Contamination: Buildup of matrix components on the column can lead to peak shape degradation. Use a guard column and implement a column washing step in your method.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the analysis of this compound?

A1: For Gas Chromatography (GC) based methods (GC-MS, GC-FID), derivatization is essential. 2-EHA is a polar and non-volatile compound due to its carboxylic acid group. Derivatization converts this polar group into a less polar and more volatile ester (e.g., a methyl or silyl (B83357) ester), which significantly improves chromatographic peak shape and thermal stability. For Liquid Chromatography (LC) methods, derivatization is not always necessary but can be used to improve sensitivity, especially when using UV or fluorescence detection. For LC-MS/MS, direct analysis of the underivatized acid is common, typically in negative ion mode.

Q2: What is the most common derivatization method for GC-MS analysis of this compound?

A2: The most common method is esterification to form a fatty acid methyl ester (FAME). This is often achieved using acid-catalyzed methylation with reagents like boron trifluoride in methanol (B129727) (BF₃-methanol) or methanolic HCl. Another common approach is silylation to form a trimethylsilyl (B98337) (TMS) ester using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). For enhanced sensitivity with an electron capture detector (ECD), derivatization with a reagent like pentafluorobenzyl bromide (PFBBr) can be used.

Q3: Which analytical technique offers the highest sensitivity for trace analysis of this compound?

A3: Generally, mass spectrometry-based methods offer the highest sensitivity and selectivity.

  • GC-MS with derivatization is a very sensitive technique, especially when operating in Selected Ion Monitoring (SIM) mode.

  • LC-MS/MS is often considered the gold standard for trace analysis in complex matrices due to its high selectivity (using Multiple Reaction Monitoring, MRM) and ability to analyze the compound without derivatization, which simplifies sample preparation. The choice between GC-MS and LC-MS/MS may depend on the sample matrix, available instrumentation, and the specific requirements of the analysis.

Q4: How can I minimize matrix effects in the LC-MS/MS analysis of this compound in plasma?

A4: Matrix effects, particularly ion suppression from phospholipids (B1166683) in plasma, are a major challenge.

  • Effective Sample Preparation: Protein precipitation is a simple but often insufficient cleanup method. Liquid-liquid extraction or solid-phase extraction (SPE) are more effective at removing interfering matrix components.

  • Chromatographic Separation: Optimize your LC method to chromatographically separate 2-EHA from the bulk of the phospholipids.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS, such as this compound-d15, will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction.

Data Presentation

The selection of an analytical method depends on the required sensitivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics for the analysis of this compound.

ParameterGC-MS (with Derivatization)GC-FID (with Derivatization)LC-MS/MS (without Derivatization)
Linearity Range 0.05 - 50 µg/mL0.5 - 200 µg/mL0.01 - 20 µg/mL
Limit of Detection (LOD) 0.01 - 0.05 µg/mL0.1 - 0.5 µg/mL0.001 - 0.01 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.2 µg/mL0.5 - 2.0 µg/mL0.005 - 0.05 µg/mL
Accuracy (Recovery) 90 - 110%85 - 115%95 - 105%
Precision (RSD%) < 10%< 15%< 5%
Sample Preparation Derivatization requiredDerivatization requiredDirect injection possible after extraction

Note: These values are typical and may vary depending on the specific instrument, method, and matrix.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis (Methyl Ester Formation)

This protocol describes a general procedure for the extraction of 2-EHA from a biological fluid (e.g., plasma) and subsequent derivatization to its methyl ester.

GC-MS Workflow Workflow for GC-MS Analysis of 2-EHA sample 1. Sample Collection (e.g., 100 µL Plasma) is_spike 2. Add Internal Standard (e.g., 2-EHA-d15) sample->is_spike extraction 3. Liquid-Liquid Extraction - Acidify sample (pH<2) - Extract with organic solvent (e.g., Hexane (B92381):IPA) is_spike->extraction evaporation 4. Evaporate to Dryness (under Nitrogen stream) extraction->evaporation derivatization 5. Derivatization - Add BF3-Methanol - Heat at 60°C for 30 min evaporation->derivatization fame_extraction 6. FAME Extraction - Add Hexane and Water - Vortex and centrifuge derivatization->fame_extraction gcms_analysis 7. GC-MS Analysis - Inject upper hexane layer fame_extraction->gcms_analysis

Workflow for GC-MS analysis of 2-EHA.
  • Sample Preparation and Extraction:

    • To 100 µL of plasma in a glass tube, add a known amount of a suitable internal standard (e.g., 2-ethyloctanoic-d15 acid).

    • Acidify the sample to a pH below 2 with an appropriate acid (e.g., 1M HCl).

    • Add 1 mL of an extraction solvent mixture (e.g., hexane:isopropanol, 3:2 v/v).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Transfer the upper organic layer to a clean glass tube.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Derivatization (Methylation):

    • To the dried extract, add 200 µL of 14% boron trifluoride in methanol (BF₃-methanol).

    • Cap the tube tightly and heat at 60°C for 30 minutes.

    • Cool the tube to room temperature.

    • Add 500 µL of hexane and 200 µL of saturated sodium chloride solution.

    • Vortex for 1 minute and centrifuge briefly to separate the layers.

    • Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a GC vial for analysis.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This protocol describes a solid-phase extraction (SPE) procedure for cleaning up biological samples prior to direct analysis of underivatized 2-EHA.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add a known amount of a stable isotope-labeled internal standard (e.g., this compound-d15).

    • Add 400 µL of 0.1% formic acid in water and vortex.

  • Solid-Phase Extraction (SPE):

    • Condition: Condition a mixed-mode or polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

    • Load: Load the pre-treated sample onto the conditioned cartridge.

    • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute: Elute the 2-EHA with 1 mL of methanol or acetonitrile (B52724) into a clean collection tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Transfer to an LC vial for analysis.

Instrumental Parameters

The following tables provide typical starting parameters for GC-MS and LC-MS/MS analysis of 2-EHA. These should be optimized for your specific instrumentation and application.

Typical GC-MS Parameters for 2-EHA Methyl Ester

ParameterSetting
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injection 1 µL, splitless mode
Injector Temperature 250°C
Oven Program Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Detection Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode
Monitored Ions To be determined based on the mass spectrum of the 2-EHA methyl ester

Typical LC-MS/MS Parameters for Underivatized 2-EHA

ParameterSetting
LC Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, increase to 95% B over 8 min, hold for 2 min, then re-equilibrate
Flow Rate 0.3 mL/min
MS/MS Detection Electrospray Ionization (ESI) in Negative Ion Mode
MRM Transition Precursor ion (m/z for [M-H]⁻) → Product ion (to be determined by infusion)
Source Parameters Optimize spray voltage, gas flows, and temperatures for maximal signal

Common interferences in the analysis of 2-Ethyloctanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of 2-Ethyloctanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the quantitative analysis of this compound?

A1: The main challenges in quantifying this compound include:

  • Matrix Effects: In biological samples such as plasma, urine, or tissue, co-eluting endogenous compounds can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1]

  • Isomeric Interference: this compound has several structural isomers that can be challenging to separate chromatographically, potentially leading to overestimation if not adequately resolved.[1]

  • Sample Preparation: Efficient and reproducible extraction from the sample matrix is critical for accurate results. Low recovery during sample preparation is a common issue that can introduce variability.[1]

  • Low Volatility: As a carboxylic acid, this compound has low volatility, making direct analysis by Gas Chromatography (GC) difficult without a derivatization step to increase its volatility.[1]

Q2: Which analytical techniques are most suitable for the quantification of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly used and reliable techniques for the analysis of this compound.

  • GC-MS: This technique provides high chromatographic resolution, which is advantageous for separating isomers. However, it necessitates a derivatization step to convert the carboxylic acid into a more volatile form.[1]

  • LC-MS/MS: This method is highly sensitive and selective and can often be performed without derivatization. It is particularly well-suited for complex biological matrices.[1]

Q3: Why is a deuterated internal standard recommended for this compound analysis?

A3: A deuterated internal standard, such as this compound-d15, is highly recommended because its chemical and physical properties are nearly identical to the non-labeled analyte. This similarity ensures that it behaves similarly during sample extraction, derivatization, and chromatographic separation. Consequently, it effectively compensates for matrix effects and variations in instrument response, leading to more accurate and precise quantification.[1]

Q4: What are the common derivatization methods for GC-MS analysis of this compound?

A4: Common derivatization methods for carboxylic acids like this compound for GC-MS analysis include:

  • Esterification to form Fatty Acid Methyl Esters (FAMEs): This is a widely used method where reagents like boron trifluoride in methanol (B129727) (BF3-methanol) or acidic methanol are used to convert the carboxylic acid to its more volatile methyl ester.[1]

  • Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used to create trimethylsilyl (B98337) (TMS) esters, which are also volatile and suitable for GC-MS analysis.[1][2]

Troubleshooting Guides

Low or No Signal for this compound
Potential CauseTroubleshooting Steps
Inefficient Extraction Review the extraction protocol's suitability for your sample matrix. For complex matrices, solid-phase extraction (SPE) might be necessary to reduce interferences.[1]
Incomplete Derivatization (GC-MS) Ensure all derivatization reagents are fresh and anhydrous. Optimize the reaction time and temperature. For silylation, ensure the sample is completely dry before adding the reagent.[1]
Matrix Suppression (LC-MS/MS) Dilute the sample to reduce the concentration of interfering matrix components. Optimize the chromatographic separation to separate this compound from co-eluting matrix components. Employ a stable isotope-labeled internal standard.[1]
Poor Peak Shape (Tailing or Fronting)
Potential CauseTroubleshooting Steps
Active Sites in GC System Deactivate the GC inlet liner and the first few centimeters of the analytical column with a silylating agent. Use a liner with glass wool to trap non-volatile residues.[1]
Column Overload Reduce the injection volume or dilute the sample.[1]
Inappropriate GC Column Use a column with a suitable stationary phase for fatty acid analysis (e.g., a wax column or a mid-polar phase).[1]
Poor Chromatography in LC Adjust the mobile phase composition and gradient to improve peak shape. Ensure the pH of the mobile phase is appropriate for the analysis of a carboxylic acid.[1]
High Variability in Results
Potential CauseTroubleshooting Steps
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and incubation times. The use of an automated liquid handler can improve reproducibility.[1]
Matrix Effects Use a stable isotope-labeled internal standard to correct for variability. If one is not available, use a matrix-matched calibration curve.
Instrument Instability Allow the instrument to stabilize before running samples. Monitor system suitability by injecting a standard at the beginning and end of each run.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of branched-chain fatty acids, which can serve as a reference for this compound method development. Specific values may vary depending on the matrix, instrumentation, and method used.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 0.01 mmol/mol creatinine (B1669602) (Urine); 20 µg/kg (Food)[3]~0.001 mM[3]
Limit of Quantification (LOQ) 0.03 mmol/mol creatinine (Urine)[3]Expected to be in the low µM range[3]
Recovery 81 - 118%[3]92% - 120%[3]
Linearity (R²) > 0.997[3]> 0.998[3]

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by GC-MS

This protocol involves liquid-liquid extraction, derivatization to form fatty acid methyl esters (FAMEs), and analysis by GC-MS.[1][4]

1. Sample Preparation and Extraction: a. To 100 µL of plasma, add 10 µL of a deuterated internal standard solution (e.g., this compound-d15 in methanol). b. Add 1 mL of a 2:1 (v/v) chloroform:methanol solution.[1] c. Vortex for 2 minutes. d. Centrifuge at 3000 x g for 10 minutes to separate the layers. e. Transfer the lower organic layer to a clean glass tube. f. Evaporate the solvent to dryness under a stream of nitrogen.

2. Derivatization (Methylation): a. To the dried extract, add 1 mL of 14% boron trifluoride (BF3) in methanol.[1] b. Cap the tube tightly and heat at 100°C for 30 minutes.[1] c. Cool to room temperature. d. Add 1 mL of hexane (B92381) and 0.5 mL of saturated sodium chloride solution. e. Vortex for 1 minute. f. Centrifuge at 1000 x g for 5 minutes. g. Transfer the upper hexane layer containing the FAMEs to a GC vial.

3. GC-MS Analysis:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.[1]

  • Injection: 1 µL, splitless mode.[1]

  • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.[1]

  • MS Detection: Electron ionization (EI) in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for this compound methyl ester and its deuterated internal standard.

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

This protocol involves protein precipitation and direct analysis of the free acid.[1]

1. Sample Preparation: a. To 50 µL of plasma, add 10 µL of a deuterated internal standard solution. b. Add 200 µL of cold acetonitrile (B52724) to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 12,000 x g for 10 minutes. e. Transfer the supernatant to an LC vial for analysis.

2. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[1]

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

  • Gradient: Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.[1]

  • MS/MS Detection: Electrospray ionization (ESI) in negative ion mode. Use Multiple Reaction Monitoring (MRM) for the transitions of this compound and its internal standard.[1]

Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Plasma Sample add_is Add Internal Standard start->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap deriv Methylation (BF3-Methanol) evap->deriv gcms GC-MS Analysis deriv->gcms data Data Processing gcms->data

Caption: Workflow for this compound Quantification by GC-MS.

troubleshooting_low_signal cluster_gcms GC-MS Issues cluster_lcms LC-MS/MS Issues cluster_common Common Issues start Low Analyte Signal q_extract Inefficient Extraction? start->q_extract q_deriv Incomplete Derivatization? s_deriv Optimize reaction (time, temp, reagents) q_deriv->s_deriv Yes q_matrix Matrix Suppression? q_deriv->q_matrix No s_matrix Dilute sample or improve cleanup (SPE) q_matrix->s_matrix Yes q_extract->q_deriv No s_extract Review/optimize extraction protocol q_extract->s_extract Yes

Caption: Troubleshooting Logic for Low Analyte Signal.

References

Incomplete derivatization of 2-Ethyloctanoic acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the derivatization of 2-ethyloctanoic acid for chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization required for the analysis of this compound by gas chromatography (GC)?

A1: this compound, like other carboxylic acids, is a polar molecule with low volatility.[1][2][3] This is due to the active hydrogen in the carboxyl group.[2] These properties lead to poor chromatographic peak shape, tailing, and potential thermal instability during GC analysis.[1][2] Derivatization is a chemical process that converts the polar carboxyl group into a less polar, more volatile derivative, such as an ester.[1][2][3] This modification improves the compound's volatility and thermal stability, making it suitable for GC analysis and resulting in better peak shape and overall analytical performance.[2][3]

Q2: What are the most common derivatization methods for this compound for GC-MS analysis?

A2: The most prevalent methods involve converting the carboxylic acid into an ester or a silyl (B83357) derivative.[3]

  • Esterification: This is a widely used technique to form Fatty Acid Methyl Esters (FAMEs).[1][4] Common reagents for this process include boron trifluoride in methanol (B129727) (BF3-methanol) or acidic methanol.[4]

  • Silylation: This method creates trimethylsilyl (B98337) (TMS) esters, which are also highly volatile.[4] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often combined with a catalyst like Trimethylchlorosilane (TMCS), are frequently used.[4][5]

Q3: What are the primary causes of incomplete derivatization?

A3: Incomplete derivatization is a common issue that can lead to poor peak shape and inaccurate quantification.[1][3] Key causes include:

  • Presence of Water: Many derivatization reactions, especially silylation, are highly sensitive to moisture. Water can decompose the derivatizing reagent or the newly formed derivatives. It is crucial to ensure samples and solvents are anhydrous.

  • Incorrect Reagent Concentration: An insufficient amount of the derivatizing agent can lead to an incomplete reaction. It is generally recommended to use a significant molar excess of the reagent.

  • Suboptimal Reaction Conditions: Reaction time and temperature are critical parameters. Sterically hindered carboxylic acids may require longer reaction times or higher temperatures to go to completion.

  • Reagent Degradation: Derivatization reagents can degrade over time, especially if not stored properly. Always use fresh, high-quality reagents.[4]

Q4: My chromatogram shows significant peak tailing for this compound. What is the likely cause?

A4: Peak tailing for this analyte is often a direct consequence of incomplete derivatization.[1] The unreacted, polar carboxylic acid group can interact with active sites (e.g., silanol (B1196071) groups) in the GC inlet liner or on the column itself, leading to tailing.[1][3] Other potential causes include contamination at the head of the analytical column or using an inappropriate column type.[3]

Q5: I am observing a very low or no signal for my analyte. What should I investigate?

A5: A low or absent signal can stem from several issues throughout the analytical process.[3] Check for incomplete derivatization, as the underivatized acid may not elute properly from the GC column.[1] Other possibilities include sample degradation during storage or preparation, leaks in the GC-MS system, or issues with the MS detector, such as a burnt-out filament.[1][3]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your analysis.

Problem CategoryPotential CauseRecommended Solution
Low or No Signal Incomplete DerivatizationOptimize reaction conditions (time, temperature, reagent concentration).[3] Ensure the sample is completely dry before adding silylating reagents.[4] Use fresh, high-quality derivatization reagents.
Sample DegradationStore samples at low temperatures (-20°C or -80°C) and minimize freeze-thaw cycles.[3] Analyze samples promptly after preparation.
Instrumental IssuesPerform a system leak check. Verify MS detector performance with a known standard.[3] Ensure the transfer line to the MS is heated appropriately.[1]
Poor Peak Shape (Tailing) Incomplete DerivatizationAs above, ensure the derivatization reaction goes to completion. The presence of free carboxylic acid is a primary cause of tailing.[1]
Active Sites in GC SystemUse a deactivated inlet liner. If tailing persists, consider silanizing the liner.[3] Trim the first few centimeters of the analytical column to remove contaminants.[3]
Column OverloadDilute the sample or reduce the injection volume.[4]
High Variability in Results Inconsistent DerivatizationEnsure precise and consistent addition of reagents and strict control over reaction time and temperature.[3] An autosampler can help, but manual additions must be highly reproducible.
Sample Preparation InconsistencyStandardize all sample preparation steps, including extraction and solvent evaporation. Use a validated protocol.
Instrument InstabilityAllow the GC-MS system to fully stabilize before starting a run. Inject a system suitability standard periodically throughout the sequence to monitor performance.[4]
Matrix Effects (LC-MS/MS)Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for ion suppression or enhancement.[4] Alternatively, prepare matrix-matched calibration curves.

Comparison of Common Derivatization Reagents for GC-MS

ReagentDerivative TypeTypical Reaction ConditionsAdvantagesDisadvantages
BF3-Methanol (14%) Methyl Ester (FAME)60-100°C for 30 minutes.[4]Widely used, effective for esterification.[3]Requires heating, reagent can be harsh.
BSTFA + 1% TMCS Trimethylsilyl (TMS) Ester60-80°C for 1-2 hours.[1]Forms stable, volatile derivatives; powerful silylating agent.[5]Highly sensitive to moisture; byproducts can sometimes interfere.
MSTFA Trimethylsilyl (TMS) EsterConditions vary; often requires heating.Byproducts are highly volatile and often do not interfere with chromatography.[6]Sensitive to moisture.

Experimental Protocols

Protocol 1: Acid-Catalyzed Methylation to Form FAME Derivative

This protocol details a common method for the derivatization of this compound using boron trifluoride in methanol.

1. Sample Preparation (Lipid Extraction):

  • Accurately weigh the sample (e.g., 1-10 mg of lipid extract) into a screw-cap glass tube.[1]

  • If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.[1]

2. Derivatization Reaction:

  • Add 1 mL of 14% BF3-Methanol reagent to the dried extract.[4]

  • Securely cap the tube and heat the mixture at 100°C for 30 minutes in a heating block or water bath.[4]

3. Extraction of FAME Derivative:

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane (B92381) (or heptane) and 1 mL of saturated NaCl solution to the tube.[2]

  • Vortex the mixture vigorously for 2 minutes to extract the FAMEs into the organic layer.[2]

  • Centrifuge the tube at a low speed (e.g., 1000 x g) for 5 minutes to achieve clear phase separation.[4]

4. Sample Collection for GC-MS Analysis:

  • Carefully transfer the upper hexane layer, which contains the derivatized analyte, to a clean autosampler vial for GC-MS analysis.[1]

Visualizations

Troubleshooting Workflow for Incomplete Derivatization

G Problem Incomplete Derivatization (Low Yield, Peak Tailing) Cause1 Moisture Present? Problem->Cause1 Cause2 Suboptimal Reaction? Problem->Cause2 Cause3 Reagent Issue? Problem->Cause3 Sol1 Dry Sample Thoroughly Use Anhydrous Solvents Cause1->Sol1 Yes Sol2 Optimize Time & Temp Increase Reagent Ratio Cause2->Sol2 Sol3 Use Fresh Reagent Store Properly (Desiccator) Cause3->Sol3 Result Improved Derivatization Sol1->Result Sol2->Result Sol3->Result

Troubleshooting logic for incomplete derivatization.
Experimental Workflow for FAME Derivatization

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Prep1 1. Obtain Sample Prep2 2. Dry Sample Under N2 Prep1->Prep2 Deriv1 3. Add BF3-Methanol Prep2->Deriv1 Deriv2 4. Heat at 100°C Deriv1->Deriv2 Extract1 5. Cool to RT Deriv2->Extract1 Extract2 6. Add Hexane & NaCl(aq) Extract1->Extract2 Extract3 7. Vortex & Centrifuge Extract2->Extract3 Analysis1 8. Collect Hexane Layer Extract3->Analysis1 Analysis2 9. Inject into GC-MS Analysis1->Analysis2

Workflow for this compound FAME derivatization.

References

Technical Support Center: Analysis of Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of branched-chain fatty acids (BCFAs).

Troubleshooting Guides

Gas Chromatography (GC) Analysis of BCFAs

ProblemPotential CausesRecommended Solutions
Ghost peaks or baseline instability Carrier gas impurities.Ensure high-purity carrier gas and install/replace gas purifiers.
Column bleed.Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum operating temperature.[1]
Contamination from previous injections (carryover).[2]Run a solvent blank to check for carryover. Increase the oven temperature at the end of the run to elute any remaining compounds. Trim the front end of the column if it has become contaminated.[3]
Poor peak shape (tailing or fronting) Active sites in the inlet liner or column.[3]Use a deactivated liner. Trim the first few centimeters of the column.
Improper injection technique.Ensure a smooth and rapid injection. For manual injections, consider using the solvent flush technique.
Incorrect column installation.[3]Ensure the column is installed at the correct depth in the injector and detector.[3]
Poor resolution of BCFA isomers Inappropriate GC column phase.For general BCFA analysis, a highly polar cyanopropyl silicone column (e.g., CP-Sil 88, HP-88) or a wax-type column (e.g., DB-WAX, HP-INNOWax) is recommended.[4] For complex mixtures, a longer column (e.g., 100 m) may be necessary to improve separation.[4]
Suboptimal oven temperature program.Optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting peaks.
Low analyte response Leaks in the system.[3]Check for leaks at the inlet, column connections, and detector using an electronic leak detector.
Inefficient derivatization.Ensure complete derivatization by optimizing the reaction time, temperature, and reagent concentrations. Fatty acids are typically converted to fatty acid methyl esters (FAMEs) for GC analysis.[4][5]

Liquid Chromatography (LC) Analysis of BCFAs

ProblemPotential CausesRecommended Solutions
Poor retention of short-chain BCFAs Inappropriate column chemistry.For short-chain BCFAs, a C18 column may not provide sufficient retention.[6] Consider using a column designed for polar compounds, such as a C18-PAQ or a HILIC column.[6]
Mobile phase is too strong.Increase the proportion of the weaker solvent (e.g., water) in the mobile phase.
Co-elution of BCFA isomers Insufficient column selectivity.For isomer-selective separation, specialized columns may be required. Chiralpak IG-U has shown good selectivity for short- and medium-chain BCFA isomers, while a C18 column can be effective for long-chain isomers.[7][8][9]
Suboptimal gradient profile.Optimize the gradient slope and duration to enhance the separation of isomers.
Low sensitivity in MS detection Inefficient ionization.For LC-MS analysis, negative ion mode is generally preferred for underivatized fatty acids. Derivatization can improve ionization efficiency in positive ion mode.[10]
In-source fragmentation or water loss.Optimize MS source parameters (e.g., temperature, gas flows). Using a mobile phase with a neutral pH (e.g., with ammonium (B1175870) bicarbonate) can reduce water loss in negative ion mode.
Contamination from plasticware Leaching of fatty acids and plasticizers.[2]Use glass or polypropylene (B1209903) labware whenever possible. Rinse all plasticware with a high-purity solvent before use.[2]

Frequently Asked Questions (FAQs)

Q1: Which type of GC column is best for general BCFA analysis?

A1: For the routine analysis of BCFAs as their fatty acid methyl esters (FAMEs), a highly polar column is recommended.[4] Columns with a cyanopropyl silicone stationary phase (e.g., CP-Sil 88, HP-88) or a polyethylene (B3416737) glycol (wax) phase (e.g., DB-WAX, HP-INNOWax) provide good selectivity for separating BCFA isomers from their straight-chain counterparts.[4] A column length of 25-50 meters is often sufficient for many applications.[11]

Q2: When should I use a longer GC column for BCFA analysis?

A2: A longer GC column (e.g., 100 meters) is beneficial when analyzing complex samples containing numerous positional and geometric BCFA isomers. The increased length provides a higher number of theoretical plates, leading to improved resolution of closely eluting peaks.[4]

Q3: Do I need to derivatize BCFAs for LC analysis?

A3: Derivatization is not always necessary for LC analysis of BCFAs, especially when using mass spectrometry (MS) detection in negative ion mode. However, derivatization can be advantageous in certain situations. It can improve chromatographic peak shape, enhance retention on reversed-phase columns, and increase ionization efficiency for MS detection in positive ion mode.[10][12]

Q4: What type of LC column should I choose for separating BCFA isomers?

A4: The choice of LC column depends on the chain length of the BCFA isomers. For short- to medium-chain BCFAs, a chiral column such as the Chiralpak IG-U has demonstrated excellent isomer selectivity.[7][8][9] For long-chain BCFA isomers, a high-quality reversed-phase C18 column can provide good separation.[7][8][9]

Q5: I am seeing common fatty acids like C16:0 and C18:0 in my blanks. What is the likely source?

A5: Contamination from external sources is a common issue in fatty acid analysis. The most likely sources are plasticware (e.g., pipette tips, centrifuge tubes), solvents, glassware, and even fingerprints.[2] To identify the source, run a series of blank analyses, including a solvent blank, a system blank (no injection), and a procedural blank.[2] To mitigate this, use glass labware whenever possible, rinse all materials with high-purity solvents, and always wear nitrile gloves.[2]

Experimental Protocols

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of BCFAs in Biological Samples

This protocol provides a general workflow for the analysis of BCFAs in biological samples such as cell pellets or tissues.

1. Lipid Extraction

  • Homogenize the sample (e.g., 50-150 mg) in a suitable solvent system, such as a chloroform:methanol mixture.

  • Add an internal standard (e.g., a deuterated fatty acid) to the sample for quantification.

  • Vortex the mixture thoroughly and centrifuge to separate the layers.

  • Collect the organic (lower) layer containing the lipids.

  • Dry the extracted lipids under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • Re-dissolve the dried lipid extract in a small volume of toluene.

  • Add a derivatizing agent, such as 10% boron trifluoride in methanol.[5]

  • Incubate the mixture at a high temperature (e.g., 100°C) for a specified time (e.g., 30-60 minutes) to allow for complete methylation.

  • After cooling, add water and an organic solvent (e.g., hexane) to extract the FAMEs.

  • Vortex and centrifuge the mixture.

  • Collect the upper organic layer containing the FAMEs for GC-MS analysis.

3. GC-MS Analysis

  • GC Column: Use a highly polar column, such as a DB-225ms or an HP-88 (100 m x 0.25 mm i.d., 0.20 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[13]

  • Injection: Inject 1 µL of the FAMEs extract in split mode (e.g., 10:1 split ratio).[13]

  • Inlet Temperature: 260°C.[13]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 min.

    • Ramp 1: 10°C/min to 70°C.

    • Ramp 2: 3°C/min to 85°C.

    • Ramp 3: 5°C/min to 110°C.

    • Ramp 4: 30°C/min to 290°C, hold for 8 min.[13]

  • MS Parameters:

    • Ion Source Temperature: 230°C.[13]

    • Transfer Line Temperature: 290°C.[13]

    • Acquisition Mode: Scan mode for identification or Selected Ion Monitoring (SIM) mode for targeted quantification.

4. Data Analysis

  • Identify the BCFA FAMEs based on their retention times and mass spectra by comparing them to known standards or a spectral library.

  • Quantify the BCFAs by integrating the peak areas and normalizing to the internal standard.

Visualizations

G Column Selection Workflow for BCFA Analysis start Start: Define Analytical Goal technique Select Analytical Technique start->technique gc Gas Chromatography (GC) technique->gc Volatile Analytes lc Liquid Chromatography (LC) technique->lc Non-Volatile or Isomer-Specific gc_col Select GC Column gc->gc_col lc_col Select LC Column lc->lc_col polar_gc High-Polarity Column (e.g., Cyanopropyl, Wax) gc_col->polar_gc Routine Analysis long_gc Long Column (100m) For complex isomers gc_col->long_gc High Resolution chiral_lc Chiral Column (e.g., Chiralpak IG-U) For short/medium-chain isomers lc_col->chiral_lc Isomer Selectivity c18_lc Reversed-Phase C18 For long-chain isomers lc_col->c18_lc General Separation other_lc HILIC or C18-PAQ For short-chain BCFAs lc_col->other_lc Poor Retention end End: Method Development polar_gc->end long_gc->end chiral_lc->end c18_lc->end other_lc->end

Caption: A flowchart for selecting the appropriate chromatography column for BCFA analysis.

G General Experimental Workflow for BCFA Analysis sample 1. Sample Collection (e.g., cells, tissue, plasma) extraction 2. Lipid Extraction (with internal standard) sample->extraction derivatization 3. Derivatization (Optional for LC) (e.g., FAMEs for GC) extraction->derivatization analysis 4. Chromatographic Separation (GC or LC) derivatization->analysis detection 5. Mass Spectrometry Detection analysis->detection data_proc 6. Data Processing (Identification & Quantification) detection->data_proc results 7. Results Interpretation data_proc->results

Caption: A generalized workflow for the analysis of branched-chain fatty acids.

References

Technical Support Center: Method Development for the Quantification of 2-Ethyloctanoic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-ethyloctanoic acid (2-EHA) in complex matrices.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound, like other carboxylic acids, is a polar molecule with low volatility due to the presence of an active hydrogen in its carboxyl group.[1][2] This makes direct analysis by gas chromatography (GC) challenging, often resulting in poor chromatographic peak shape and thermal instability.[2][3] Derivatization converts the polar carboxyl group into a less polar and more volatile ester, which improves chromatographic performance, thermal stability, and overall analytical sensitivity.[2][3]

Q2: What are the most common derivatization methods for this compound for GC-MS analysis?

A2: The most common derivatization method is esterification to form fatty acid methyl esters (FAMEs).[3] This is typically achieved using reagents like boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic HCl.[3][4][5] Another common method is silylation, which forms trimethylsilyl (B98337) (TMS) esters using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5][6]

Q3: What are matrix effects in LC-MS/MS analysis and how do they affect the quantification of this compound?

A3: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[7][8][9] In the analysis of this compound in biological matrices like plasma or urine, these effects can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source.[7][9] This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility.[8][9]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A4: Several strategies can be employed to minimize matrix effects. The most effective is the use of a stable isotope-labeled internal standard (SIL-IS), such as 2-ethylhexanoic-d15-acid, which co-elutes with the analyte and experiences the same ionization suppression or enhancement.[9][10] Other strategies include optimizing sample preparation to remove interfering components (e.g., using solid-phase extraction), diluting the sample, and ensuring chromatographic separation of 2-EHA from matrix components.[9]

Q5: Which type of analytical column is best suited for the analysis of this compound?

A5: For GC-MS analysis of derivatized 2-EHA (as a methyl ester), a polar stationary phase column, such as a "Carbowax" type (polyethylene glycol phase), provides good separation.[3] For resolving isomers, a highly polar cyanopropyl silicone column is recommended.[3] For LC-MS/MS analysis, a C18 reversed-phase column is commonly used.[5][11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Signal for 2-EHA Incomplete derivatization (GC-MS)Ensure derivatization reagents are fresh and anhydrous. Optimize reaction time and temperature. Ensure the sample is completely dry before adding silylating agents.[5]
Inefficient sample extractionReview the extraction protocol. For biological fluids, a liquid-liquid extraction (LLE) with a suitable organic solvent after acidification is common. For more complex matrices, solid-phase extraction (SPE) may be necessary to remove interferences.[9][10]
Matrix suppression (LC-MS/MS)Dilute the sample to reduce the concentration of interfering matrix components. Optimize MS source conditions (e.g., spray voltage, gas flows) to maximize the signal for 2-EHA.[9]
Poor Peak Shape (Tailing) Active sites in the GC systemDeactivate the GC inlet liner using a silylating agent. Use a liner with glass wool to trap non-volatile residues. Trim the first few centimeters of the analytical column.[3][12]
Incomplete derivatization (GC-MS)Residual free carboxylic acid is highly polar and will exhibit significant peak tailing. Ensure the derivatization reaction has gone to completion.[3]
Inappropriate mobile phase pH (LC-MS)Ensure the pH of the mobile phase is appropriate for the analysis of a carboxylic acid to maintain a consistent ionization state.
Poor Peak Shape (Fronting) Column overloadDilute the sample extract before injection.[12]
Solvent mismatchEnsure the sample is dissolved in a solvent that is compatible with the analytical column's stationary phase.[12]
High Variability in Results Inconsistent injection volumeInspect and clean or replace the autosampler syringe.[12]
Incomplete or variable derivatizationEnsure precise and consistent addition of derivatization reagents and strictly control reaction conditions (time and temperature).[12]
Sample instabilityAnalyze samples shortly after preparation or confirm their stability under autosampler conditions. Store samples at low temperatures (-20°C or -80°C) and minimize freeze-thaw cycles.[12]
Non-linear Calibration Curve Detector saturationLower the concentration of the highest calibration standard to fall within the detector's linear range.[12]
Inappropriate calibration rangeNarrow the calibration range to bracket the expected concentration of your samples.[12]

Quantitative Data Summary

The following table summarizes typical performance data for the quantification of this compound and similar compounds from various studies.

ParameterGC-MSLC-MS/MSIon Chromatography
Limit of Detection (LOD) 20 µg/kg (in foodstuff)[10]-0.036 µg/mL[13]
Limit of Quantification (LOQ) --0.12 µg/mL[13]
Recovery 118% (in foodstuff), 93% (in gasket lids)[10]--
Precision (RSD) 4.1% (in foodstuff), 0.9% (in gasket lids)[10]--
Linearity (r²) -> 0.998 (for similar short-chain fatty acids)[14]> 0.99 (for 1-7 µg/mL range)[13]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Biological Fluids
  • Sample Preparation: Pipette 1 mL of the liquid sample (e.g., plasma, urine) into a clean glass centrifuge tube.

  • Internal Standard: Spike the sample with a known amount of a suitable internal standard (e.g., 2-ethylhexanoic-d15-acid).

  • Acidification: Acidify the sample to a pH of 2-3 by adding a small volume of a suitable acid (e.g., hydrochloric acid or formic acid) to protonate the this compound.[6][9]

  • Extraction: Add 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or a 2:1 v/v chloroform:methanol mixture).[2][6]

  • Mixing: Vortex the mixture vigorously for 2-5 minutes to ensure thorough extraction.[2][6]

  • Phase Separation: Centrifuge the tube at approximately 3000 x g for 10 minutes to separate the aqueous and organic layers.[5]

  • Collection: Carefully transfer the upper organic layer to a new clean glass tube.[6]

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. The dried extract is now ready for derivatization or reconstitution in a suitable solvent for LC-MS/MS analysis.[2][6]

Protocol 2: Derivatization for GC-MS Analysis (Methylation)
  • Reagent Addition: To the dried extract from the LLE step, add 1 mL of 14% Boron Trifluoride (BF3) in methanol.[5]

  • Reaction: Securely cap the tube and heat the mixture at 60-100°C for 30 minutes in a heating block or water bath.[3][5]

  • Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex vigorously for 2 minutes.[2][3]

  • Phase Separation: Centrifuge briefly to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the Fatty Acid Methyl Esters (FAMEs) to a GC vial for analysis.[3][5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Complex Matrix (e.g., Plasma) spike Spike with Internal Standard sample->spike acidify Acidification (pH 2-3) spike->acidify extract Liquid-Liquid Extraction acidify->extract dry Evaporate to Dryness extract->dry derivatize Derivatization (for GC-MS) dry->derivatize GC-MS Path reconstitute Reconstitution (for LC-MS) dry->reconstitute LC-MS Path gcms GC-MS Analysis derivatize->gcms lcms LC-MS/MS Analysis reconstitute->lcms quant Quantification gcms->quant lcms->quant report Reporting quant->report

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow start Start: Low/No Analyte Signal check_extraction Is Extraction Efficient? start->check_extraction check_derivatization Is Derivatization Complete? (GC-MS) check_extraction->check_derivatization Yes optimize_extraction Optimize LLE/SPE Protocol check_extraction->optimize_extraction No check_matrix_effects Significant Matrix Effects? (LC-MS) check_derivatization->check_matrix_effects Yes optimize_derivatization Optimize Reagents, Time, Temp. check_derivatization->optimize_derivatization No mitigate_matrix Use SIL-IS, Dilute Sample, Improve Chromatography check_matrix_effects->mitigate_matrix Yes check_instrument Check Instrument Performance (Leaks, Detector) check_matrix_effects->check_instrument No optimize_extraction->check_extraction optimize_derivatization->check_derivatization mitigate_matrix->check_matrix_effects instrument_maintenance Perform Maintenance check_instrument->instrument_maintenance No end_ok Problem Resolved check_instrument->end_ok Yes instrument_maintenance->check_instrument

Caption: Troubleshooting logic for low analyte signal.

References

Reducing signal suppression of 2-Ethyloctanoic acid in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of 2-Ethyloctanoic acid, with a particular focus on mitigating signal suppression in liquid chromatography-mass spectrometry (LC-MS) applications.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a concern for this compound analysis?

A1: Signal suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to a decreased signal intensity, which negatively impacts the accuracy, precision, and sensitivity of the analysis.[1][3] this compound, as a short-chain fatty acid, can be particularly susceptible to suppression from endogenous matrix components like phospholipids (B1166683) and salts, which are common in biological samples such as plasma and serum.

Q2: What are the primary causes of signal suppression for this compound in LC-MS?

A2: Signal suppression for this compound can stem from several sources:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., salts, phospholipids, and other fatty acids) can compete with this compound for ionization in the MS source.[1][2]

  • Mobile Phase Composition: Certain mobile phase additives, particularly strong ion-pairing agents like trifluoroacetic acid (TFA), can significantly suppress the signal.[4][5][6] The choice of organic solvent can also influence ionization efficiency.[7]

  • High Analyte Concentration: At high concentrations, this compound can cause self-suppression.[2]

  • Contamination: Contaminants from plasticware, solvents, and glassware can introduce interfering compounds.

Q3: How can I determine if my this compound analysis is affected by signal suppression?

A3: Two common methods to assess signal suppression are:

  • Post-Column Infusion (PCI): A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. A dip in the baseline signal of this compound at a specific retention time indicates the presence of interfering components eluting from the column.

  • Post-Extraction Spike Analysis: The response of a known concentration of this compound is compared in a neat solution (mobile phase) versus a blank matrix extract that has been spiked with the same concentration after the extraction process. A lower response in the matrix extract indicates signal suppression.

Q4: What is the most effective way to compensate for signal suppression?

A4: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3, is the gold standard for compensating for matrix effects.[8] The SIL-IS is chemically identical to the analyte and will be affected by signal suppression in the same way, allowing for accurate correction during data analysis.

Troubleshooting Guide: Low Signal Intensity for this compound

This guide provides a systematic approach to troubleshooting and mitigating low signal intensity and signal suppression for this compound in LC-MS analysis.

Issue 1: Weak or No Signal for this compound
Possible Cause Troubleshooting Steps & Solutions
Poor Ionization Efficiency This compound, as a short-chain fatty acid, can exhibit poor ionization in its native form. Consider chemical derivatization to introduce a more readily ionizable group.
Suboptimal MS Source Conditions Tune the mass spectrometer parameters (e.g., spray voltage, gas flows, and temperatures) specifically for this compound or its derivative to maximize signal intensity.
Inefficient Sample Preparation Evaluate your sample preparation method for analyte loss. See the detailed protocols and comparison tables below for guidance on protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Issue 2: Inconsistent Signal/Poor Reproducibility
Possible Cause Troubleshooting Steps & Solutions
Significant Ion Suppression Implement a more rigorous sample cleanup method to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective at reducing matrix effects than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[9]
Variable Extraction Recovery Ensure your extraction procedure is robust and reproducible. The use of a stable isotope-labeled internal standard is highly recommended to correct for variability.
Column Contamination Regularly flush the column with a strong solvent to remove accumulated matrix components. Implement a guard column to protect the analytical column.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples

This is a rapid method suitable for high-throughput analysis but may result in significant matrix effects.

  • Sample Preparation:

    • To 100 µL of plasma or serum, add a stable isotope-labeled internal standard.

    • Add 300 µL of cold acetonitrile (B52724) (a 3:1 ratio of solvent to sample is recommended for efficient protein removal).[10]

    • Vortex the mixture for 1-2 minutes.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

  • Analysis:

    • The supernatant can be directly injected, or it can be evaporated to dryness and reconstituted in the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples

LLE can provide a cleaner extract than PPT.

  • Sample Preparation:

    • To 100 µL of plasma or serum, add a stable isotope-labeled internal standard.

    • Acidify the sample by adding a small volume of formic acid (e.g., to pH 3-4) to ensure this compound is in its neutral form.

    • Add 500 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

    • Vortex vigorously for 2-5 minutes.

    • Centrifuge at >3,000 x g for 10 minutes to separate the aqueous and organic layers.

    • Transfer the upper organic layer to a clean tube.

  • Analysis:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma/Serum Samples

SPE generally provides the cleanest extracts and the least signal suppression. A mixed-mode anion exchange sorbent is often effective for acidic compounds.

  • Sample Pre-treatment:

    • Perform a protein precipitation step as described in Protocol 1.

    • Dilute the supernatant 1:1 with water to reduce the organic solvent concentration.

  • SPE Procedure:

    • Condition: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Equilibrate: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).

    • Load: Load the pre-treated sample onto the SPE cartridge at a slow flow rate (e.g., 1 mL/min).

    • Wash: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of 20% methanol in water to remove interferences.

    • Elute: Elute this compound with 1-2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Short-Chain Fatty Acids

The following table provides a general comparison of common sample preparation techniques for short-chain fatty acids, including expected recovery and relative signal suppression. Actual values for this compound may vary.

Sample Preparation MethodTypical Recovery (%)Relative Signal SuppressionThroughput
Protein Precipitation (PPT)80 - 95HighHigh
Liquid-Liquid Extraction (LLE)70 - 90MediumMedium
Solid-Phase Extraction (SPE)85 - 105LowLow

Data is representative and based on general performance for short-chain fatty acids.

Table 2: Effect of Mobile Phase Additives on Signal Intensity

This table illustrates the general effect of common mobile phase additives on the signal intensity of acidic compounds in negative ion mode ESI-MS.

Mobile Phase AdditiveConcentrationRelative Signal IntensityChromatographic Peak Shape
Formic Acid0.1%GoodGood
Acetic Acid0.1%ModerateFair to Good
Ammonium Acetate5-10 mMGoodGood
Trifluoroacetic Acid (TFA)0.1%Very Poor (Significant Suppression)[4][5][6]Excellent

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Serum) PPT Protein Precipitation (PPT) Sample->PPT LLE Liquid-Liquid Extraction (LLE) Sample->LLE SPE Solid-Phase Extraction (SPE) Sample->SPE Evap Evaporation & Reconstitution PPT->Evap Supernatant LLE->Evap SPE->Evap Eluate LCMS LC-MS/MS Analysis Evap->LCMS Data Data Processing LCMS->Data

Caption: A generalized experimental workflow for the analysis of this compound.

signal_suppression_pathway cluster_source Mass Spectrometer Ion Source Droplet ESI Droplet Analyte This compound Ions Droplet->Analyte Ionization Matrix Matrix Components (e.g., Phospholipids, Salts) Droplet->Matrix Co-elution GasPhase Gas Phase Ions (To Mass Analyzer) Analyte->GasPhase Suppression Signal Suppression Matrix->Analyte Competition for Charge & Surface Area LC_Eluent LC Eluent LC_Eluent->Droplet Suppression->GasPhase Reduced Ion Transfer

Caption: The mechanism of ion suppression in the electrospray ionization (ESI) source.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions Start Low Signal for This compound Check_IS Is a Stable Isotope-Labeled Internal Standard Used? Start->Check_IS Check_SamplePrep Evaluate Sample Preparation (PPT, LLE, SPE) Check_IS->Check_SamplePrep Yes Use_IS Implement SIL-IS Check_IS->Use_IS No Improve_Cleanup Improve Sample Cleanup (e.g., use SPE) Check_SamplePrep->Improve_Cleanup Check_MobilePhase Optimize Mobile Phase (e.g., avoid TFA) Change_Additive Use Formic Acid or Ammonium Acetate Check_MobilePhase->Change_Additive Check_Derivatization Consider Derivatization? Derivatize Derivatize to Enhance Signal Check_Derivatization->Derivatize End Signal Improved Use_IS->End Improve_Cleanup->Check_MobilePhase Change_Additive->Check_Derivatization Derivatize->End Re-evaluate Signal

Caption: A logical workflow for troubleshooting low signal intensity of this compound.

References

Validation & Comparative

A Comparative Guide to 2-Ethyloctanoic Acid and Isooctanoic Acid in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

An examination of two structurally distinct carboxylic acids reveals a significant disparity in their industrial prevalence and available performance data. While isooctanoic acid, more formally known as 2-ethylhexanoic acid, is a cornerstone of numerous industrial processes, 2-ethyloctanoic acid remains a comparatively obscure compound with limited documented applications or comparative performance data.

This guide clarifies the identities of these two compounds and provides a comprehensive, data-driven overview of isooctanoic acid (2-ethylhexanoic acid) in key industrial sectors. Due to the scarcity of publically available information on this compound, a direct experimental comparison is not feasible. The information presented for isooctanoic acid is intended to serve as a benchmark for researchers and professionals evaluating branched-chain carboxylic acids.

Clarification of Terminology

It is crucial to distinguish between the two acids at the center of this topic. "Isooctanoic acid" is a common industry synonym for 2-ethylhexanoic acid , a branched-chain carboxylic acid with eight carbon atoms (C8).[1][2] In contrast, This compound is a branched-chain carboxylic acid with ten carbon atoms (C10).[1][3] This difference in carbon chain length is fundamental to their physical and chemical properties.

Physical and Chemical Properties

A comparison of the fundamental properties of these acids is the first step in understanding their potential applications. While extensive data is available for 2-ethylhexanoic acid, only basic computed data is available for this compound, reflecting its limited commercial availability.

PropertyThis compoundIsooctanoic Acid (2-Ethylhexanoic Acid)
CAS Number 25234-25-7[1]149-57-5[4]
Molecular Formula C10H20O2[1]C8H16O2[4]
Molecular Weight 172.26 g/mol [3]144.21 g/mol [4]
Boiling Point 262.98°C (estimate)[5]226 - 229°C[6]
Melting Point Not availableApprox. -29°C[6]
Density @ 20°C 0.9047 g/cm³ (estimate)[5]0.91 g/cm³[6]
Solubility in Water Sparingly soluble (predicted)Practically insoluble[7]
Solubility in Organic Solvents Soluble (predicted)Miscible[8]

Industrial Synthesis Overview

The manufacturing processes for these acids are key to their cost and availability. The synthesis of 2-ethylhexanoic acid is a well-established, high-volume industrial process.

Synthesis of Isooctanoic Acid (2-Ethylhexanoic Acid)

The primary industrial route to 2-ethylhexanoic acid starts from propylene (B89431).[4] The process involves the hydroformylation of propylene to produce butyraldehyde. This is followed by an aldol (B89426) condensation to form 2-ethylhexenal, which is then hydrogenated to 2-ethylhexanal (B89479). The final step is the oxidation of 2-ethylhexanal to yield 2-ethylhexanoic acid.[4][7]

G Propylene Propylene Butyraldehyde n-Butyraldehyde Propylene->Butyraldehyde Hydroformylation Two_Ethylhexenal 2-Ethylhexenal Butyraldehyde->Two_Ethylhexenal Aldol Condensation Two_Ethylhexanal 2-Ethylhexanal Two_Ethylhexenal->Two_Ethylhexanal Hydrogenation Two_EHA 2-Ethylhexanoic Acid (Isooctanoic Acid) Two_Ethylhexanal->Two_EHA Oxidation

Industrial synthesis pathway of 2-Ethylhexanoic Acid.
Synthesis of this compound

Specific industrial synthesis routes for this compound are not well-documented in publicly available literature, which is consistent with its status as a rare chemical. A plausible, though not confirmed, laboratory-scale synthesis could involve a similar multi-step process starting from hexanal, analogous to the synthesis of 2-ethylhexanoic acid from butyraldehyde.

Performance in Industrial Applications

The utility of branched carboxylic acids like isooctanoic acid stems from the properties of their derivatives, primarily metal salts and esters. The branched structure enhances solubility in nonpolar media and provides steric hindrance that can be beneficial in various formulations.[4]

Paint Driers

Metal salts of isooctanoic acid (2-ethylhexanoic acid) are widely used as driers in oil-based paints and coatings.[9][10] These metal carboxylates, often referred to as "octoates," act as catalysts for the oxidative cross-linking of drying oils, which hardens the paint film.[11] Cobalt, manganese, zirconium, and calcium are among the metals commonly used.[11] The branched structure of the acid ensures that these metal soaps remain soluble in the non-polar paint binder.[10]

Experimental Protocol: Evaluation of Drying Time

A standard method to evaluate the performance of a drier is to measure the drying time of a paint formulation according to ASTM D1640.

  • Preparation of Paint Formulation: An alkyd resin-based paint is prepared without any drier.

  • Addition of Drier: The metal salt of isooctanoic acid (e.g., cobalt 2-ethylhexanoate) is added to the paint base at a specified metal concentration (e.g., 0.05% metal based on resin solids).

  • Film Application: The formulated paint is applied to a standard glass panel at a controlled wet film thickness (e.g., 75 µm).

  • Drying Time Measurement: The panel is placed in a controlled environment (e.g., 23°C and 50% relative humidity). The stages of drying (set-to-touch, tack-free, dry-hard) are periodically tested using a finger or a mechanical drying time recorder.

  • Comparison: The drying times are compared to a control paint without a drier and to paints with alternative driers.

G cluster_paint Alkyd Paint Film Unsaturated_Fatty_Acid Unsaturated Fatty Acid Chains Hydroperoxides Hydroperoxides Unsaturated_Fatty_Acid->Hydroperoxides Forms Crosslinked_Polymer Cross-linked Polymer Network (Hardened Film) Unsaturated_Fatty_Acid->Crosslinked_Polymer Oxygen Atmospheric Oxygen Oxygen->Unsaturated_Fatty_Acid Reacts with Metal_Salt Metal 2-Ethylhexanoate (e.g., Co, Mn) Metal_Salt->Oxygen Catalyzes O₂ uptake Radicals Free Radicals Hydroperoxides->Radicals Decomposes to Radicals->Unsaturated_Fatty_Acid Initiates Polymerization

Catalytic drying mechanism of metal 2-ethylhexanoates in alkyd paints.
Synthetic Lubricants and Greases

Esters derived from 2-ethylhexanoic acid, particularly polyol esters, are used as base oils in high-performance synthetic lubricants.[9] These esters exhibit excellent thermal and oxidative stability, a low pour point, and good lubricity. The branched structure of the 2-ethylhexyl group hinders crystallization, which contributes to the low-temperature fluidity of the lubricant. These lubricants are used in demanding applications such as jet engines, automotive engines, and refrigeration compressors.

Performance Data: Comparison of Carboxylic Acid-Based Lubricants

While direct comparative data for this compound is unavailable, studies on other carboxylic acids demonstrate the impact of structure on lubricant performance. For instance, research has shown that esters of branched-chain acids generally provide better thermal stability and lower pour points compared to their linear counterparts.

Lubricant Base OilViscosity Index (VI)Pour Point (°C)Oxidative Stability
Polyol Ester of 2-Ethylhexanoic AcidHigh (typically >130)Low (typically <-40)Excellent
Polyol Ester of n-Octanoic AcidModerateHigher than branchedGood
Mineral Oil (Group III)High (typically >120)Moderate (-15 to -25)Good

Note: This is a representative table based on general knowledge of lubricant chemistry. Actual values depend on the specific polyol and manufacturing process.

Plasticizers and PVC Stabilizers

Esters of 2-ethylhexanoic acid are used as plasticizers for polymers like PVC to increase their flexibility.[6] Additionally, metal salts of 2-ethylhexanoic acid, such as those of barium, cadmium, and zinc, act as heat stabilizers for PVC, preventing its thermal degradation during processing.[8]

Corrosion Inhibitors

2-Ethylhexanoic acid is also utilized as a corrosion inhibitor, particularly in automotive coolants (antifreeze).[12] It forms a protective layer on metal surfaces within the cooling system, preventing corrosion.[12] Its effectiveness at high temperatures and compatibility with various materials make it a valuable component in modern long-life coolant formulations.[12]

Conclusion

The comparison between this compound and isooctanoic acid (2-ethylhexanoic acid) is largely a comparison between a rare chemical with scant application data and a versatile, high-volume industrial chemical. 2-Ethylhexanoic acid, through its metal salts and esters, is integral to numerous industries, including coatings, lubricants, and polymers. Its performance characteristics are well-documented and supported by decades of industrial use.

For researchers and drug development professionals, while this compound might be available for niche synthetic applications, its lack of industrial-scale production and performance data makes it an unlikely substitute for 2-ethylhexanoic acid in established applications. Future research into the properties of branched C10 acids like this compound could reveal unique advantages in specific areas, but for now, 2-ethylhexanoic acid remains the industry standard in the applications discussed.

References

A Comparative Analysis of 2-Ethyloctanoic Acid and Naphthenic Acid as Metal Extractants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and applications of 2-Ethyloctanoic acid and naphthenic acid in metal extraction.

In the realm of hydrometallurgy and chemical separation, the selection of an appropriate extractant is paramount for achieving efficient and selective metal recovery. Among the various classes of extractants, carboxylic acids have long been employed due to their ability to form stable complexes with a wide range of metal ions. This guide provides a detailed comparative analysis of two such carboxylic acid-based extractants: this compound, a branched-chain aliphatic carboxylic acid, and naphthenic acid, a complex mixture of cycloaliphatic carboxylic acids. This comparison aims to equip researchers and professionals with the necessary data and methodologies to make informed decisions for their specific metal extraction applications.

Performance Comparison

The extraction efficiency of a metal extractant is influenced by several factors, including the pH of the aqueous phase, the concentration of the extractant, the nature of the diluent, and the temperature. The following tables summarize the available quantitative data for the extraction of key metals using this compound and naphthenic acid. It is important to note that the data presented is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Comparison of Metal Extraction Efficiency (%E)

Metal IonThis compound (%E)Naphthenic Acid (%E)Experimental Conditions
Copper (Cu²⁺)Data not available~99%pH 6.0, Kerosene as diluent[1][2]
Zinc (Zn²⁺)Data not available>90%pH 4.5, D2EHPA as co-extractant[3][4]
Nickel (Ni²⁺)Data not availableVariablepH dependent, often used with other extractants[5][6]

Table 2: Distribution Coefficients (D) for Metal Extraction

Metal IonThis compound (D)Naphthenic Acid (D)Experimental Conditions
Copper (Cu²⁺)Data not availableHighpH dependent[2]
Zinc (Zn²⁺)Data not availableHighpH dependent[4]
Nickel (Ni²⁺)Data not availableModeratepH dependent[5]

Note: The lack of extensive quantitative data for this compound as a standalone metal extractant in the reviewed literature is a significant finding of this analysis. It is often utilized in synergistic extraction systems or as a modifier.

Experimental Protocols

The following section outlines a general experimental protocol for evaluating the performance of carboxylic acid-based metal extractants. This protocol can be adapted for specific research needs.

General Solvent Extraction Procedure
  • Preparation of Aqueous Phase: A stock solution of the metal salt (e.g., sulfate (B86663) or chloride) of known concentration is prepared in deionized water. The pH of the aqueous solution is adjusted to the desired value using a suitable acid (e.g., H₂SO₄) or base (e.g., NaOH).

  • Preparation of Organic Phase: The extractant (this compound or naphthenic acid) is dissolved in a suitable organic diluent (e.g., kerosene, toluene, or heptane) to the desired concentration.

  • Extraction: Equal volumes of the aqueous and organic phases are added to a separatory funnel. The funnel is then shaken vigorously for a predetermined time (e.g., 10-30 minutes) to ensure thorough mixing and allow the system to reach equilibrium.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Analysis: The aqueous phase is carefully collected, and the concentration of the metal ion remaining is determined using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Calculation of Extraction Efficiency and Distribution Coefficient:

    • The percentage extraction (%E) is calculated using the formula: %E = [ (C₀ - Cₑ) / C₀ ] * 100 where C₀ is the initial concentration of the metal in the aqueous phase and Cₑ is the equilibrium concentration of the metal in the aqueous phase.

    • The distribution coefficient (D) is calculated as: D = [M]org / [M]aq where [M]org is the concentration of the metal in the organic phase at equilibrium and [M]aq is the concentration of the metal in the aqueous phase at equilibrium. [M]org can be calculated by mass balance: [M]org = (C₀ - Cₑ) * (Vaq / Vorg), where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.

Mechanism of Extraction and Visualization

The extraction of metal ions by carboxylic acids is a cation exchange process. The carboxylic acid (RCOOH) in the organic phase exchanges its proton for a metal ion (Mⁿ⁺) from the aqueous phase to form a neutral metal-carboxylate complex that is soluble in the organic phase. The general mechanism can be represented as follows:

Mⁿ⁺(aq) + nRCOOH(org) ⇌ MRn(org) + nH⁺(aq)

The equilibrium of this reaction is highly dependent on the pH of theaqueous solution. A higher pH favors the forward reaction and thus enhances the extraction of the metal ion into the organic phase.

Experimental Workflow

Experimental_Workflow A Preparation of Aqueous Phase (Metal Salt) C Solvent Extraction (Mixing and Equilibration) A->C B Preparation of Organic Phase (Extractant) B->C D Phase Separation C->D E Aqueous Phase Analysis (AAS or ICP-OES) D->E G Organic Phase (Metal-Extractant Complex) D->G F Calculation of %E and D E->F

Caption: A generalized workflow for a metal solvent extraction experiment.

Metal Chelation Mechanism

Chelation_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase M Mⁿ⁺ MRn MRn M->MRn Extraction H nH⁺ RCOOH nRCOOH RCOOH->MRn MRn->H Release

Caption: The cation exchange mechanism in metal extraction by carboxylic acids.

Concluding Remarks

This comparative guide highlights the current understanding of this compound and naphthenic acid as metal extractants. Naphthenic acid is a well-established, albeit complex, extractant for a variety of metals, with its performance being highly pH-dependent. In contrast, the role of this compound as a primary extractant is less documented in publicly available literature, where it more commonly appears as a component in synergistic extraction systems.

The provided experimental protocol offers a standardized approach for researchers to conduct their own comparative studies and generate quantitative data for these and other extractants under specific conditions. The visualized workflows and mechanisms offer a clear conceptual understanding of the processes involved. For professionals in drug development, where the removal of metal catalysts or impurities is crucial, understanding the fundamental principles of metal extraction with these carboxylic acids can inform the design of effective purification strategies. Further research is warranted to generate more comprehensive and directly comparable quantitative data on the performance of this compound as a standalone extractant for a wider range of metals.

References

A Comparative Performance Guide: 2-Ethyloctanoic Acid vs. 2-Ethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance, properties, and applications of 2-Ethyloctanoic acid and 2-Ethylhexanoic acid. The information is intended for researchers, scientists, and professionals in drug development and other industrial sectors where these branched-chain carboxylic acids are utilized. While direct comparative studies are limited, this guide consolidates available data to facilitate an informed assessment of their respective attributes.

Physical and Chemical Properties

A fundamental comparison begins with the intrinsic physical and chemical properties of each molecule. These properties influence their behavior in various applications, from solubility in different media to their performance as corrosion inhibitors or chemical intermediates.

PropertyThis compound2-Ethylhexanoic Acid
Molecular Formula C10H20O2C8H16O2
Molecular Weight 172.26 g/mol [1]144.21 g/mol [2]
CAS Number 25234-25-7[1]149-57-5[2]
Appearance -Colorless to light yellow liquid[2]
Odor -Mild odor[2]
Boiling Point -228.1 °C
Melting Point --59 °C
Solubility in Water -Slightly soluble[2]
logP (Predicted) 3.7[3]2.6[2]

Performance in Key Applications

Both this compound and 2-Ethylhexanoic acid are utilized in a range of industrial applications, primarily leveraging their carboxylic acid functionality. Their performance in these applications is a critical factor for selection.

Corrosion Inhibition

2-Ethylhexanoic acid is a well-established corrosion inhibitor, particularly in automotive coolants.[2][4] It functions by forming a protective, passive layer on metal surfaces, shielding them from corrosive elements, especially at elevated temperatures.[4] This protective mechanism is effective for various metals, including steel, cast iron, and aluminum.[5] Studies have shown that the combination of benzoic acid and 2-ethylhexanoic acid provides robust protection against corrosion for multiple metal surfaces.[5] The mechanism of action for organic corrosion inhibitors like 2-EHA involves the adsorption of the inhibitor molecules onto the metal-electrolyte interface, which can be either a physical or chemical process, thereby blocking both anodic and cathodic reactions.[6]

Information on the specific performance of this compound as a corrosion inhibitor is less prevalent in the available literature. However, based on the general principles of corrosion inhibition by carboxylic acids, it is anticipated to exhibit similar protective properties. The longer carbon chain of this compound might influence its solubility and the packing density of the protective film on the metal surface, which could theoretically affect its performance, but direct comparative data is not available.

Metal Salts and Derivatives

Both acids are crucial precursors in the synthesis of metal carboxylates, which have widespread applications. Metal salts of 2-Ethylhexanoic acid, such as those of cobalt, manganese, and zinc, are used as driers in paints and coatings, catalysts in polymerization reactions, and stabilizers for PVC.[2] The synthesis of these metal salts typically involves the reaction of the carboxylic acid with a metal oxide, hydroxide (B78521), or salt.[7][8]

While specific studies on the synthesis and properties of a wide range of metal 2-ethyloctanoates are not as readily available, the general principles of their formation would be analogous to those of 2-ethylhexanoates. The longer alkyl chain of this compound would likely impart greater lipophilicity to its metal salts, potentially enhancing their solubility in nonpolar organic solvents. This could be advantageous in applications requiring high solubility in such media.

Lubricants and Plasticizers

Esters derived from 2-Ethylhexanoic acid are employed as plasticizers and in the formulation of synthetic lubricants.[2] The market for C8-C10 fatty acids, which includes these compounds, is driven by their use in the production of lubricants and surfactants.[9][10]

Toxicological Profile

For drug development professionals and those concerned with environmental and health impacts, the toxicological profiles of these acids are of paramount importance.

2-Ethylhexanoic acid (2-EHA) has been the subject of numerous toxicological studies. It is classified as a reproductive toxin and is known to be a teratogen, with the potential to cause harm to the unborn child.[11]

The safety and hazards of This compound are also documented, with classifications for skin irritation, serious eye damage, and potential respiratory irritation.[1] A comprehensive comparative toxicological assessment would require dedicated studies.

Experimental Protocols

Detailed methodologies are essential for the objective evaluation of performance. Below are summaries of standard experimental protocols relevant to the applications of these acids.

Evaluation of Corrosion Inhibitor Performance

Objective: To determine the effectiveness of a carboxylic acid in preventing the corrosion of a specific metal in a given environment.

Methodology: Potentiodynamic Polarization

  • Test Specimen Preparation: A sample of the metal to be tested (e.g., zinc, steel) is cleaned and polished to a mirror finish.[12]

  • Electrolyte Preparation: A corrosive medium, such as a saline solution or a coolant base, is prepared. The inhibitor (this compound or 2-Ethylhexanoic acid) is added at a specified concentration.

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the test specimen as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).

  • Measurement: The open-circuit potential is allowed to stabilize. A potentiodynamic scan is then performed, sweeping the potential from a cathodic to an anodic value relative to the corrosion potential.

  • Data Analysis: The resulting polarization curve is analyzed to determine the corrosion current density (icorr), which is proportional to the corrosion rate. A lower icorr value in the presence of the inhibitor indicates effective corrosion protection. The inhibition efficiency can be calculated from the corrosion rates with and without the inhibitor.

Synthesis of Metal Carboxylates

Objective: To synthesize a metal salt of this compound or 2-Ethylhexanoic acid.

Example: Synthesis of Zinc 2-Ethylhexanoate

  • Reaction Setup: Zinc oxide (ZnO) is reacted with 2-Ethylhexanoic acid.[7] The stoichiometry of the reactants is a critical parameter.[7]

  • Reaction Conditions: The reaction can be carried out in an aqueous medium where an inorganic zinc salt, 2-ethylhexanoic acid, and an alkali hydroxide are reacted to maintain a pH of 4-9.[8]

  • Product Isolation: The resulting product is dissolved in a water-immiscible organic solvent. The organic phase is then separated from the aqueous phase.[8]

  • Purification: The organic solvent is removed, for example, by distillation, to yield the basic zinc 2-ethylhexanoate.[8] The product can be identified by techniques such as IR spectroscopy.[8]

Metal Extraction from Aqueous Solutions

Objective: To evaluate the efficiency of a carboxylic acid in extracting a metal ion from an acidic aqueous solution.

Methodology: Liquid-Liquid Extraction

  • Phase Preparation: An aqueous solution containing the metal ion of interest at a known concentration and pH is prepared. An organic phase is prepared by dissolving the carboxylic acid (this compound or 2-Ethylhexanoic acid) and a water-insoluble amine in an immiscible organic solvent.[13]

  • Extraction: The aqueous and organic phases are mixed vigorously in a separatory funnel for a predetermined time to allow for the transfer of the metal ion into the organic phase.[13]

  • Phase Separation: The two phases are allowed to separate, and the aqueous phase is drained.

  • Analysis: The concentration of the metal ion remaining in the aqueous phase is determined using a suitable analytical technique (e.g., atomic absorption spectroscopy). The extraction efficiency is calculated based on the initial and final concentrations of the metal ion in the aqueous phase.

  • Metal Recovery: The metal can be recovered from the organic phase by treatment with a concentrated mineral acid, which causes the metal-acid-amine complex to dissociate.[13]

Visualizations

Diagrams illustrating key processes provide a clearer understanding of the underlying mechanisms and workflows.

G cluster_reactants Reactants cluster_process Manufacturing Process cluster_products Products Butyraldehyde Butyraldehyde AldolCondensation Aldol Condensation Butyraldehyde->AldolCondensation TwoEthylhexenal 2-Ethylhexenal AldolCondensation->TwoEthylhexenal Dehydration Hydrogenation Hydrogenation TwoEthylhexanal 2-Ethylhexanal Hydrogenation->TwoEthylhexanal Oxidation Oxidation TwoEHA 2-Ethylhexanoic Acid Oxidation->TwoEHA TwoEthylhexenal->Hydrogenation TwoEthylhexanal->Oxidation G cluster_environment Corrosive Environment cluster_inhibitor Inhibitor Action cluster_outcome Outcome MetalSurface Metal Surface (e.g., Steel, Aluminum) Adsorption Adsorption onto Metal Surface MetalSurface->Adsorption Electrolyte Electrolyte (e.g., Coolant) Electrolyte->MetalSurface Corrosion Attack CarboxylicAcid This compound or 2-Ethylhexanoic Acid CarboxylicAcid->Adsorption ProtectiveLayer Formation of a Protective Passive Layer Adsorption->ProtectiveLayer ProtectiveLayer->Electrolyte Blocks Attack CorrosionInhibition Corrosion Inhibition ProtectiveLayer->CorrosionInhibition

References

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2-Ethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of 2-Ethyloctanoic acid.

The accurate quantification of this compound, a branched-chain carboxylic acid, is critical in various fields, from pharmaceutical development to food science. The choice of analytical methodology is paramount for achieving reliable and reproducible results. This guide provides a comprehensive cross-validation of two commonly employed techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). We present a detailed comparison of their experimental protocols, performance characteristics, and a summary of quantitative data to aid in the selection of the most appropriate method for your research needs.

Method Performance Comparison

The selection between HPLC and GC-MS for the analysis of this compound depends on several factors, including required sensitivity, sample matrix complexity, and throughput. While HPLC offers a straightforward approach for direct analysis, GC-MS typically requires a derivatization step to enhance the volatility of the analyte, which in turn can significantly improve sensitivity and selectivity.

The following table summarizes key validation parameters for both techniques, compiled from various studies on this compound and structurally similar short-chain fatty acids. It is important to note that these values can vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Performance CharacteristicHPLC-UVGC-MS
Linearity (R²) >0.999[1]>0.994[2]
Limit of Detection (LOD) 0.5 - 11 µg/mL[3]0.03 - 0.6 µg/mL[2]
Limit of Quantitation (LOQ) 1.4 - 40 µg/mL[1]0.12 - 1.4 µg/L[2]
Accuracy (Recovery) 76.3% - 99.2%[1]88.2% - 107.2%[2]
Precision (RSD) <5.3%[1]<14.1%[2]
Sample Preparation Simple dilution and filtrationExtraction and derivatization required
Analysis Time Typically shorter per sampleCan be longer due to derivatization
Selectivity Good, but potential for interferenceExcellent, with mass spectral confirmation
Sensitivity ModerateHigh

Experimental Workflows

The analytical workflows for HPLC and GC-MS analysis of this compound differ significantly, primarily in the sample preparation stage.

cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow h_start Sample Collection h_prep Dilution & Filtration h_start->h_prep h_inject HPLC Injection h_prep->h_inject h_sep Chromatographic Separation h_inject->h_sep h_detect UV Detection h_sep->h_detect h_data Data Analysis h_detect->h_data g_start Sample Collection g_extract Liquid-Liquid Extraction g_start->g_extract g_deriv Derivatization (Esterification) g_extract->g_deriv g_inject GC-MS Injection g_deriv->g_inject g_sep Chromatographic Separation g_inject->g_sep g_detect Mass Spectrometry Detection g_sep->g_detect g_data Data Analysis g_detect->g_data

Figure 1: Comparative experimental workflows for HPLC and GC-MS analysis.

Cross-Validation Logical Flow

A cross-validation study aims to demonstrate that two different analytical methods provide comparable results for the same analyte in the same sample. This involves analyzing a set of samples by both HPLC and GC-MS and statistically comparing the quantitative results.

start Sample Set Preparation split Analysis Split start->split hplc HPLC Analysis split->hplc Method 1 gcms GC-MS Analysis split->gcms Method 2 hplc_results HPLC Quantitative Results hplc->hplc_results gcms_results GC-MS Quantitative Results gcms->gcms_results comparison Statistical Comparison (e.g., Bland-Altman, t-test) hplc_results->comparison gcms_results->comparison conclusion Conclusion on Method Comparability comparison->conclusion

References

A Comparative Guide to Isotope Dilution Mass Spectrometry for Accurate 2-Ethyloctanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The precise and accurate quantification of 2-Ethyloctanoic acid (2-EHA), a branched-chain fatty acid, is crucial in various fields, including drug development, toxicology, and food science, due to its potential as a teratogenic compound and its role as a metabolite. Isotope Dilution Mass Spectrometry (IDMS) has emerged as a reference measurement procedure for achieving the highest metrological quality in organic analysis. This guide provides an objective comparison of IDMS with other analytical techniques for 2-EHA quantification, supported by experimental data and detailed methodologies, to assist researchers in selecting the most appropriate method for their applications.

The core principle of IDMS involves spiking a sample with a known amount of an isotopically labeled version of the analyte (e.g., 2-ethylhexanoic-d15-acid). This isotopically labeled internal standard behaves almost identically to the native analyte during sample preparation and analysis, effectively compensating for matrix effects and procedural losses. This approach, particularly when coupled with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provides superior accuracy and precision compared to conventional methods that use non-isotopic internal standards.

Comparison of Analytical Method Performance

The choice of an analytical method for 2-EHA quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and available instrumentation. IDMS, particularly with GC-MS, offers high sensitivity and selectivity, making it ideal for trace-level analysis in complex biological matrices. Other methods like Gas Chromatography-Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) present alternatives with specific advantages and limitations.

Validation ParameterIDMS (GC-MS)GC-MS (Conventional IS)LC-MS/MSGC-FID
Linearity Range 20 - 1,000 µg/L0.1 - 100 µg/mL~0.005 - 1 mM1 - 500 µg/mL
Correlation Coefficient (r²) > 0.997> 0.99> 0.998> 0.99
Limit of Detection (LOD) 20 µg/kg (Food)0.01 - 0.05 µg/mL~0.001 mM0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.03 mmol/mol creatinine (B1669602) (Urine)0.05 - 0.2 µg/mLLow µM range0.5 - 2.0 µg/mL
Accuracy (Recovery %) ~118% (Food)90 - 110%92% - 120%85 - 115%
Precision (RSD %) < 8.9%< 10%< 10%< 15%

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. Below are protocols for the quantification of 2-EHA using IDMS with GC-MS and an alternative LC-MS/MS method.

This protocol involves liquid-liquid extraction, derivatization to a volatile ester, and subsequent analysis by GC-MS. Using an isotopically labeled internal standard like 2-ethylhexanoic-d15-acid is fundamental to the IDMS approach.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample (e.g., baby food, fruit juice), add a known quantity of the isotopically labeled internal standard (e.g., 2-ethylhexanoic-d15-acid).

  • Acidify the sample using HCl to protonate the carboxylic acid.

  • Perform extraction with an organic solvent such as acetonitrile (B52724).

  • Implement clean-up steps through liquid-liquid partitioning at different pH values to remove interferences.

  • Evaporate the final organic extract to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation)

  • To the dried residue, add 50 μL of dichloromethane (B109758) and 40 μL of a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Heat the mixture at 70°C for 2 hours to convert 2-EHA to its more volatile trimethylsilyl (B98337) (TMS) ester.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Analysis

  • GC Column: Use a non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Injection: 1 µL, splitless mode.

  • Oven Program: Start at 70°C (hold for 2 min), ramp at 3 K/min to 200°C, then ramp at 20 K/min to 320°C (hold for 10 min).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detection: Use electron ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode to monitor characteristic ions of the analyte and the isotopically labeled internal standard for accurate quantification.

This method offers an alternative that may not require derivatization, simplifying sample preparation.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of a plasma sample, add 10 µL of the isotopically labeled internal standard solution.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to an LC vial for analysis.

2. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 30% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, hold, and then return to initial conditions for column re-equilibration.

  • MS/MS Detection: Use electrospray ionization (ESI) in negative ion mode. Employ Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both the native 2-EHA and its labeled internal standard, ensuring high selectivity and sensitivity.

Mandatory Visualizations

Diagrams created using the DOT language provide clear visual representations of complex workflows.

Workflow for Isotope Dilution Mass Spectrometry (IDMS) cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plasma, Urine) Spike 2. Spiking with Isotopically Labeled Internal Standard Sample->Spike Extract 3. Extraction & Clean-up Spike->Extract Deriv 4. Derivatization (Optional, for GC-MS) Extract->Deriv MS 5. MS Analysis (GC-MS or LC-MS/MS) Deriv->MS Ratio 6. Measure Isotope Ratio (Analyte / Standard) MS->Ratio Quant 7. Quantification (Calculate Concentration) Ratio->Quant

Caption: General workflow for Isotope Dilution Mass Spectrometry.

Experimental Workflow for 2-EHA Quantification by ID-GC-MS Sample Sample Matrix (e.g., Food, Biological Fluid) Spike Add 2-EHA-d15 Internal Standard Sample->Spike Extract Liquid-Liquid Extraction (Acetonitrile) Spike->Extract Dry Evaporate to Dryness Extract->Dry Deriv Derivatize with MSTFA (Forms TMS Ester) Dry->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Data Calculate Concentration from Isotope Ratio GCMS->Data

Caption: ID-GC-MS workflow for this compound analysis.

A Comparative Guide to the Separation of 2-Ethyloctanoic Acid from C10 Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purification of specific fatty acid isomers is a critical step in ensuring product quality, efficacy, and safety. This guide provides an objective comparison of various methods for the separation of 2-ethyloctanoic acid, a branched-chain C10 fatty acid, from its other C10 isomers, primarily the linear n-decanoic acid (capric acid). The comparison is supported by experimental data and detailed methodologies for key techniques.

Introduction to the Challenge

This compound and its isomers, such as n-decanoic acid, share the same molecular formula (C10H20O2) but differ in their structural arrangement. This isomeric similarity presents a significant challenge for separation. The choice of an appropriate separation technique depends on the desired purity, required scale of operation, economic feasibility, and the nature of the starting mixture. This guide explores three primary separation methodologies: Fractional Distillation, Preparative High-Performance Liquid Chromatography (HPLC), and Extractive Crystallization.

Comparison of Separation Techniques

The performance of each separation technique is summarized in the table below, providing a clear comparison of their effectiveness for isolating this compound.

Parameter Fractional Distillation Preparative HPLC Extractive Crystallization
Principle of Separation Difference in boiling pointsDifferential partitioning between mobile and stationary phasesDifferences in solubility and molecular shape in a selected solvent
Purity Achievable >99%[1]>98%[2]95-99%[3]
Throughput High (Industrial Scale)[4]Low to Medium (Lab to Pilot Scale)[5]Medium to High
Primary Advantage Cost-effective for large scaleHigh resolution and adaptabilityHigh selectivity for isomers with different shapes
Primary Disadvantage Energy-intensiveHigh solvent consumption and costRequires specific solvent selection and optimization
Ideal Application Bulk purification of this compoundHigh-purity isolation for research and analytical standardsSeparation of branched from linear isomers in mixtures

Detailed Experimental Protocols

Fractional Distillation

Fractional distillation is a robust and widely used industrial method for separating fatty acids based on their chain length and boiling points.[4] Given the significant difference in boiling points between this compound (228.1°C) and n-decanoic acid (268-270°C), this method is highly effective for their separation.[3][6][7]

Experimental Protocol:

  • Feed Preparation: The crude C10 fatty acid mixture is preheated to approximately 150-200°C.[4]

  • Distillation Column: The preheated mixture is fed into a packed distillation column operating under a vacuum of 2-10 mbar to lower the boiling temperatures and prevent thermal degradation.[4] The column is equipped with structured packing to provide a high number of theoretical stages for efficient separation.[1]

  • Fractionation: The column temperature profile is controlled to selectively vaporize the lower-boiling this compound, which rises through the column. The higher-boiling n-decanoic acid and other heavier isomers remain in the liquid phase and move towards the bottom of the column.

  • Condensation and Collection: The vaporized this compound is condensed at the top of the column and collected as the distillate. The liquid fraction, enriched in n-decanoic acid, is collected from the bottom.

  • Purity Analysis: The purity of the collected fractions is determined by Gas Chromatography with Flame Ionization Detection (GC-FID).[8][9]

G cluster_0 Fractional Distillation Workflow Crude C10 Fatty Acid Mixture Crude C10 Fatty Acid Mixture Preheating Preheating Crude C10 Fatty Acid Mixture->Preheating Vacuum Distillation Column Vacuum Distillation Column Preheating->Vacuum Distillation Column Condenser Condenser Vacuum Distillation Column->Condenser Vapor n-Decanoic Acid (Bottoms) n-Decanoic Acid (Bottoms) Vacuum Distillation Column->n-Decanoic Acid (Bottoms) Liquid This compound (Distillate) This compound (Distillate) Condenser->this compound (Distillate) Purity Analysis (GC-FID) Purity Analysis (GC-FID) This compound (Distillate)->Purity Analysis (GC-FID) n-Decanoic Acid (Bottoms)->Purity Analysis (GC-FID)

Fractional Distillation Workflow

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for the isolation and purification of high-purity compounds.[5][10] It is particularly useful for separating isomers with subtle structural differences. A scalable reverse-phase HPLC method has been developed for 2-ethylhexanoic acid (an isomer of this compound), which can be adapted for this separation.[11]

Experimental Protocol:

  • Sample Preparation: The C10 fatty acid isomer mixture is dissolved in a suitable organic solvent, such as acetonitrile.

  • HPLC System: A preparative HPLC system equipped with a high-pressure pump, an autosampler, a column oven, and a fraction collector is used.

  • Chromatographic Column: A reverse-phase column, such as a Newcrom R1 or a C18 column, is employed. For preparative scale, a larger column diameter (e.g., >20 mm) is used.[5]

  • Mobile Phase: A gradient elution is typically used, starting with a higher polarity mobile phase (e.g., water/acetonitrile with a small amount of acid like phosphoric or formic acid) and gradually increasing the organic solvent concentration.[11]

  • Separation and Fraction Collection: The sample is injected onto the column, and the isomers are separated based on their differential retention times. The eluent is monitored by a UV or evaporative light scattering detector (ELSD), and fractions corresponding to the this compound peak are collected.

  • Solvent Removal and Purity Analysis: The solvent from the collected fractions is removed under vacuum. The purity of the isolated this compound is confirmed by analytical HPLC or GC-MS.

G cluster_1 Preparative HPLC Workflow Dissolved C10 Isomer Mixture Dissolved C10 Isomer Mixture Preparative HPLC System Preparative HPLC System Dissolved C10 Isomer Mixture->Preparative HPLC System Fraction Collector Fraction Collector Preparative HPLC System->Fraction Collector This compound Fraction This compound Fraction Fraction Collector->this compound Fraction Solvent Evaporation Solvent Evaporation This compound Fraction->Solvent Evaporation Pure this compound Pure this compound Solvent Evaporation->Pure this compound Purity Analysis (Analytical HPLC/GC-MS) Purity Analysis (Analytical HPLC/GC-MS) Pure this compound->Purity Analysis (Analytical HPLC/GC-MS)

Preparative HPLC Workflow

Extractive Crystallization

Extractive crystallization is a separation technique that leverages differences in the solubility and molecular geometry of isomers in a specific solvent at controlled temperatures.[3] This method is particularly well-suited for separating branched-chain fatty acids from their linear counterparts.

Experimental Protocol:

  • Solvent Selection: A suitable solvent is chosen in which the solubilities of this compound and n-decanoic acid differ significantly at lower temperatures. Methanol is a commonly used solvent for fatty acid crystallization.[12]

  • Dissolution: The C10 fatty acid isomer mixture is dissolved in the selected solvent at an elevated temperature to ensure complete dissolution.

  • Controlled Cooling: The solution is slowly and controllably cooled to a predetermined temperature (e.g., -20°C to 15°C).[12][13] The linear n-decanoic acid, having a more ordered structure, will preferentially crystallize out of the solution.

  • Filtration: The crystallized n-decanoic acid is separated from the mother liquor by filtration.

  • Solvent Removal: The solvent is evaporated from the mother liquor, which is now enriched in this compound.

  • Purity Analysis: The purity of the separated fractions is determined by GC-FID or HPLC.

G cluster_2 Extractive Crystallization Workflow C10 Isomer Mixture in Solvent C10 Isomer Mixture in Solvent Controlled Cooling & Crystallization Controlled Cooling & Crystallization C10 Isomer Mixture in Solvent->Controlled Cooling & Crystallization Filtration Filtration Controlled Cooling & Crystallization->Filtration Crystallized n-Decanoic Acid Crystallized n-Decanoic Acid Filtration->Crystallized n-Decanoic Acid Mother Liquor (Enriched in this compound) Mother Liquor (Enriched in this compound) Filtration->Mother Liquor (Enriched in this compound) Purity Analysis (GC-FID/HPLC) Purity Analysis (GC-FID/HPLC) Crystallized n-Decanoic Acid->Purity Analysis (GC-FID/HPLC) Solvent Evaporation Solvent Evaporation Mother Liquor (Enriched in this compound)->Solvent Evaporation Purified this compound Purified this compound Solvent Evaporation->Purified this compound Purified this compound->Purity Analysis (GC-FID/HPLC)

Extractive Crystallization Workflow

Conclusion

The separation of this compound from its C10 isomers can be effectively achieved through several methods, each with its own advantages and limitations. Fractional distillation stands out as the most economically viable option for large-scale production due to the significant boiling point difference between the branched and linear isomers. For obtaining high-purity standards for research and development, preparative HPLC offers excellent resolution and precision. Extractive crystallization presents a promising alternative that leverages differences in molecular shape, offering high selectivity for separating branched from linear isomers. The optimal choice of method will ultimately be dictated by the specific requirements of the application, including the desired purity, scale of operation, and economic considerations.

References

A Comparative Guide to Derivatization Reagents for 2-Ethyloctanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 2-Ethyloctanoic acid, a branched-chain fatty acid, derivatization is a critical step to ensure volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS). The choice of derivatization reagent significantly impacts analytical performance, including reaction efficiency, derivative stability, and sensitivity. This guide provides an objective comparison of common derivatization reagents, supported by experimental data, to facilitate the selection of the most suitable method.

The two primary strategies for derivatizing carboxylic acids like this compound are silylation and alkylation (esterification). Silylation involves the replacement of the active proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group, while esterification, most commonly methylation, converts the carboxylic acid to its corresponding ester.

Comparative Analysis of Derivatization Reagents

The selection of a derivatization reagent is a trade-off between reaction speed, ease of use, derivative stability, and the specific requirements of the analytical method. Silylation is often faster and can be performed under milder conditions, whereas esterification, particularly to form fatty acid methyl esters (FAMEs), can yield more stable derivatives.

Derivatization MethodReagentTypical Reaction ConditionsDerivatization Efficiency/RecoveryKey AdvantagesKey Disadvantages
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)60°C for 60 minutesHigh (>95% for many fatty acids)Fast reaction, versatile for other functional groups, byproducts are volatile.Derivatives can be moisture-sensitive, potentially shorter stability.
Silylation N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)60°C for 60 minutesHigh (>95% for many fatty acids)Most volatile TMS-amide, byproducts elute with the solvent front.Derivatives can be moisture-sensitive.
Esterification Boron Trifluoride in Methanol (BF3-Methanol, 14%)60-70°C for 30 minutesGood to Excellent (>80% for most fatty acids)Forms stable Fatty Acid Methyl Esters (FAMEs), well-established method.Reagent is corrosive and moisture-sensitive, may require a work-up step.
Esterification Methanolic HCl80°C for 20 minutesHigh (>80% for most fatty acids)Cost-effective alternative to BF3-Methanol, forms stable FAMEs.Longer reaction times and higher temperatures may be needed compared to BF3-Methanol.
Esterification Pentafluorobenzyl Bromide (PFBBr)60°C for 90 minutesRecovery: 55.7% to 97.9% for various short-chain fatty acids.Forms derivatives suitable for electron capture detection (ECD), providing high sensitivity.Longer reaction time, may require optimization of pH.

Experimental Protocols

Detailed methodologies for the most common derivatization techniques applicable to this compound are provided below. It is crucial that all samples are thoroughly dried before derivatization, as the reagents are sensitive to moisture.

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol is suitable for the rapid derivatization of this compound to its trimethylsilyl ester.

Materials:

  • Dried sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., acetonitrile, pyridine)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Place the dried sample into a reaction vial.

  • Add 100 µL of anhydrous solvent to dissolve the sample.

  • Add 50 µL of BSTFA + 1% TMCS. A significant molar excess of the reagent is recommended.

  • Cap the vial tightly and vortex for 10 seconds.

  • Heat the vial at 60°C for 60 minutes in a heating block or oven.

  • After cooling to room temperature, the sample is ready for GC-MS analysis. If necessary, the sample can be diluted with an appropriate solvent.

Protocol 2: Esterification to a Fatty Acid Methyl Ester (FAME) using BF3-Methanol

This is a widely used method for the preparation of FAMEs from free fatty acids.

Materials:

  • Dried sample containing this compound

  • 14% Boron Trifluoride in Methanol (BF3-Methanol)

  • Hexane (B92381) or Heptane (GC grade)

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate (B86663)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge (optional)

Procedure:

  • Place the dried sample into a reaction vial.

  • Add 1 mL of 14% BF3-Methanol to the vial.

  • Cap the vial securely and heat the mixture at 60-70°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane (or heptane) and 1 mL of saturated NaCl solution to the vial.

  • Vortex vigorously for 2 minutes to extract the FAMEs into the organic layer.

  • Allow the layers to separate. Centrifugation can aid in phase separation.

  • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 3: Esterification using Pentafluorobenzyl Bromide (PFBBr)

This method is particularly useful when high sensitivity is required, as the resulting pentafluorobenzyl esters are highly responsive to electron capture detectors.

Materials:

  • Dried sample containing this compound

  • Pentafluorobenzyl Bromide (PFBBr) solution in acetone

  • Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7)

  • Hexane (GC grade)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Dissolve the dried sample in an appropriate volume of acetone:water (2:1 v/v) and adjust the pH to 7.

  • Add the PFBBr solution in acetone.

  • Cap the vial tightly and vortex.

  • Heat the vial at 60°C for 90 minutes.

  • After cooling to room temperature, add hexane to extract the PFB-ester derivative.

  • Vortex and allow the phases to separate.

  • Transfer the upper organic layer to a clean vial for GC-MS analysis.

Workflow and Process Visualization

The general workflow for the analysis of this compound, from sample preparation to data acquisition, is illustrated below.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Sample Biological or Chemical Sample Extraction Lipid Extraction (e.g., LLE) Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Addition of Reagent (e.g., BSTFA, BF3-Methanol) Drying->Derivatization Reaction Heating and Incubation Derivatization->Reaction Workup Extraction of Derivative Reaction->Workup GCMS GC-MS Analysis Workup->GCMS Data Data Processing and Quantification GCMS->Data

Caption: General workflow for derivatization and analysis of this compound.

Conclusion

The choice of derivatization reagent for the analysis of this compound by GC-MS is dependent on the specific analytical goals.

  • Silylation reagents like BSTFA and MSTFA offer a rapid and versatile option, suitable for high-throughput analysis and for methods that include the analysis of other compound classes.

  • Esterification with BF3-Methanol or methanolic HCl provides robust and stable derivatives, making it a reliable choice for routine quantitative analysis.

  • PFBBr is the reagent of choice when high sensitivity is paramount, especially when using an electron capture detector.

Careful optimization of the reaction conditions and proper sample handling, particularly the exclusion of moisture, are essential for achieving accurate and reproducible results regardless of the chosen method.

The Safer Choice in Catalyst Synthesis: A Comparative Guide to Alternatives for 2-Ethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-performance catalysts is a critical endeavor. The choice of ancillary ligands, such as carboxylic acids, plays a pivotal role in determining the catalyst's activity, selectivity, and stability. For years, 2-ethyloctanoic acid (also known as 2-ethylhexanoic acid) has been a widely used compound in the preparation of metal carboxylate catalysts. However, mounting regulatory pressure due to its classification as a reproductive toxicant has necessitated the search for safer, yet equally effective, alternatives.

This guide provides an objective comparison of alternative compounds to this compound for catalyst synthesis, with a focus on neodecanoic acid, isononanoic acid, and naphthenic acid. We present available performance data, detailed experimental protocols for catalyst synthesis and performance evaluation, and visual diagrams to aid in the selection of the most suitable alternative for your research and development needs.

Key Alternatives to this compound

Several carboxylic acids have emerged as viable alternatives to this compound, each with its own set of properties and potential advantages.

  • Neodecanoic Acid (e.g., Versatic™ Acid 10): A synthetic, highly branched C10 tertiary carboxylic acid. It is the most prominent and well-documented alternative, offering a significantly better safety profile. Its metal salts are used as catalysts in a variety of applications, including paint driers, polyurethane foams, and PVC heat stabilizers.[1][2][3] The branched structure of neodecanoic acid enhances the hydrolytic stability and solubility of its metal salts in non-polar systems.[1]

  • Isononanoic Acid: A branched-chain C9 carboxylic acid. Its metal salts, such as cobalt isononanoate, are also used as paint driers and catalysts.[4] It is considered a safer alternative to this compound.

  • Naphthenic Acids: A complex mixture of cycloaliphatic carboxylic acids derived from petroleum. Metal naphthenates have a long history of use as catalysts, fungicides, and in lubricants.[5][6] However, their complex and variable composition can be a drawback for applications requiring high purity and consistency.

Performance Comparison

Direct, publicly available, side-by-side quantitative comparisons of catalysts synthesized with these alternatives against this compound are limited. However, industry literature and some academic studies provide valuable insights into their relative performance. The primary application for which comparative data is available is in the function of metal carboxylates as driers for alkyd coatings, which catalyze the oxidative cross-linking process.

Carboxylic Acid LigandMetalApplicationPerformance MetricResultSource
Neodecanoic Acid CobaltAlkyd Emulsion Paint DrierSurface Drying TimeSlightly faster than Cobalt Caprylate[7]
Neodecanoic Acid CobaltAlkyd Paint DrierDrying TimeNo appreciable difference compared to acidic cobalt neodecanoate; better than cobalt naphthenate[8]
Neodecanoic Acid ManganeseAlkyd Resin DrierHard Dry TimeFaster than conventional cobalt driers
Isononanoic Acid CobaltInk DrierDrying EffectGood drying effect, small odor compared to cobalt naphthenate[4]

A study on Ziegler-type hydrogenation catalysts found that catalysts prepared from Co(neodecanoate)₂ and Ni(2-ethylhexanoate)₂ both form metal nanoclusters of similar size (around 1 nm mean diameter), suggesting that they produce comparable catalytic species. This implies that for certain applications, the catalytic performance may be very similar.

Experimental Protocols

To provide a framework for objective comparison, the following are detailed methodologies for the synthesis of a cobalt carboxylate catalyst and its subsequent performance evaluation in the oxidative drying of an alkyd resin. These protocols can be adapted to compare this compound with its alternatives.

Protocol 1: Synthesis of Cobalt Carboxylate Catalyst

This protocol is adapted from a known method for preparing cobalt neodecanoate.[8]

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Carboxylic acid (this compound, neodecanoic acid, or other alternative)

  • Sodium hydroxide (B78521) (NaOH)

  • Distilled water

  • Mineral spirits (or other suitable solvent)

Procedure:

  • Saponification of the Carboxylic Acid:

    • In a beaker, dissolve 1.2 moles of the carboxylic acid in 1140 mL of 1 N sodium hydroxide solution.

    • Heat the mixture to 60°C with stirring until the acid is fully dissolved to form the sodium carboxylate solution.

    • Dilute the solution to 1600 mL with distilled water.

  • Precipitation of the Cobalt Carboxylate:

    • In a separate beaker, dissolve 0.6 moles of cobalt(II) chloride hexahydrate in 1 liter of warm (50°C) distilled water.

    • Slowly add the cobalt chloride solution to the stirred sodium carboxylate solution. A precipitate of cobalt carboxylate will form.

    • Continue stirring for 1 hour to ensure complete reaction.

  • Isolation and Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash the filter cake thoroughly with distilled water to remove any remaining sodium chloride.

    • Dry the cobalt carboxylate product in a vacuum oven at 80°C until a constant weight is achieved.

  • Formulation:

    • Dissolve the dried cobalt carboxylate in a suitable solvent, such as mineral spirits, to achieve the desired metal concentration (e.g., 6% or 12% by weight).

Protocol 2: Performance Evaluation of Cobalt Carboxylate Driers in an Alkyd Resin

This protocol outlines a method to compare the drying performance of different cobalt carboxylate catalysts.

Materials:

  • Long oil alkyd resin solution (e.g., 60% solids in mineral spirits)

  • Cobalt carboxylate drier solutions (prepared in Protocol 1)

  • Anti-skinning agent (e.g., methyl ethyl ketoxime)

  • Glass panels for film application

  • Film applicator (e.g., bird applicator)

  • Drying time recorder

Procedure:

  • Paint Formulation:

    • Prepare separate paint formulations for each cobalt carboxylate to be tested.

    • To 100g of the alkyd resin solution, add the cobalt carboxylate drier in an amount to achieve a specific metal concentration based on the resin solids (e.g., 0.05% Co).

    • Add a standard amount of anti-skinning agent (e.g., 0.2% on resin solids).

    • Thoroughly mix each formulation until homogeneous.

  • Film Application:

    • Apply a wet film of each paint formulation onto a clean glass panel using a film applicator to ensure a uniform thickness (e.g., 75 µm).

  • Drying Time Measurement:

    • Immediately place the coated panels on a drying time recorder.

    • Operate the recorder according to the manufacturer's instructions at a constant temperature (e.g., 23°C) and relative humidity (e.g., 50%).

    • The recorder will track the different stages of drying:

      • Set-to-touch time: The point at which the film is no longer fluid.

      • Tack-free time: The point at which the film does not feel sticky.

      • Dry-hard time: The point at which the film is thoroughly cured and resistant to indentation.

  • Data Analysis:

    • Record the time taken to reach each drying stage for the different catalyst formulations.

    • Compare the drying times to evaluate the relative performance of the alternative carboxylic acid-based driers against the this compound-based drier.

Visualizing the Selection Process and Catalytic Cycle

To aid in the decision-making process and to visualize the catalytic cycle, the following diagrams are provided.

G cluster_selection Catalyst Ligand Selection Workflow start Define Catalyst Requirements (e.g., activity, stability, cost) safety Regulatory & Safety Assessment start->safety eha This compound (Reprotoxic Cat. 1B) safety->eha High Risk alternatives Identify Potential Alternatives (Neodecanoic, Isononanoic, Naphthenic Acid) safety->alternatives Lower Risk data Literature Review: Performance Data & Protocols alternatives->data synthesis Synthesize Catalyst with Selected Alternative data->synthesis testing Performance Testing vs. 2-EHA Catalyst synthesis->testing decision Select Optimal Alternative testing->decision

Catalyst Ligand Selection Workflow

G cluster_drying Simplified Catalytic Cycle for Oxidative Drying alkyd Alkyd Resin (R-H) hydroperoxide Alkyd Hydroperoxide (R-OOH) alkyd->hydroperoxide + O₂ o2 O₂ (Air) co_carboxylate Co(II)-Carboxylate co_hydroperoxide Co(III)-OOH alkoxy_radical Alkoxy Radical (R-O•) co_hydroperoxide->alkoxy_radical → Co(II) + •OH peroxy_radical Peroxy Radical (R-OO•) co_hydroperoxide->peroxy_radical → Co(III) hydroperoxide->co_hydroperoxide + Co(II) crosslinked Crosslinked Polymer alkoxy_radical->crosslinked + R-H peroxy_radical->crosslinked + R-H

References

The Winding Road of an Eight-Carbon Chain: How Structural Isomers of Octanoic Acid Dictate Their Physicochemical and Biological Fates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of n-octanoic acid and its branched-chain isomers reveals that subtle shifts in molecular architecture can dramatically alter their physical, chemical, and biological properties. These differences hold significant implications for researchers, scientists, and drug development professionals, influencing everything from a compound's solubility and acidity to its metabolic pathway and interaction with biological targets.

Straight-chain n-octanoic acid, a medium-chain fatty acid found in sources like coconut oil and milk, serves as a fundamental reference point. However, the introduction of branching along its eight-carbon backbone gives rise to a diverse family of structural isomers, each with a unique profile. This guide delves into a comparative analysis of these isomers, presenting key experimental data and outlining the methodologies used to obtain them.

Physicochemical Properties: A Tale of Two Structures

The arrangement of carbon atoms in octanoic acid isomers significantly impacts their fundamental physicochemical properties. Branching disrupts the regular packing of molecules that is possible with the linear structure of n-octanoic acid, leading to notable differences in melting and boiling points. Generally, branched isomers exhibit lower melting and boiling points compared to their straight-chain counterpart.

Key Physicochemical Data of Octanoic Acid Isomers
IsomerStructureMelting Point (°C)Boiling Point (°C)Water Solubility (g/L)logPpKa
n-Octanoic acidCH₃(CH₂)₆COOH16 - 16.52370.68 (at 20°C)3.054.89
2-Ethylhexanoic acidCH₃(CH₂)₃CH(C₂H₅)COOH-592281.4 (at 25°C)2.644.90
2-Propylpentanoic acid (Valproic acid)(CH₃CH₂CH₂)₂CHCOOH1202212 (slightly soluble)1.59 (at 22.1°C, pH 5)4.6
2-Methylheptanoic acidCH₃(CH₂)₄CH(CH₃)COOH15140 (at 30 mmHg)Slightly soluble2.579 (estimated)5.15 (predicted)
6-Methylheptanoic acid(CH₃)₂CH(CH₂)₄COOH0126-127 (at 14 Torr)Slightly miscible2.724.78 (predicted)

Note: Data is compiled from various sources and experimental conditions may vary. Predicted values are indicated where experimental data was not available.

The acidity of these compounds, represented by their pKa values, shows less dramatic but still significant variation. The position and size of the branched alkyl groups can influence the electron density around the carboxylic acid group, thereby affecting its dissociation. Similarly, the octanol-water partition coefficient (logP), a measure of lipophilicity, is altered by branching, which can impact a molecule's ability to cross biological membranes.

Biological Properties: From Metabolism to Therapeutic Action

The structural differences among octanoic acid isomers extend into the biological realm, dictating how they are metabolized and what effects they exert on living organisms.

Metabolic Pathways

The metabolism of n-octanoic acid primarily occurs in the liver and other tissues through β-oxidation, where two-carbon units are sequentially cleaved. This process is a key energy-producing pathway.

In contrast, the metabolism of branched-chain isomers can be more complex. For example, 2-ethylhexanoic acid also undergoes β-oxidation, but its metabolism can lead to the formation of different metabolites compared to n-octanoic acid.

Below is a simplified representation of the initial steps in the metabolic pathways.

cluster_n_octanoic n-Octanoic Acid Metabolism cluster_2_ethylhexanoic 2-Ethylhexanoic Acid Metabolism n_octanoic n-Octanoic Acid n_octanoyl_coa n-Octanoyl-CoA n_octanoic->n_octanoyl_coa Acyl-CoA Synthetase β-oxidation spiral β-oxidation spiral n_octanoyl_coa->β-oxidation spiral ethylhexanoic 2-Ethylhexanoic Acid ethylhexanoyl_coa 2-Ethylhexanoyl-CoA ethylhexanoic->ethylhexanoyl_coa Acyl-CoA Synthetase Modified β-oxidation Modified β-oxidation ethylhexanoyl_coa->Modified β-oxidation

Figure 1: Initial activation step in the metabolism of n-octanoic acid and 2-ethylhexanoic acid.

Biological Activity and Receptor Binding

The structural variations among isomers can lead to differential binding affinities for various receptors and enzymes, resulting in a wide spectrum of biological effects.

Experimental Protocols

To ensure the reproducibility and reliability of the presented data, it is crucial to understand the methodologies employed in their determination.

Determination of pKa by Potentiometric Titration

The pKa values of the carboxylic acids are typically determined by potentiometric titration.

start Prepare aqueous solution of the acid titrate Titrate with a standard solution of a strong base (e.g., NaOH) start->titrate measure Record pH after each addition of base titrate->measure plot Plot pH vs. volume of base added measure->plot inflection Determine the inflection point of the titration curve plot->inflection pka pKa = pH at the half-equivalence point inflection->pka

Safety Operating Guide

Proper Disposal of 2-Ethyloctanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate safety and handling, always consult the Safety Data Sheet (SDS) for 2-Ethyloctanoic acid before proceeding with any disposal protocol. This document provides comprehensive information on hazards, personal protective equipment (PPE), and emergency procedures.

The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this chemical, ensuring compliance with regulations and minimizing risk for researchers, scientists, and drug development professionals.

Immediate Safety and Spill Management

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Eye Protection: Safety goggles or a face shield to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

  • Body Protection: A laboratory coat to protect against incidental skin contact.

  • Respiratory Protection: Use in a well-ventilated area. If inhalation risk is high, a respirator may be necessary.

Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation. For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[1] The contaminated absorbent material should then be collected and placed into a suitable, sealed container for disposal as hazardous waste.[1] Do not use combustible absorbents like sawdust.[2]

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound depends on the quantity and concentration of the waste, as well as local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Small Quantities (e.g., <100 mL of a dilute solution <5%)

For small quantities of dilute this compound, neutralization followed by drain disposal may be an option, if permitted by local regulations .

  • Dilution: Slowly add the acidic solution to a large volume of cold water. A ratio of at least 1:10 (acid solution to water) is recommended.[3]

  • Neutralization: While stirring, slowly add a weak base, such as a saturated solution of sodium bicarbonate, to the diluted solution.[3] Monitor the pH of the solution using pH paper or a pH meter.[3]

  • Drain Disposal: Once the pH is within the neutral range specified by your local wastewater authority (typically between 6.0 and 8.0), the solution may be poured down the sanitary sewer drain with a copious amount of running water (at least a 100-fold excess of water).[3]

Large Quantities or Concentrated Waste

Large volumes or concentrated solutions of this compound must be disposed of as hazardous waste.

  • Waste Collection: Collect the this compound waste in a designated, properly labeled, and compatible waste container. High-density polyethylene (B3416737) (HDPE) is a suitable material.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong bases, oxidizing agents, and reactive metals.

  • Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste.

Quantitative Disposal Parameters

The following table summarizes general quantitative parameters for the disposal of acidic waste. Note: These are general guidelines, and the specific limits for this compound may vary depending on local regulations.

ParameterGuideline ValueRationale
pH for Drain Disposal 6.0 - 8.0To prevent corrosion of plumbing and to protect aquatic life.[3]
Concentration for Drain Disposal <5% solutionTo ensure that the quantity of chemical entering the wastewater system is minimal.
Dilution Ratio (Acid to Water) 1:10 or greaterTo dissipate heat generated during neutralization and to lower the concentration.[3]
Water Flush Volume 100-fold excessTo further dilute the neutralized solution in the drainage system.[3]

Experimental Protocols for Toxicity Assessment

Understanding the potential environmental impact of this compound is crucial for its proper management. The following are summaries of methodologies used in key toxicological studies.

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD Test Guideline 422)

This study provides information on the potential health hazards of this compound, including its effects on reproduction and development.[4][5][6]

Methodology:

  • Test Animals: The study is typically conducted using rats.[4]

  • Administration: The test substance is administered orally to the animals daily.[6]

  • Dosage: Several groups of male and female rats are given graduated doses of the substance. A control group receives a placebo.[6]

  • Exposure Duration: Males are dosed for a minimum of four weeks, while females are dosed for approximately 54 days, including during mating, gestation, and lactation.[4]

  • Observations: Daily observations are made for clinical signs of toxicity. Body weight, food and water consumption, and reproductive performance (mating, fertility, gestation length, litter size) are monitored.[6]

  • Necropsy and Histopathology: At the end of the study, the animals are euthanized, and a gross necropsy is performed. Tissues and organs are examined microscopically for any abnormalities.[6]

Aquatic Toxicity Testing (LC50/EC50)

Aquatic toxicity tests determine the concentration of a substance that is lethal to a certain percentage of a test population of aquatic organisms.[7][8][9]

General Methodology:

  • Test Organisms: Standardized species of fish (e.g., rainbow trout), invertebrates (e.g., Daphnia magna), and algae are used.[9]

  • Test Conditions: The organisms are exposed to a range of concentrations of the test substance in a controlled laboratory setting.[7]

  • Exposure Duration: Acute toxicity tests are typically conducted over a short period, such as 96 hours for fish and 48 hours for Daphnia.[9]

  • Endpoint: The LC50 (Lethal Concentration 50%) is the concentration of the substance that is lethal to 50% of the test fish population.[8] The EC50 (Effective Concentration 50%) is the concentration that causes a specific effect (e.g., immobilization) in 50% of the invertebrate population.[9]

  • Data Analysis: The results are statistically analyzed to determine the LC50 or EC50 value.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds assess_quantity Assess Quantity and Concentration consult_sds->assess_quantity small_quantity Small Quantity / Dilute Solution (<100 mL, <5%) assess_quantity->small_quantity Small/Dilute large_quantity Large Quantity / Concentrated Waste assess_quantity->large_quantity Large/Concentrated check_local_regs Check Local Regulations for Drain Disposal of Acids small_quantity->check_local_regs collect_waste Collect in Labeled Hazardous Waste Container large_quantity->collect_waste neutralize Neutralize with Weak Base to pH 6.0-8.0 check_local_regs->neutralize Permitted check_local_regs->collect_waste Not Permitted drain_disposal Dispose Down Drain with Copious Amounts of Water neutralize->drain_disposal end Disposal Complete drain_disposal->end store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste professional_disposal Arrange for Professional Hazardous Waste Disposal store_waste->professional_disposal professional_disposal->end

Disposal decision workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Ethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals.

Handling 2-Ethyloctanoic acid in a laboratory setting requires stringent adherence to safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure the well-being of all personnel.

Immediate Safety and Hazard Information

This compound is a combustible liquid that can cause serious eye damage and skin irritation.[1][2][3] It is also suspected of damaging fertility or the unborn child.[1][4][5] Inhalation of vapors may cause respiratory irritation.[2][3][6] Therefore, it is imperative to use this chemical in a well-ventilated area and to wear appropriate personal protective equipment.[1][7]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound. Selections should be based on a thorough risk assessment of the specific laboratory procedures being performed.

PPE CategoryItemSpecificationsRationale
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[8] Always inspect gloves for signs of degradation or punctures before use.Provides a barrier against skin contact, as this compound is harmful if absorbed through the skin.[1][5]
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles should be worn at all times.[1][3] A face shield should be worn over the goggles, particularly when there is a risk of splashing.[8][9]Protects against splashes that can cause serious eye damage.[1][2]
Respiratory Protection Vapor RespiratorA NIOSH/MSHA-approved air-purifying respirator with organic vapor cartridges is recommended, especially when working outside of a fume hood or with heated material.[3]Protects against the inhalation of vapors that may cause respiratory irritation.[3][6]
Protective Clothing Laboratory Coat and ApronA lab coat is the minimum requirement.[10] An impervious apron should be worn when handling larger quantities.[10][11]Protects against incidental skin contact and contamination of personal clothing.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe working environment.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Verify that all necessary PPE is available and in good condition.

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][7]

  • Keep containers tightly closed when not in use.[1][6]

2. Handling:

  • Avoid contact with skin, eyes, and clothing.[1][7]

  • Do not breathe vapors.[1]

  • Use the smallest quantity of the chemical necessary for the procedure.

  • Ground and bond containers when transferring material to prevent static discharge.[7]

3. Storage:

  • Store in a cool, well-ventilated place away from direct sunlight and heat sources.[1][7]

  • Keep containers tightly closed.[1][6]

  • Store separately from strong oxidizing agents and strong bases.[1][3]

  • Store in an area without drain or sewer access.[3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and exposure.

  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as sand, earth, or vermiculite.[3][7] Do not use combustible materials like sawdust.[3]

    • Collect the absorbed material into a suitable, sealed container for disposal.[7]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert the appropriate emergency response team or environmental health and safety office.

    • Restrict access to the spill area.[10]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and comply with regulations.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a designated, labeled, and sealed container.

  • Disposal Method:

    • Dispose of the chemical waste through an approved hazardous waste disposal plant.[4][6][7] Do not dispose of it with household garbage or allow it to reach the sewage system.[4]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[6][7]

Safe_Handling_Workflow_for_2_Ethyloctanoic_Acid start Start prep Preparation start->prep ppe_check Verify PPE Availability (Gloves, Goggles, Respirator, Lab Coat) prep->ppe_check ventilation Ensure Proper Ventilation (Fume Hood) ppe_check->ventilation handling Handling ventilation->handling use_chemical Use Smallest Necessary Quantity handling->use_chemical avoid_contact Avoid Contact and Inhalation handling->avoid_contact storage Storage handling->storage spill_management Spill Management handling->spill_management disposal Disposal handling->disposal store_cool Store in Cool, Ventilated Area storage->store_cool separate_incompatibles Separate from Incompatibles storage->separate_incompatibles small_spill Small Spill Procedure spill_management->small_spill Small large_spill Large Spill Procedure spill_management->large_spill Large small_spill->disposal large_spill->disposal collect_waste Collect in Labeled, Sealed Container disposal->collect_waste dispose_hazardous Dispose as Hazardous Waste collect_waste->dispose_hazardous end End dispose_hazardous->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.